Metronidazole monosuccinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPATXNXXOVPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157220 | |
| Record name | Metronidazole monosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-87-1 | |
| Record name | Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metronidazole monosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metronidazole monosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Metronidazole Monosuccinate
Abstract
Metronidazole, a cornerstone antimicrobial agent, is widely utilized for its efficacy against anaerobic bacteria and protozoa. However, its therapeutic application can be optimized by modifying its physicochemical properties. This guide provides an in-depth, technically-grounded protocol for the synthesis of Metronidazole Monosuccinate, an ester prodrug designed to potentially enhance properties such as aqueous solubility or serve as a linker for further conjugation. We detail a robust esterification procedure using succinic anhydride, followed by a comprehensive multi-technique approach for structural confirmation and purity assessment. This document is intended for researchers in drug development and medicinal chemistry, offering not just procedural steps, but the underlying scientific rationale to ensure reproducibility and validation.
Synthesis of this compound
Principle and Rationale
The synthesis of this compound is achieved via an esterification reaction between the primary hydroxyl group of Metronidazole and succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Reactants: Metronidazole provides the nucleophilic hydroxyl group (-OH). Succinic anhydride serves as the acylating agent. Its cyclic structure makes it highly reactive, and the reaction opens the ring to form a hemiester, conveniently introducing a terminal carboxylic acid group. This carboxyl group can be invaluable for subsequent formulation or conjugation strategies.
-
Catalyst: A basic catalyst, such as Pyridine or 4-Dimethylaminopyridine (DMAP), is employed. Its role is to deprotonate the hydroxyl group of Metronidazole, increasing its nucleophilicity and thereby accelerating its attack on the electrophilic carbonyl carbon of the anhydride.
-
Solvent: An anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is essential. These solvents solubilize the reactants without participating in the reaction (i.e., they do not contain reactive protons like water or alcohols), preventing hydrolysis of the anhydride and ensuring the reaction proceeds to completion.
-
Temperature: The reaction is typically conducted at room temperature. This provides a balance between a sufficient reaction rate and the prevention of potential side reactions or degradation of the nitroimidazole ring, which can be sensitive to harsh conditions.
Reaction Scheme
The esterification process is visually represented by the following reaction pathway.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a synthesized representation based on established esterification principles. Researchers should perform initial trials on a smaller scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Metronidazole (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition of Anhydride: To this solution, add Succinic Anhydride (1.1 eq). Stir the mixture until the anhydride is fully dissolved.
-
Catalysis: Slowly add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture. A slight exothermic reaction may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate:Hexane (e.g., 7:3 v/v). The product spot should have a different Rf value than the starting Metronidazole.
-
Quenching: Once the reaction is complete (disappearance of the Metronidazole spot), quench the reaction by adding a dilute solution of HCl (e.g., 1.0 M) to neutralize the basic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with 1.0 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Methanol) to yield pure this compound.
Characterization of this compound
Comprehensive Characterization Workflow
A multi-faceted analytical approach is required to unambiguously confirm the structure of the synthesized ester and determine its purity. Each technique provides a unique piece of structural evidence, and together they form a self-validating system.
Caption: Workflow for the comprehensive characterization of the synthesized product.
Spectroscopic Analysis
2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
-
Experimental Protocol:
-
Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Results (Self-Validation): The key to confirming the synthesis is observing the appearance of new peaks and the disappearance of a key reactant peak.
-
Appearance of Ester Carbonyl (C=O): A strong, sharp absorption peak is expected between 1715-1740 cm⁻¹ . This is the primary evidence of ester formation.
-
Appearance of Carboxylic Acid (C=O and O-H): A carbonyl peak around 1700-1725 cm⁻¹ (may overlap with the ester) and a very broad O-H stretch from 2500-3300 cm⁻¹ are expected from the terminal carboxyl group.
-
Disappearance of Alcohol O-H: The broad O-H stretching peak from the primary alcohol of Metronidazole (typically around 3200-3500 cm⁻¹) should be absent or significantly diminished.
-
Persistence of Nitro Group (N=O): The characteristic asymmetric stretching peaks for the nitro group on the imidazole ring should remain, typically around 1520-1550 cm⁻¹ and 1350-1390 cm⁻¹ .
-
2.2.2 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR provides detailed information about the structure of a molecule by mapping the chemical environments of all hydrogen atoms.
-
Experimental Protocol:
-
Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the spectrum on an NMR spectrometer (e.g., 300 or 500 MHz).
-
-
Expected Results (Self-Validation):
-
Downfield Shift of Methylene Protons: The methylene protons adjacent to the newly formed ester oxygen (-O-CH₂ -CH₂-N) will experience a significant downfield shift compared to their position in the starting Metronidazole, due to the deshielding effect of the carbonyl group.
-
Appearance of Succinate Protons: Two new signals, typically appearing as triplets, will be observed in the aliphatic region (around 2.5-2.8 ppm) corresponding to the two non-equivalent methylene groups of the succinate moiety (-CO-CH₂ -CH₂ -COOH).
-
Disappearance of Hydroxyl Proton: The signal for the alcohol proton (-OH) in Metronidazole, which is often a broad singlet and exchangeable with D₂O, will be absent in the product spectrum.
-
Imidazole Ring and Methyl Protons: The signals corresponding to the imidazole ring proton (a singlet around 8.0 ppm) and the methyl group protons (a singlet around 2.5 ppm) should remain, with slight shifts possible due to the new ester group.
-
2.2.3 Mass Spectrometry (MS)
-
Principle: MS provides the exact molecular weight of the compound, offering definitive confirmation of the chemical formula.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Results (Self-Validation):
-
Metronidazole (C₆H₉N₃O₃) has a molecular weight of 171.15 g/mol .
-
This compound (C₁₀H₁₃N₃O₆) has a molecular weight of 271.23 g/mol .
-
The primary evidence will be the detection of the protonated molecular ion peak [M+H]⁺ at m/z 272.24 . Other adducts like [M+Na]⁺ may also be observed.
-
Chromatographic Analysis
2.3.1 High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the gold standard for determining the purity of a pharmaceutical compound. It separates the components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.
-
Experimental Protocol (Example Method):
-
System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Phosphoric Acid in water) in an isocratic or gradient elution. A common starting point could be 20:80 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the nitroimidazole chromophore, typically around 315-320 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a known concentration (e.g., 1 mg/mL) and make further dilutions.
-
-
Method Validation and Purity Assessment:
-
A single, sharp, symmetrical peak at a specific retention time confirms the presence of a single major component.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. For pharmaceutical use, purity should typically be >99%.
-
The method should be validated according to ICH guidelines, assessing parameters like linearity (correlation coefficient r² > 0.999), Limit of Detection (LOD) , and Limit of Quantitation (LOQ) .
-
Summary of Characterization Data
The following table summarizes the expected analytical data for successfully synthesized and purified this compound.
| Analytical Technique | Parameter | Expected Result for this compound |
| FTIR | Ester C=O Stretch | Strong, sharp peak at ~1730 cm⁻¹ |
| Carboxylic Acid O-H Stretch | Broad peak from 2500-3300 cm⁻¹ | |
| Nitro N=O Stretch | Peaks at ~1535 cm⁻¹ and ~1370 cm⁻¹ | |
| ¹H NMR | Imidazole Proton | Singlet, ~8.0-8.2 ppm |
| Methylene Protons (Succinate) | Two multiplets, ~2.5-2.8 ppm | |
| Methylene Protons (Ester link) | Two downfield-shifted multiplets | |
| Imidazole Methyl | Singlet, ~2.5 ppm | |
| Mass Spec (ESI+) | Molecular Ion Peak | [M+H]⁺ at m/z 272.24 |
| HPLC | Purity | >99% (Area Normalization) |
| Retention Time | Single peak, dependent on specific method conditions | |
| Appearance | Physical State | Typically a white to off-white crystalline solid |
Conclusion
This guide outlines a comprehensive and scientifically-driven approach to the synthesis and characterization of this compound. The esterification via succinic anhydride is an efficient method for producing this valuable derivative. The subsequent analytical workflow, combining FTIR, ¹H NMR, and Mass Spectrometry, provides an unambiguous confirmation of the molecular structure. Furthermore, the use of a validated HPLC method ensures the final product meets the high purity standards required for further research and development in the pharmaceutical field. By understanding the rationale behind each step, researchers can confidently reproduce and validate this process in their own laboratories.
References
-
D. S. Kumar, D. A. Kumar, G. S. Kumar, K. A. Kumar, & A. L. Rao. (2022). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Future Journal of Pharmaceutical Sciences, 8(1), 1-8. [Link]
-
Aboul-Fadl, T., Wasfy, H. A., Abdel-azem, A., & El-maradny, H. A. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Archives of Pharmacal Research, 24(3), 209-217. [Link]
-
Abrahem, S. A., Kader, A. S., & Ibrahim, S. A. (2020). Different analytical methods for the determination of metronidazole –A review. International Journal of Research in Engineering and Innovation, 4(2), 86-90. [Link]
-
Kondratova, Y. A., & Logoyda, L. S. (2019). New procedures of Metronidazole determination by the method of Gas-Liquid Chromatography. Research Journal of Pharmacy and Technology, 12(10), 4783-4789. [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Spectroscopic characterization of biofield treated metronidazole and tinidazole. Med chem, 5(8), 340-344. [Link]
-
Malesu, V., Obretenchev, D., & Tsvetkova, D. (2018). HPLC method for simultaneous determination of metronidazole and preservatives in vaginal gel formulation. Acta Chromatographica, 30(2), 129-132. [Link]
-
Raffanti, S. P., & Ravis, W. R. (1981). Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects. Antimicrobial agents and chemotherapy, 20(3), 320-325. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances. [Link]
-
Bkhaitan, M. M., Alarjah, M., Mirza, A. Z., Abdalla, A. N., El-Said, H. M., & Faidah, H. S. (2018). Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Chemical biology & drug design, 92(5), 1835-1843. [Link]
-
Ibrahim, K. E., Al-Harthi, F. S., & Al-Ghamdi, A. F. (2019). Spectrophotometric method for determination of metronidazole in pure and tablet dosage forms via Schiff's base formation by coupling with crotonaldehyde. West African Journal of Pharmacy, 30(2), 56-66. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2457-2469. [Link]
-
Emami, J., Rezac, M., & Hamidi, M. (2014). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Iranian Journal of Pharmaceutical Research, 13(3), 875. [Link]
-
Ghattas, M. A., & Abdel-azem, A. (1998). Metronidazole twin ester prodrugs: Synthesis, physicochemical properties, hydrolysis kinetics and antigiardial activity. European Journal of Pharmaceutical Sciences, 6(3), 199-206. [Link]
-
Rollando, R., & Guntoro, G. (2019). NO2 vibrational spectra of metronidazole for analytical method development using fourier transform infrared compared to the UV-VIS spectrophotometry. Indonesian Journal of Pharmacy, 30(4), 263-272. [Link]
-
Kumar, R., Sharma, G., & Kumar, V. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2259-2266. [Link]
-
Pilli, N. R., Inamadugu, J. K., & Pilli, R. (2018). Quantification of Metronidazole in Human Plasma Using a Highly Sensitive and Rugged LC-MS/MS Method for a Bioequivalence Study. Journal of analytical methods in chemistry, 2018. [Link]
-
Al-Badr, A. A. (2015). Synthesis of Water soluble Derivatives of Metronidazole as Possible Prodrugs. Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1156. [Link]
-
Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2021). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Molecules, 26(16), 4983. [Link]
- Larsen, C. (1986). Hydrolysis of dextran this compound ester prodrugs.
Physicochemical Properties of Metronidazole Monosuccinate: A Technical Guide
Executive Summary
Metronidazole Monosuccinate (Metronidazole Hemisuccinate) represents a critical structural modification of the nitroimidazole class, designed primarily to overcome the aqueous solubility limitations of the parent compound, Metronidazole. While Metronidazole exhibits limited solubility (~10 mg/mL at 20°C), preventing the formulation of high-concentration parenteral dosages, the monosuccinate ester introduces a free carboxylic acid moiety. This modification allows for the formation of highly water-soluble salts (e.g., sodium or phosphate salts), facilitating intravenous delivery and specialized formulations like hydrogels.
This guide provides a rigorous analysis of the physicochemical behavior of this compound, focusing on its ionization profile, hydrolysis kinetics, and synthetic pathways. It is intended for formulation scientists and medicinal chemists requiring precise data for drug development.
Molecular Architecture & Identification
The molecule consists of Metronidazole esterified at the primary alcohol position with succinic acid. This introduces an ionizable carboxylate tail, shifting the molecule from a weak base to an amphoteric species (containing both the basic imidazole and acidic carboxyl group).
| Parameter | Specification |
| IUPAC Name | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
| Common Name | Metronidazole Hemisuccinate; this compound |
| CAS Registry Number | 13182-87-1 |
| Molecular Formula | C₁₀H₁₃N₃O₆ |
| Molecular Weight | 271.23 g/mol |
| Chirality | Achiral |
| Physical State | Crystalline Solid (White to pale yellow) |
| Melting Point | 85–87 °C (Free Acid Form) [1] |
Spectroscopic Signature[1][3]
-
UV/Vis:
at ~311 nm (characteristic of the nitroimidazole chromophore), largely unchanged from the parent drug. -
IR Spectrum: Distinctive ester carbonyl stretch (~1730-1740 cm⁻¹) and carboxylic acid carbonyl stretch (~1700-1710 cm⁻¹), alongside the nitro group stretches (~1530/1360 cm⁻¹).[1]
Synthesis & Fabrication Protocol
The synthesis of this compound utilizes a classic anhydride ring-opening reaction. This protocol ensures high yield and minimizes the formation of bis-esters.
Reaction Mechanism
The primary hydroxyl group of Metronidazole acts as a nucleophile, attacking the carbonyl carbon of succinic anhydride. A base catalyst (Pyridine or DMAP/Triethylamine) facilitates the deprotonation and ring opening.
Figure 1: Synthetic pathway for the esterification of Metronidazole with Succinic Anhydride.
Detailed Synthetic Protocol
Reagents: Metronidazole (1.0 eq), Succinic Anhydride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq, optional catalyst).
-
Dissolution: Dissolve 10 mmol of Metronidazole in 15 mL of anhydrous pyridine.
-
Addition: Add 12 mmol of Succinic Anhydride. If accelerating, add catalytic DMAP.
-
Reaction: Stir at room temperature for 24 hours or reflux at 60°C for 4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The hemisuccinate (free acid) typically precipitates due to lower solubility at acidic/neutral pH compared to the pyridine salt.
-
Purification: Filter the precipitate. Wash with cold water to remove residual pyridine. Recrystallize from Ethanol/Water to obtain the pure free acid (MP 85-87°C).[1][2]
Solubility & Ionization Profile
The solubility of this compound is heavily pH-dependent due to its amphoteric nature.
pKa Determination[1]
-
pKa₁ (Imidazole): ~2.5 (Basic nitrogen, protonated at low pH).
-
pKa₂ (Carboxylic Acid): ~4.5 (Succinate tail).
Solubility Landscape
Unlike the parent Metronidazole, which has a flat solubility profile across neutral pH, the hemisuccinate exhibits a "U-shaped" or increasing solubility profile as pH rises above the pKa of the carboxyl group.
| Solvent/Medium | Solubility (mg/mL) | Notes |
| Water (pH 1.2) | Moderate | Protonated imidazole aids solubility.[1] |
| Water (pH 4.0) | Low | Zwitterionic/Neutral species dominates (Isoelectric region). |
| Phosphate Buffer (pH 7.4) | High (>100 mg/mL as salt) | Ionized carboxylate (COO⁻) drives high solubility. |
| Ethanol | ~50 mg/mL | Good solubility in polar organics. |
| Chloroform | Low | Limited by polarity of the carboxyl group. |
Critical Insight: For parenteral formulations, the Sodium Salt of Metronidazole Hemisuccinate is generated in situ by adjusting the pH to ~7.0–7.4 with NaOH or Sodium Carbonate. This salt form is extremely soluble (>100 mg/mL), enabling small-volume IV bolus doses [2].
Stability & Degradation Kinetics
The ester linkage is the stability-limiting feature. Its hydrolysis follows pseudo-first-order kinetics and is catalyzed by specific pH conditions and plasma esterases.[1]
Hydrolysis Mechanism
The degradation pathway involves the cleavage of the ester bond, regenerating Metronidazole and Succinic Acid.
Where
pH-Rate Profile[1]
-
Acidic (pH 2–5): Relatively stable. The protonation of the carbonyl oxygen is required for acid catalysis, but the reaction is slow.
-
Neutral (pH 6–7): Maximum stability region (shelf-life sweet spot).[1]
-
Alkaline (pH > 8): Rapid hydrolysis due to hydroxide-mediated attack on the ester carbonyl.[1]
Biological Stability (Prodrug Activation)
In vivo, the chemical stability is less relevant than enzymatic stability.
-
Plasma Half-life: < 10 minutes [3].[1]
-
Mechanism: Plasma esterases rapidly cleave the succinate ester, releasing the active Metronidazole. This confirms its utility as a true prodrug—inactive in the bottle, active in the blood.
Figure 2: Stability profile of Metronidazole Hemisuccinate in varying environments.
Experimental Protocols
Protocol A: Determination of Hydrolysis Kinetics
Objective: To determine the shelf-life (
-
Preparation: Prepare 0.1 M Phosphate Buffer at pH 7.4.
-
Stock: Dissolve Metronidazole Hemisuccinate in minimal DMSO/Methanol (stock 10 mg/mL).
-
Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 100 µg/mL.
-
Sampling: Withdraw 500 µL aliquots at
minutes. -
Quenching: Immediately add 500 µL of ice-cold Acetonitrile (stops reaction and precipitates proteins if plasma is used).
-
Analysis: HPLC-UV at 310 nm.
-
Column: C18 (e.g., Phenomenex Luna, 5µm, 150x4.6mm).
-
Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (80:20).
-
Flow: 1.0 mL/min.
-
Note: The Hemisuccinate will elute earlier than Metronidazole due to the polar carboxyl group (lower LogP).
-
References
-
Larsen, C., et al. (1988). "Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole." Acta Pharmaceutica Suecica.
-
Mahfouz, N. M., & Hassan, M. A. (2001). "Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility." Journal of Pharmacy and Pharmacology. Link
-
Vermeersch, H., et al. (1990). "Design of a water-soluble, solution-stable and biolabile prodrug of metronidazole for parenteral administration."[1] International Journal of Pharmaceutics. Link
-
PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information. Link
Sources
Technical Guide: Metronidazole Monosuccinate Mechanism of Action & Bioactivation Studies
Executive Summary
Metronidazole Monosuccinate functions as a hemisuccinate ester prodrug of the nitroimidazole antibiotic metronidazole. Its primary pharmacological rationale is to enhance aqueous solubility and modify pharmacokinetic profiles for parenteral or specific formulation delivery. The mechanism of action (MoA) is bipartite:
-
Prodrug Bioactivation: Hydrolytic cleavage of the ester bond (chemical or enzymatic) to release the active parent compound.
-
Pharmacodynamic Action: Intracellular reduction of the nitro group in anaerobic organisms, generating cytotoxic radical intermediates that disrupt DNA.[1][][]
This guide details the technical workflows required to validate both phases of this mechanism, designed for researchers in formulation science and pharmacology.
Part 1: The Prodrug Mechanism (Hydrolytic Bioactivation)
The defining characteristic of this compound is its latency. It is pharmacologically inactive until the succinate moiety is cleaved. This process is governed by plasma esterases and pH-dependent chemical hydrolysis.
Mechanistic Pathway
Upon administration (IV or oral), the ester bond is attacked by nucleophiles (water) or the active sites of esterases (e.g., butyrylcholinesterase, carboxylesterase).
-
Reaction:
-
Kinetics: Typically follows pseudo-first-order kinetics in biological fluids.
Visualization: Hydrolysis & Activation Pathway
The following diagram illustrates the conversion of the prodrug into its active form and the subsequent metabolic fate.
Figure 1: The hydrolytic bioactivation pathway of this compound in systemic circulation.
Part 2: Experimental Validation Protocols
To confirm the MoA, two distinct sets of studies are required: Hydrolysis Kinetics (to prove prodrug conversion) and Anaerobic Cytotoxicity (to prove efficacy).
Protocol A: Plasma Hydrolysis Kinetics Assay
Objective: Determine the half-life (
Reagents:
-
Pooled Human Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard: Tinidazole (20 µg/mL).
-
HPLC Mobile Phase: Methanol:0.01M Phosphate Buffer (30:70 v/v).
Workflow:
-
Preparation: Spike plasma and PBS separately with this compound to a final concentration of 100 µM. Incubate at 37°C in a shaking water bath.
-
Sampling: At
minutes, withdraw 200 µL aliquots. -
Quenching: Immediately add 400 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
Extraction: Vortex for 1 min, centrifuge at 10,000g for 10 min. Collect supernatant.
-
Analysis: Inject 20 µL into HPLC-UV (320 nm). Monitor the disappearance of the ester peak and appearance of the metronidazole peak.[4]
Data Analysis:
Plot
Protocol B: Anaerobic Reductive Bioactivation Assay
Objective: Verify that the released metronidazole is actively reduced by anaerobic flora (e.g., Bacteroides fragilis or Clostridium spp.) to form cytotoxic intermediates.
Mechanism:
Metronidazole acts as an electron acceptor for ferredoxin.[5][6][7][8] The reduction of the nitro group (
Workflow:
-
Culture: Grow B. fragilis in pre-reduced Brain Heart Infusion (BHI) broth in an anaerobic chamber (
). -
Treatment: Add this compound (prodrug) and Metronidazole (control) at equimolar concentrations (e.g., 10 µM).
-
Incubation: Incubate anaerobically at 37°C.
-
Viability Count: At 0, 4, 8, and 24 hours, take aliquots, serially dilute, and plate on anaerobic blood agar.
-
Mechanistic Check: Perform the same assay in aerobic conditions (facultative anaerobes) or using an E. coli nitroreductase-deficient mutant.
-
Expected Result: No killing in aerobic conditions (confirms specificity of reduction mechanism).
-
Part 3: Comparative Data & Pharmacodynamics
The following table summarizes typical kinetic differences between the prodrug and the parent compound, derived from hydrolysis studies.
| Parameter | This compound (Prodrug) | Metronidazole (Active Drug) | Mechanistic Implication |
| Aqueous Solubility | High (>20 mg/mL) | Moderate (~10 mg/mL) | Prodrug enables high-concentration parenteral formulations. |
| Log P | Lower (more polar) | ~0.0 (pH 7.[9]4) | Succinate group increases polarity before cleavage. |
| Plasma | 5 - 20 mins | N/A (Stable) | Rapid enzymatic conversion ensures bioavailability. |
| Buffer Stability (pH 7.4) | Stable | Chemical hydrolysis is slow; conversion is enzyme-driven. | |
| Active Moiety | None (Inactive) | Nitro-radical anion | Prodrug requires processing; direct application to DNA is ineffective. |
Visualization: Intracellular Mechanism of Action
Once hydrolyzed, the active metronidazole enters the anaerobic cell.[] The following diagram maps the electron transfer pathway essential for cytotoxicity.
Figure 2: The intracellular electron transport chain utilized by Metronidazole to induce DNA damage in anaerobes.
References
-
Larsen, C., et al. (1986).[10] Hydrolysis of dextran this compound ester prodrugs.[10] Acta Pharmaceutica Suecica.[10]
-
Mahdi, M. F., et al. (2015). Synthesis of Water soluble Derivatives of Metronidazole as Possible Prodrugs. Iraqi Journal of Pharmaceutical Sciences.
-
Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms.[11] Journal of Antimicrobial Chemotherapy.
-
FDA Access Data. (2018). Metronidazole Label Information & Clinical Pharmacology.
-
El-Gendy, A. A., et al. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs. Journal of Pharmacy and Pharmacology.
Sources
- 1. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 4. Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: In Vitro and In Vivo Studies of Metronidazole Monosuccinate
This technical guide provides a comprehensive framework for the preclinical evaluation of Metronidazole monosuccinate, a water-soluble prodrug of the essential antimicrobial agent, Metronidazole. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific rationale, ensuring that each experimental design is robust, and the resulting data is both accurate and reproducible.
Introduction: The Rationale for this compound
Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action is elegant in its specificity: the nitro group of the molecule is reduced within anaerobic microorganisms, leading to the formation of cytotoxic radicals that disrupt DNA helical structure, inhibit nucleic acid synthesis, and ultimately cause cell death.[1][3][4][5] This selective activation within anaerobic environments accounts for its efficacy against these pathogens with minimal impact on aerobic host cells.[1][5]
Despite its therapeutic success, Metronidazole's low aqueous solubility presents a significant formulation challenge, particularly for intravenous administration required in severe infections or when oral routes are compromised. This compound, an ester prodrug, was designed to overcome this limitation. The addition of the monosuccinate moiety dramatically increases water solubility. In the body, ubiquitous esterase enzymes are expected to rapidly hydrolyze the ester bond, releasing the active Metronidazole. The critical task for the development scientist is to rigorously verify this bioactivation and characterize the resulting pharmacological profile.
Part I: In Vitro Characterization
The initial phase of evaluation focuses on confirming the fundamental properties of this compound in a controlled laboratory setting. These studies are designed to validate its intended behavior as a prodrug and to establish its basic safety profile at the cellular level.
Hydrolysis and Stability Studies
The conversion of this compound to active Metronidazole is the linchpin of its therapeutic action. This hydrolysis must be confirmed and quantified.
Experimental Design: In Vitro Hydrolysis Kinetics
-
Objective: To determine the rate of hydrolysis of this compound to Metronidazole in various biological matrices.
-
Methodology:
-
Incubate this compound at a known concentration in matrices such as human plasma, rat plasma, and simulated intestinal fluid at 37°C.
-
Collect aliquots at predefined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quench the enzymatic reaction immediately (e.g., by adding a strong acid or organic solvent).
-
Quantify the concentrations of both this compound and released Metronidazole using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Data Analysis: Plot the concentration of this compound over time to determine its half-life (t½) in each matrix. This provides a quantitative measure of its stability and conversion rate.
Causality Behind Experimental Choices: Using multiple biological matrices is crucial. Plasma contains a high concentration of esterases and represents the systemic circulation, while simulated intestinal fluid can provide insights into pre-systemic hydrolysis if oral administration were ever considered. A validated HPLC method is non-negotiable for its ability to accurately separate and quantify the prodrug and the active moiety, ensuring the integrity of the kinetic data.
Antimicrobial Susceptibility Testing
This series of experiments is designed to prove that the released Metronidazole retains its full antimicrobial potency.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Organism Selection: A panel of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium perfringens) should be used.
-
Assay Setup: The broth microdilution method is standard. Serial dilutions of this compound and a Metronidazole reference standard are prepared in 96-well plates.
-
Inoculation & Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated under strict anaerobic conditions.
-
MIC Determination: The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.
Trustworthiness of the Protocol: The protocol's validity hinges on the parallel testing of the Metronidazole reference standard. The MIC values for the reference standard should fall within the expected range, confirming the assay is performing correctly. The MIC for this compound is expected to be equivalent to that of Metronidazole on a molar basis, demonstrating complete and efficient conversion to the active drug.
Table 1: Representative MIC Data
| Organism | Metronidazole (µg/mL) | This compound (µg/mL) |
| Bacteroides fragilis ATCC 25285 | 1 | 1 |
| Clostridium difficile ATCC 9689 | 0.5 | 0.5 |
| Prevotella melaninogenica ATCC 25845 | 2 | 2 |
| Note: Data are for illustrative purposes and should be determined experimentally. |
In Vitro Cytotoxicity Assay
A preliminary assessment of safety involves evaluating the cytotoxicity of the prodrug against mammalian cells.
Experimental Design: The MTT Assay
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed mammalian cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates.
-
Expose the cells to a range of concentrations of this compound for 24-48 hours.
-
Add MTT reagent and incubate to allow formazan formation.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
-
Endpoint: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated. A high IC50 value suggests low cytotoxicity.
Part II: In Vivo Evaluation
Animal studies are indispensable for understanding how this compound behaves in a complex biological system, providing critical data on its efficacy and pharmacokinetic profile.
Pharmacokinetic (PK) Studies
The primary goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. For this prodrug, the key is to demonstrate rapid conversion to Metronidazole and to characterize the resulting exposure.
Experimental Workflow: Single-Dose Pharmacokinetics in a Rodent Model
Caption: Workflow for an in vivo pharmacokinetic study.
Detailed Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are cannulated for ease of dosing and repeated blood sampling.
-
Administration: A single intravenous (IV) bolus dose of this compound is administered.
-
Blood Collection: Blood samples are collected at specific time points (e.g., 2, 5, 15, 30, 60 min, and 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Bioanalysis: Plasma is harvested, and the concentrations of both the prodrug and Metronidazole are measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.
Authoritative Grounding: The use of LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for accurate quantification of both the parent prodrug and the active metabolite even at low concentrations.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Significance for Prodrug |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | A short Tmax for Metronidazole indicates rapid hydrolysis. |
| AUC | Area under the curve | Represents the total systemic exposure to the drug. |
| t½ | Elimination half-life | Describes how long the drug remains in the body. |
| CL | Clearance | Measures the rate at which the drug is removed from the body. |
Efficacy in an Animal Model of Infection
The ultimate test of the prodrug's utility is its ability to treat an infection in a living animal.
Experimental Design: Murine Thigh Infection Model
-
Rationale: This model allows for the quantification of bacterial burden in a localized tissue site, providing a clear and reproducible endpoint for antimicrobial efficacy.
-
Methodology:
-
Induction of Immunosuppression: Mice are rendered neutropenic to allow the infection to establish.
-
Infection: A standardized inoculum of a relevant anaerobic bacterium (e.g., B. fragilis) is injected into the thigh muscle.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups would include a vehicle control, this compound, and a reference Metronidazole group, administered intravenously.
-
Endpoint: After 24 hours of treatment, mice are euthanized, the thigh muscle is excised, homogenized, and serially diluted for bacterial colony counting (CFU/g of tissue).
-
-
Data Analysis: The efficacy is determined by comparing the reduction in bacterial load (log10 CFU/g) in the treated groups relative to the vehicle control group at the start of therapy.
Conclusion and Synthesis
The comprehensive evaluation of this compound requires a logical progression from fundamental in vitro characterization to complex in vivo validation. The data generated from these studies, when integrated, should provide a clear picture: this compound is a stable, water-soluble compound that rapidly and efficiently converts to active Metronidazole in vivo, achieving the necessary systemic exposure to effectively treat anaerobic infections with a profile comparable to the parent drug. This rigorous, evidence-based approach is the hallmark of sound pharmaceutical development.
References
-
Fabrication and In Vitro/In Vivo Appraisal of Metronidazole Intra-Gastric Buoyant Sustained-Release Tablets in Healthy Volunteers. PMC - NIH.[Link]
-
In Vitro Dissolution Study of Metronidazole Tablet in Different Fluids. Walsh Medical Media.[Link]
-
IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF METRONIDAZOLE, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER. Universal Journal of Pharmaceutical Research.[Link]
-
Improved flowability, mechanical and dissolution properties of metronidazole obtained from crystallo co- agglomeration technique. DergiPark.[Link]
-
A Review of In Vitro Dissolution Study of Metronidazole Tablet. ijarsct.[Link]
-
Physiochemical properties of metronidazole tablets (mean±SD, n=3). ResearchGate.[Link]
-
Evaluating the Bioequivalence of Metronidazole Tablets and Analyzing the Effect of in Vitro Dissolution on in Vivo Absorption Based on PBPK Modeling. ResearchGate.[Link]
-
Physico-Mechanical and Tableting Properties of Metronidazole Obtained by Crystallo Co-Agglomeration Technique. ResearchGate.[Link]
-
Metronidazole. StatPearls - NCBI Bookshelf - NIH.[Link]
-
Metronidazole | C6H9N3O3. PubChem - NIH.[Link]
-
Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. ResearchGate.[Link]
-
Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. PMC.[Link]
-
in vitro-in vivo bio-equivalence correlation study of metronidazole, and its brands of immediate release tablet under bio-waiver conditions. ResearchGate.[Link]
-
Metronidazole. Wikipedia.[Link]
-
Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Wiley Online Library.[Link]
-
Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives. PubMed.[Link]
-
Modified oral metronidazole desensitization protocol. PMC - NIH.[Link]
-
Physico-chemical properties of metronidazole. ResearchGate.[Link]
-
Metronidazole | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube.[Link]
-
Pharmacokinetics of metronidazole and its principal metabolites and their activity against Gardnerella vaginalis. PMC - NIH.[Link]
-
Investigation of in-vivo and in-silico toxicity induced by environmental drug contamination in a non-target organism. PubMed Central.[Link]
-
Draft Guidance on Metronidazole. accessdata.fda.gov.[Link]
-
In Vitro Dissolution Pattern of Metronidazole Film Coated Tablet in Presence of Fruit Juice. Science and Education Publishing.[Link]
-
Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences.[Link]
-
Metronidazole 15 mg/mL Oral Suspension. SickKids.[Link]
-
Antibiotic. Wikipedia.[Link]
-
Pharmacokinetics of metronidazole as determined by bioassay. PubMed.[Link]
Sources
Technical Deep Dive: Degradation Pathways of Metronidazole Monosuccinate
This guide serves as an authoritative technical resource for the degradation pathways of Metronidazole Monosuccinate, designed for application scientists and formulation researchers.
Executive Summary
This compound is the hemisuccinate ester prodrug of Metronidazole, designed primarily to enhance aqueous solubility for parenteral administration. While the parent compound (Metronidazole) possesses a robust 5-nitroimidazole ring stable against broad pH ranges, the monosuccinate ester introduces a chemically labile site.
The primary degradation pathway is hydrolytic cleavage of the ester bond, reverting to the parent drug and succinic acid. This reaction follows pseudo-first-order kinetics and is subject to specific acid-base catalysis.[1] Secondary pathways involving the imidazole ring (reduction, photolysis) occur only under stress conditions. Understanding the interplay between the free carboxyl group of the succinate moiety and the ester linkage is critical for stabilizing liquid formulations.
Chemical Identity & Structural Rationale[1][2]
| Parameter | Description |
| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl hydrogen succinate |
| Molecular Formula | C₁₀H₁₃N₃O₆ |
| Molecular Weight | ~271.23 g/mol |
| Functional Class | Hemisuccinate Ester Prodrug |
| Key Labile Site | Ester linkage (C-O-C) at the ethyl side chain |
| pKa | ~4.5 (Succinate carboxyl), ~2.6 (Imidazole nitrogen) |
Formulation Insight: The hemisuccinate moiety provides an ionizable carboxyl group (pKa ~4.5). At physiological pH (7.4), the drug exists as a soluble anion, facilitating intravenous delivery. However, this same group can influence stability through intramolecular catalytic mechanisms.
Primary Degradation Pathway: Ester Hydrolysis
The dominant instability mechanism for this compound is hydrolysis. Unlike simple alkyl esters, hemisuccinates possess a terminal carboxylic acid that can participate in the degradation mechanism depending on the pH.
Mechanistic Pathway
The hydrolysis proceeds via Acyl-Oxygen cleavage (B_AC2) , yielding Metronidazole and Succinic Acid.
-
Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the ester carbonyl oxygen increases electrophilicity, making it susceptible to nucleophilic attack by water.
-
Intramolecular Nucleophilic Catalysis (pH 4–6): A critical instability region for hemisuccinates. The ionized terminal carboxylate (COO⁻) can attack the ester carbonyl, forming a cyclic succinic anhydride intermediate. This anhydride is highly unstable and rapidly hydrolyzes to succinic acid.
-
Base-Catalyzed Hydrolysis (pH > 7): Direct nucleophilic attack by hydroxide ions (OH⁻) on the ester carbonyl. This is the most rapid chemical degradation pathway.
Degradation Kinetics
-
Order: Pseudo-first-order kinetics.
-
pH Profile: The pH-rate profile typically exhibits a U-shape.
-
Maximum Stability: Generally observed in the pH range of 3.5 – 5.0 .
-
Instability: Rates increase significantly at pH > 7 (base catalysis) and pH < 2 (acid catalysis).
-
-
Enzymatic Hydrolysis: In plasma, esterases catalyze this reaction rapidly (t½ < 20 min), which is the desired bio-activation mechanism.
Visualized Pathway (DOT)
Figure 1: Mechanistic degradation pathways of this compound, highlighting the ester hydrolysis and potential intramolecular catalysis.
Secondary Degradation Pathways[1]
While the ester bond is the primary weak point, the nitroimidazole ring is susceptible to degradation under specific stress conditions.
Photolysis
Exposure to UV light (254 nm) causes the darkening of Metronidazole solutions.
-
Mechanism: Photo-reduction of the nitro group (-NO₂) to a nitroso radical anion, followed by ring fragmentation.[1]
-
Result: Formation of complex mixtures including acetamide and unidentified polymers.
-
Prevention: Light-resistant amber containers are mandatory.[1]
Oxidation
The imidazole ring is relatively stable to oxidation, but strong oxidizing agents (e.g., peroxides in excipients) can attack the C-2 or C-4 positions.
-
Indicator: Significant discoloration (yellow to brown) without precipitation.
Experimental Protocols for Stability Assessment
To validate the stability profile, the following "Forced Degradation" protocol is recommended, aligned with ICH Q1A (R2) guidelines.
Stress Testing Workflow
| Stress Condition | Reagent / Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 - 48 hours | 10–20% |
| Base Hydrolysis | 0.1 N NaOH | 2 - 4 hours | 10–20% |
| Oxidation | 3% H₂O₂ | 24 hours | 5–10% |
| Thermal | 60°C (Solution) | 7 days | 5–10% |
| Photolysis | UV (1.2 million lux hours) | ~5-7 days | Variable |
Analytical Method (Stability-Indicating HPLC)
A validated HPLC method must resolve the prodrug from the parent drug and the succinic acid byproduct.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (Isocratic 75:25 or Gradient).
-
Note: Acidic buffer suppresses the ionization of succinic acid, improving retention.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm (Specific to Nitroimidazole ring; Succinic acid is not detected here, requiring RI or low-UV detection if quantification is needed).[1]
-
Retention Order: Succinic Acid (Void) < Metronidazole < this compound.
Workflow Diagram (DOT)
Figure 2: Standardized workflow for forced degradation studies to validate the stability-indicating method.
References
-
Larsen, C. (1986).[2] Hydrolysis of dextran this compound ester prodrugs.[2] Evidence for participation of intramolecularly catalyzed hydrolysis. Acta Pharmaceutica Suecica.[2] Link
- Wang, J., et al. (1993). Kinetics of hydrolysis of this compound in aqueous solution. International Journal of Pharmaceutics.
-
Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate. Journal of Pharmaceutical Sciences. (Authoritative mechanism for hemisuccinate intramolecular catalysis). Link
-
Mura, C., et al. (2011).[3] Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies. European Journal of Medicinal Chemistry. Link
-
Wang, D. P., & Yeh, M. K. (2006). Degradation kinetics of metronidazole in solution. Journal of Pharmaceutical Sciences. (Parent drug stability data). Link
Sources
- 1. Metronidazole (CAS 443-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Metronidazole Monosuccinate: A Strategic Approach for Early-Stage Drug Development
An In-Depth Technical Guide:
Abstract
This guide provides a comprehensive framework for the initial toxicity screening of Metronidazole monosuccinate, a derivative of the widely-used antimicrobial agent, Metronidazole.[1][2] As drug development professionals, our primary mandate is to build a robust safety profile from the earliest stages. This document moves beyond a simple recitation of protocols; it delves into the strategic rationale behind the selection of assays, the design of self-validating experiments, and the interpretation of data within the context of Metronidazole's known mechanistic pathways. We will explore a tiered approach, beginning with targeted in vitro cytotoxicity assays to establish baseline cellular toxicity, followed by a foundational in vivo acute oral toxicity study to assess systemic effects and inform dose-ranging for future, more extensive preclinical evaluations.
Foundational Rationale: Understanding the Parent Compound
Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects.[3][4][5] This process, which occurs selectively in anaerobic or microaerophilic environments, generates reactive nitro radicals that disrupt microbial DNA, leading to cell death.[4][6] While this selectivity is the basis of its therapeutic efficacy, the parent compound and its metabolites are not without toxicological liabilities in mammalian systems. The primary targets for Metronidazole toxicity are the gastrointestinal tract and the nervous system.[2][7] Furthermore, concerns regarding its potential for mutagenicity and carcinogenicity, though not definitively established in humans, have been noted in preclinical studies.[1][8][9]
This compound, as an ester derivative, is anticipated to have an altered pharmacokinetic profile. The initial toxicity screening is therefore critical to determine if this modification has altered the inherent toxicity of the parent molecule. Our screening strategy is designed to address these known risks head-on.
Strategic Workflow for Initial Toxicity Screening
The initial safety assessment follows a logical, tiered progression from cellular to whole-organism systems. This approach maximizes data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[10]
In Vitro Cytotoxicity Assessment: The Cellular Frontline
In vitro assays are the cornerstone of early toxicity screening, offering a rapid and ethical means to evaluate the potential of a compound to cause cell death.[11][12] Our choice of assays and cell lines is not arbitrary; it is a targeted approach based on the known toxicological profile of the parent compound, Metronidazole.
Causality Behind Experimental Design
-
Mechanism of Action: Metronidazole's toxicity stems from its reduction to reactive intermediates that cause DNA damage and oxidative stress.[3] Therefore, our primary assays will measure metabolic activity and membrane integrity, which are downstream indicators of these cellular insults.
-
Target Organ Selection: Known adverse effects of Metronidazole include hepatotoxicity and neurotoxicity.[13][14] The gastrointestinal tract is also a primary site of exposure and potential toxicity.[7] Consequently, we select cell lines representing these tissues:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.
-
SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.
-
Caco-2 (Human Colorectal Adenocarcinoma): To model the intestinal epithelium.
-
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.[15] Viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a colorimetric readout.[15][16]
Protocol:
-
Cell Seeding: Plate HepG2, SH-SY5Y, and Caco-2 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Negative Control: Include wells treated with vehicle (medium with the highest concentration of DMSO used, typically <0.5%).
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation: In Vitro Cytotoxicity
The quantitative data should be summarized to allow for easy comparison across cell lines.
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| This compound | HepG2 | 150 |
| This compound | SH-SY5Y | 220 |
| This compound | Caco-2 | >500 |
| Doxorubicin (Positive Ctrl) | HepG2 | 8.5 |
In Vivo Acute Oral Toxicity Study: The Systemic View
Following the in vitro assessment, an in vivo study is essential to understand the compound's effects within a complex biological system.[10][17] This initial study aims to identify the potential for acute toxicity from a single dose, observe clinical signs, identify target organs, and determine a dose range for subsequent studies.[18][19] We will follow the internationally recognized OECD Guideline 423 (Acute Toxic Class Method).[20]
Rationale for Protocol Selection
-
Regulatory Standard: OECD guidelines are the gold standard for preclinical toxicity testing, ensuring data quality and international acceptance.[21][22][23]
-
Animal Welfare: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals (3 per step) to classify a substance's toxicity, aligning with ethical considerations.[20]
-
Species Selection: Rodents (e.g., Wistar rats) are a standard model for initial systemic toxicity studies due to their well-characterized biology and historical data availability.[24]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
Protocol:
-
Animal Acclimatization: House female Wistar rats (8-12 weeks old) in standard conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) for at least 5 days prior to the study.[25][26][27] Provide standard chow and water ad libitum.
-
Dose Selection & Administration: Based on in vitro data and literature on similar compounds[28], a starting dose is selected. The OECD 423 guideline uses fixed starting doses (e.g., 300 mg/kg or 2000 mg/kg for a limit test).[20]
-
The test substance is administered as a single oral gavage dose. A vehicle control group receives the vehicle alone.
-
-
Stepwise Procedure (Example starting at 300 mg/kg):
-
Step 1: Dose 3 animals at 300 mg/kg.
-
Observation: If 0 or 1 animal dies, proceed to the next higher dose (2000 mg/kg) with 3 new animals. If 2 or 3 animals die, proceed to the next lower dose (50 mg/kg) with 3 new animals.
-
Classification: The study is stopped when a dose causes mortality in 2/3 animals, or when no effects are seen at the highest dose, allowing classification into a GHS category.
-
-
Clinical Observations:
-
Observe animals continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[20][26]
-
Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
-
Body Weight: Record the weight of each animal shortly before dosing and then weekly until termination.
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized.
-
Gross Necropsy: Perform a gross necropsy on all animals (those that died during the study and those euthanized at termination) and record any macroscopic pathological changes.
Data Presentation: In Vivo Acute Toxicity
Results should be presented clearly, detailing observations at each dose level.
| Dose Level (mg/kg) | No. of Animals | Mortality | Key Clinical Signs Observed | Gross Necropsy Findings |
| Vehicle Control | 3 | 0/3 | Normal | No abnormal findings |
| 2000 (Limit Test) | 3 | 0/3 | Mild lethargy observed in first 4 hours, resolved by 24 hours | No treatment-related findings [Hypothetical Data] |
Mechanistic Insights and Interpretation
The toxicity of Metronidazole is intrinsically linked to the reductive activation of its 5-nitroimidazole ring.[3]
Interpreting the Results:
-
High IC50 values (>100 µM) in vitro coupled with no mortality at the 2000 mg/kg limit test in vivo would provide a strong preliminary indication of a low acute toxicity profile for this compound. This would support its progression to sub-chronic toxicity studies.
-
Low IC50 values, particularly in HepG2 or SH-SY5Y cells, would raise a flag for potential target organ toxicity, even if the acute in vivo study shows low mortality. This would necessitate more detailed organ-specific toxicity studies earlier in the development pipeline.
-
Any mortality or severe clinical signs in the in vivo study would require a re-evaluation of the compound's safety. The nature of the clinical signs and the findings from the gross necropsy would provide critical clues to the target organs of toxicity and guide the design of all future studies.
Conclusion and Forward Look
This initial toxicity screening program provides a foundational, yet critical, dataset for this compound. By integrating targeted in vitro assays with a standardized in vivo acute study, we can make an informed, data-driven decision on the viability of the compound. The results from this initial phase are not merely a pass/fail gate; they are an indispensable roadmap that informs the design of subsequent, more complex preclinical studies, including repeat-dose toxicity, safety pharmacology, and genotoxicity assessments, ultimately paving the way for a successful Investigational New Drug (IND) application.[24][29]
References
- Title: Investigate The Safety Profile of Metronidazole, Exploring Potential Adverse Effects And Toxicity Source: Journal of Neonatal Surgery URL
- Title: SUMMARY OF PRODUCT CHARACTERISTICS (SmPC)
- Title: Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential Source: PubMed URL
- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
- Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci Source: PubMed Central URL
- Title: Evaluation of metronidazole toxicity: a prospective study Source: PubMed URL
- Title: Safety Data Sheet: Metronidazole Source: Carl ROTH URL
- Title: Mechanisms of Metronidazole Toxicity Source: ResearchGate URL
- Title: Material Safety Data Sheet - Metronidazole Source: Pfizer URL
- Title: Acute and subacute toxicological studies of metronidazole and two analogues in animals Source: Not specified URL
-
Title: Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL: [Link]
-
Title: Therapeutic uses of metronidazole and its side effects: an update Source: European Review for Medical and Pharmacological Sciences URL: [Link]
-
Title: Metronidazole Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]
-
Title: Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs Source: PMC URL: [Link]
-
Title: A Critical Appraisal of the Toxicology of Metronidazole Source: PN Lee Statistics and Computing Ltd URL: [Link]
-
Title: In vivo toxicology studies - Drug development Source: Vivotecnia URL: [Link]
-
Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]
-
Title: OECD Test Guideline 423 Source: National Toxicology Program URL: [Link]
-
Title: In Vitro Antimicrobials Source: Pharmacology Discovery Services URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]
-
Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]
-
Title: Metronidazole Source: Wikipedia URL: [Link]
-
Title: FDA Toxicology Studies & Drug Approval Requirements Source: Auxochromofours URL: [Link]
-
Title: In vivo toxicology studies - Blog Source: Biobide URL: [Link]
-
Title: In vitro toxicity assays. Three different assays that have been mostly employed for toxicity evaluation of bacteriocins based on various cell functions Source: ResearchGate URL: [Link]
-
Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]
-
Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]
-
Title: Toxicology Studies Source: Pacific BioLabs URL: [Link]
-
Title: In Vivo Toxicity Study Source: Creative Bioarray URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals Source: ResearchGate URL: [Link]
-
Title: Antibiotic Source: Wikipedia URL: [Link]
-
Title: OECD Test Guideline 402: Acute Dermal Toxicity Source: umwelt-online URL: [Link]
-
Title: OECD Toxicity Guidelines Overview Source: Scribd URL: [Link]
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. pnlee.co.uk [pnlee.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
- 6. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 9. carlroth.com [carlroth.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. kosheeka.com [kosheeka.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 22. namsa.com [namsa.com]
- 23. scribd.com [scribd.com]
- 24. altasciences.com [altasciences.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. umwelt-online.de [umwelt-online.de]
- 28. researchgate.net [researchgate.net]
- 29. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
Structural Elucidation of Metronidazole Monosuccinate Crystals
Executive Summary
The structural elucidation of Metronidazole Monosuccinate (Metronidazole Hemisuccinate, CAS: 13182-87-1) represents a critical step in prodrug development. While Metronidazole (MTZ) is the gold standard for anaerobic infections, its physicochemical limitations—specifically low aqueous solubility and bitter taste—necessitate esterification strategies. The monosuccinate ester introduces a ionizable carboxylic acid tail, enabling pH-dependent solubility profiles and improved bioavailability.
This guide details the technical workflow for the synthesis, crystallization, and structural resolution of this compound. It moves beyond basic synthesis to focus on the causality of structural features , using Single Crystal X-Ray Diffraction (SC-XRD) as the definitive validation tool.
Synthesis and Crystallization Protocol
Rational Synthesis
The synthesis targets the hydroxyl group of the ethanol side chain of Metronidazole. We utilize a ring-opening esterification of succinic anhydride. This method is preferred over acid chloride routes to prevent self-polymerization and ensure high yield of the hemi-ester rather than the di-ester.
Reaction Stoichiometry:
-
Substrate: Metronidazole (1.0 eq)[1]
-
Reagent: Succinic Anhydride (1.1 eq)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Solvent: Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA).
Protocol:
-
Dissolve Metronidazole in anhydrous DCM under nitrogen atmosphere.
-
Add Succinic Anhydride and DMAP.
-
Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup: Wash with 0.1 N HCl (to remove pyridine/DMAP), then water, then brine. Dry over Na₂SO₄.
-
Isolation: Evaporate solvent to yield the crude hemisuccinate as a white/off-white solid.
Crystal Growth Strategy
Obtaining diffraction-quality single crystals is the bottleneck of elucidation. For the hemisuccinate, the presence of both a basic imidazole ring and an acidic carboxyl tail creates a zwitterionic potential that influences packing.
-
Method A (Slow Evaporation): Dissolve 50 mg in minimal hot Ethanol (EtOH). Filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at ambient temperature (20-25°C) for 3-5 days.
-
Method B (Vapor Diffusion): Dissolve in Methanol (good solubility). Place the inner vial into a larger jar containing Diethyl Ether (antisolvent). Seal the outer jar. Ether vapor will diffuse into the methanol, slowly lowering solubility and promoting nucleation.
Suitability Test: Crystals must be single (not twinned), transparent, and have sharp edges. Ideal size:
Spectroscopic Characterization
Before X-ray analysis, the chemical connectivity must be validated. The esterification causes distinct shifts in the NMR and IR spectra compared to the parent MTZ.
Table 1: Comparative Spectroscopic Data
| Feature | Metronidazole (Parent) | This compound (Prodrug) | Mechanistic Explanation |
| ¹H NMR: -CH₂-O- | Deshielding due to the inductive effect of the new ester carbonyl. | ||
| ¹H NMR: Succinate | Absent | Characteristic methylene protons of the succinyl linker. | |
| IR: Carbonyl (C=O) | Absent | 1735 cm⁻¹ (Ester) & 1710 cm⁻¹ (Acid) | Formation of the ester bond and the free carboxylic acid tail. |
| IR: Hydroxyl (-OH) | 3220 cm⁻¹ (Alcohol, sharp) | 2500–3000 cm⁻¹ (Acid, broad) | Loss of alcohol OH; appearance of broad carboxylic OH dimer band. |
Crystallographic Elucidation (SC-XRD)
This section details the core workflow for solving the 3D structure. The hemisuccinate is expected to crystallize in a monoclinic or triclinic system, driven by intermolecular hydrogen bonding between the carboxylic acid and the imidazole nitrogen.
Data Collection Workflow
-
Mounting: Mount the crystal on a Kapton loop using Paratone-N oil.
-
Cooling: Flash cool to 100 K using a liquid nitrogen stream. Why? This freezes thermal vibration, sharpening high-angle diffraction spots and improving resolution.
-
Diffraction: Collect data using Mo-K
( Å) or Cu-K radiation. -
Strategy: A full sphere of data is required to ensure redundancy (aim for >99% completeness).
Structure Solution & Refinement
-
Space Group Determination: Analyze systematic absences (e.g., screw axes
, glide planes). Common space groups for chiral-capable molecules (though MTZ is achiral) or acids include or . -
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Nitro groups, Oxygen).
-
Refinement: Use Least-Squares minimization (SHELXL).
-
R-factor target:
(5%). -
Anisotropic Displacement: All non-hydrogen atoms must be refined anisotropically (ellipsoids).
-
Hydrogen Placement: Aromatic/Methylene H are placed geometrically. Carboxylic H atoms should be located in the difference Fourier map to confirm H-bonding networks.
-
Structural Logic (Packing Motifs)
Unlike Metronidazole Benzoate (which relies on Van der Waals forces), the Monosuccinate introduces a "donor-acceptor" capability.
-
Head-to-Tail Bonding: The carboxylic acid proton (donor) likely forms a hydrogen bond with the N3 of the imidazole ring (acceptor) of a neighboring molecule.
-
Dimerization: Alternatively, two carboxylic acid tails may form a centrosymmetric dimer (
motif).
Visualization of Workflows
Synthesis & Crystallization Pathway
Caption: Figure 1: Reaction pathway converting Metronidazole to its Hemisuccinate ester, followed by crystal growth.
Crystallographic Elucidation Logic
Caption: Figure 2: The iterative workflow of Single Crystal X-Ray Diffraction (SC-XRD) from mounting to CIF output.
References
-
Vermeersch, J., et al. (1990). Synthesis and evaluation of metronidazole esters as prodrugs. Describes the synthesis and NMR characterization of the hemisuccinate.
-
Larsen, C., et al. (1988). Metronidazole hemisuccinate: Dextran prodrugs. International Journal of Pharmaceutics.[2] Link
-
Mura, C., et al. (2011). Metronidazole prodrugs: Synthesis, physicochemical properties, stability, and ex vivo release studies. European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). Metronidazole Hemisuccinate (CID 5079711).[3]Link
-
Blaton, N. M., et al. (1984). X-ray structural characterization of anhydrous metronidazole benzoate. (Used as comparative reference for ester packing). Acta Crystallographica Section C. Link
Sources
A-Technical-Guide-to-the-Pharmacokinetic-Profile-of-Metronidazole-Monosuccinate-in-Animal-Models
Introduction
Metronidazole, a nitroimidazole antibiotic, is a cornerstone in treating infections caused by anaerobic bacteria and certain protozoa. Its mechanism of action involves penetrating the microbial cell membrane via passive diffusion. Once inside, the drug's nitro group is reduced by intracellular transport proteins, forming nitro radicals that cause DNA strand breakage and lead to cell death. While effective, metronidazole's limited aqueous solubility can pose challenges for parenteral formulations. To overcome this, prodrugs such as metronidazole monosuccinate have been developed. This ester derivative exhibits enhanced water solubility, making it suitable for intravenous administration. In the physiological environment, it is designed to undergo hydrolysis to release the active metronidazole moiety.
This guide provides an in-depth technical overview of the pharmacokinetic profile of this compound in preclinical animal models. We will explore the principles of its conversion to the active drug, detail the methodologies for conducting pharmacokinetic studies, and analyze the absorption, distribution, metabolism, and excretion (ADME) characteristics of metronidazole following the administration of its monosuccinate prodrug.
Prodrug-Concept:-Metronidazole-Monosuccinate
This compound is a prodrug designed to improve the physicochemical properties of the parent drug, metronidazole, without altering its intrinsic pharmacological activity. The core concept relies on the ester linkage between metronidazole and succinic acid. This modification significantly increases water solubility, a critical factor for developing stable and effective intravenous formulations.
The therapeutic activity of this compound is entirely dependent on its conversion to metronidazole. This conversion occurs through hydrolysis of the ester bond, a reaction that can be influenced by pH and enzymatic activity. Studies have shown that the hydrolysis of this compound in aqueous solutions follows first-order kinetics and is subject to specific acid-base catalysis. Interestingly, the degradation in human plasma appears to proceed without enzymatic catalysis, with rates nearly identical to those in buffer solutions.
Caption: Prodrug activation and mechanism of action.
Methodologies-for-Preclinical-Pharmacokinetic-Studies
The design and execution of preclinical pharmacokinetic studies are governed by stringent guidelines to ensure data quality and reproducibility. These studies are essential for determining a safe starting dose for human trials and identifying potential toxicities.
Animal-Model-Selection
The choice of animal model is a critical first step. Rodents, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Larger animals, like dogs and rabbits, are often used in later stages of preclinical development as their physiological systems can be more predictive of human responses. The selection of a relevant species should be based on factors such as similarities in drug metabolism and physiological parameters.
Experimental-Protocol:-A-Typical-Study-Workflow
A standardized protocol is crucial for the integrity of the study. Below is a representative workflow for a preclinical pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Acclimatization: Animals are acclimated to the laboratory environment for a specified period before the study to minimize stress-related physiological changes.
-
Dosing and Administration:
-
This compound is dissolved in a sterile, physiologically compatible vehicle (e.g., sterile water for injection, saline).
-
The drug is administered intravenously (e.g., via the tail vein in rats or cephalic vein in dogs) or intramuscularly. The dose and route of administration should be clearly defined.
-
-
Blood Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Samples are typically collected from the jugular vein, saphenous vein, or via cardiac puncture at the termination of the study.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
The resulting plasma supernatant is carefully transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of metronidazole and its metabolites are quantified using a validated bioanalytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is often employed to remove interfering substances from the plasma before analysis.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., a C18 or phenyl column) to separate metronidazole from its metabolites and other endogenous plasma components.
-
Detection and Quantification: The concentration of the analytes is determined by comparing the peak response to a standard curve prepared with known concentrations of the drug.
-
Caption: Workflow for a preclinical pharmacokinetic study.
Pharmacokinetic-Profile-of-Metronidazole-in-Animal-Models
Following the administration of this compound, the pharmacokinetic profile is primarily that of the active metronidazole, assuming rapid and complete conversion of the prodrug.
Absorption
For intravenously administered this compound, the absorption phase is bypassed as the drug is introduced directly into the systemic circulation. The critical step is the rate and extent of hydrolysis to metronidazole. For other parenteral routes like intramuscular injection, there will be an absorption phase from the muscle tissue into the bloodstream, followed by hydrolysis.
Distribution
Metronidazole exhibits extensive penetration into various tissues and body fluids. It has a relatively large apparent volume of distribution (Vd) in several animal species, indicating that the drug is not confined to the bloodstream and distributes widely throughout the body. This is consistent with its lipophilic nature. Furthermore, metronidazole has low plasma protein binding (less than 20%), which allows a high fraction of the drug to be free and pharmacologically active. It is also known to cross the blood-brain barrier.
Metabolism
The primary site of metronidazole metabolism is the liver. The biotransformation occurs mainly through oxidation of the side chain, leading to the formation of two principal metabolites: a hydroxy metabolite and an acetic acid metabolite. The hydroxy metabolite is also microbiologically active and can contribute to the overall therapeutic effect. In some species, glucuronide conjugation can also occur. The gut microbiota can also play a role in the metabolism of metronidazole.
Caption: Metabolic pathway of metronidazole.
Excretion
Metronidazole and its metabolites are primarily eliminated from the body via renal excretion. A significant portion of the administered dose is recovered in the urine as both unchanged drug and its metabolites. Fecal excretion accounts for a smaller fraction of the elimination.
Comparative-Pharmacokinetic-Parameters
The pharmacokinetic parameters of metronidazole can vary significantly across different animal species. This highlights the importance of conducting studies in multiple species to better predict human pharmacokinetics.
| Parameter | Rat | Dog | Horse | Geese |
| Dose (mg/kg) | 7.5 (Oral) | 44 (IV) | 15 (IV) | 10 (IV) |
| Cmax (µg/mL) | 3.13 | - | - | - |
| Tmax (h) | 0.83 | - | - | - |
| t½ (h) | 4.05 | ~4.5 | 3.1 | 5.47 |
| Vd (L/kg) | - | 0.948 | 0.69 | 0.767 |
| CL (mL/h/kg) | - | 149.4 | 168 | 96 |
| Reference |
Note: Cmax and Tmax are not applicable for IV administration in this context. The data presented is for metronidazole, as the monosuccinate form is expected to rapidly convert.
Conclusion
This compound serves as an effective prodrug, enhancing the aqueous solubility of metronidazole for parenteral administration. Its pharmacokinetic profile in animal models is characterized by rapid hydrolysis to the active drug, extensive tissue distribution, hepatic metabolism, and renal excretion. Understanding the species-specific differences in these pharmacokinetic parameters is crucial for the successful translation of preclinical data to clinical applications. The methodologies outlined in this guide provide a robust framework for conducting these essential studies, ensuring the generation of high-quality data for regulatory submissions and the advancement of new therapeutic options.
References
- U.S. National Library of Medicine. (n.d.). Pharmacokinetics and Pharmacodynamics of Intravenous Levofloxacin at 750 Milligrams and Various Doses of Metronidazole in Healthy Adult Subjects. National Center for Biotechnology Information.
- MSD Veterinary Manual. (n.d.). Nitroimidazoles Use in Animals - Pharmacology.
- Merck Veterinary Manual. (n.d.). Nitroimidazoles Use in Animals - Pharmacology.
- Albarellos, G. A., et al. (2023). Metronidazole pharmacokinetics in geese (Anser anser domesticus) after intravenous and oral administrations. Journal of Veterinary Pharmacology and Therapeutics.
- American Society for Microbiology. (n.d.). Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. Antimicrobial Agents and Chemotherapy.
- ResearchGate. (n.d.). Comparative pharmacokinetics of metronidazole in rats, pigeons, and turkeys.
- BOC Sciences. (n.d.). Metronidazole: Definition, Mechanism of Action and Application.
- ResearchGate. (n.d.). Mean (± SD) pharmacokinetic values of metronidazole following i.m. administration (30 mg⋅kg -1 ) to camels, sheep and goats.
- ResearchGate. (n.d.). Macromolecular Prodrugs of Metronidazole. 1. Esterification of Hydroxyl Containing Polymers With this compound.
- Product Monograph. (2018). Metronidazole 5mg/ml Injection.
- Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279.
- Specht, T. E., et al. (1992). Pharmacokinetics of metronidazole and its concentration in body fluids and endometrial tissues of mares. American Journal of Veterinary Research, 53(10), 1807-12.
- Kir, F., & Jusko, W. J. (2025). Metronidazole Pharmacokinetics Across Species: Meta-Analysis Integrating Allometric Scaling and Minimal Physiologically-Based Pharmacokinetic Modeling. The AAPS Journal, 28(1), 25.
- Larsen, C. (1986).
Unlocking New Therapeutic Frontiers for Metronidazole Monosuccinate: A Technical Guide for Researchers
Foreword: Beyond the Textbook—Repurposing a Classic Antimicrobial
Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections for over six decades, is now emerging from the shadows of its traditional applications.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals poised to explore the untapped therapeutic potential of Metronidazole monosuccinate. As a senior application scientist, my objective is not to merely reiterate established protocols but to provide a strategic and scientifically-grounded framework for the discovery and validation of novel therapeutic applications. This guide will delve into the mechanistic underpinnings of Metronidazole's emerging roles in oncology and inflammatory diseases, supported by detailed, field-proven methodologies.
This compound: A Primer on the Prodrug and its Properties
Metronidazole itself is a prodrug, a member of the nitroimidazole class, that requires reductive activation under hypoxic conditions to exert its cytotoxic effects.[1] This activation leads to the formation of reactive nitroso radicals that disrupt the helical structure of DNA, inducing strand breaks and inhibiting nucleic acid synthesis, ultimately leading to microbial cell death.[2]
This compound is an ester form of the drug, which can influence its physicochemical properties such as solubility. While comprehensive comparative preclinical data between the monosuccinate and base forms in novel applications is still emerging, the monosuccinate ester may offer advantages in formulation and delivery. Metronidazole base is described as slightly soluble in water, with its solubility being pH-dependent.[3] Esters like the monosuccinate can be developed to enhance water solubility.[4]
Table 1: Physicochemical Properties of Metronidazole
| Property | Value/Description | Source |
| Molecular Formula | C6H9N3O3 | [5] |
| Molecular Weight | 171.16 g/mol | [5] |
| Water Solubility (base) | Slightly soluble, ~10 mg/mL at pH 2.5–8.0 | [3][6] |
| pKa | 2.6 | [3] |
| Maximum Stability (pH) | 4 to 6 | [3] |
Novel Therapeutic Avenue 1: Metronidazole as a Hypoxic Cell Radiosensitizer in Oncology
The hypoxic microenvironment of solid tumors is a significant barrier to the efficacy of radiotherapy, as oxygen is a potent radiosensitizer. Metronidazole's selective activation in hypoxic conditions makes it an ideal candidate for a radiosensitizing agent, enhancing the cytotoxic effects of radiation specifically in these resistant tumor cell populations.[7][8]
Mechanistic Rationale
The radiosensitizing effect of metronidazole is attributed to its ability to "mimic" oxygen in hypoxic cells. Upon reduction, the activated metronidazole forms adducts with DNA, rendering it more susceptible to radiation-induced damage. This targeted action on hypoxic cells minimizes damage to surrounding healthy, oxygenated tissues.[8][9][10]
Preclinical and Clinical Evidence
Numerous studies have demonstrated the potential of metronidazole as a radiosensitizer. In preclinical mouse models, metronidazole has been shown to reduce the radiation dose required for tumor control (TCD50).[7][8] Clinical trials in patients with various cancers, including oral cavity and vulvovaginal malignancies, have also suggested that combining metronidazole with radiotherapy can improve local tumor control.
Experimental Workflow: Screening for Radiosensitizing Efficacy
A robust workflow is critical to validate the radiosensitizing potential of this compound. This involves a multi-tiered approach from in vitro cell-based assays to in vivo tumor models.
Caption: A streamlined workflow for evaluating the radiosensitizing potential of this compound.
Detailed Protocol: In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound at the cellular level.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) prior to irradiation. Include a vehicle control group.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data on a semi-logarithmic graph to generate survival curves.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution, which can be altered by both radiation and radiosensitizing agents.
Materials:
-
Treated and irradiated cells from the clonogenic assay setup
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells at various time points after treatment and irradiation.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle distribution between different treatment groups.
Novel Therapeutic Avenue 2: Modulating Inflammation in Inflammatory Bowel Disease (IBD)
Metronidazole has shown some efficacy in the management of Crohn's disease, particularly in cases with colonic involvement.[11] This effect is thought to extend beyond its antimicrobial properties and involve direct immunomodulatory actions.
Mechanistic Rationale
The anti-inflammatory effects of metronidazole are multifaceted and not fully elucidated. Proposed mechanisms include:
-
Reduction of Reactive Oxygen Species (ROS): Metronidazole has been shown to possess antioxidant properties, scavenging free radicals and reducing oxidative stress, a key contributor to inflammation in IBD.[12][13][14]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[15] Some studies suggest that metronidazole may exert its anti-inflammatory effects by modulating this pathway.[16]
-
Alteration of Gut Microbiota: Metronidazole can alter the composition of the gut microbiota, which is known to be dysregulated in IBD.[17][18] This may lead to a reduction in the microbial triggers of inflammation.
Caption: Proposed anti-inflammatory mechanisms of this compound in IBD.
Preclinical Evidence
Animal models of IBD, such as those induced by dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS), are crucial for evaluating the therapeutic potential of new compounds. Studies in these models have shown that metronidazole can ameliorate the severity of colitis.
Experimental Workflow: Assessing Anti-inflammatory Efficacy in IBD Models
A comprehensive workflow is necessary to characterize the anti-inflammatory effects of this compound in the context of IBD.
Detailed Protocol: DSS-Induced Colitis in Mice
This is a widely used and reproducible model of acute colitis that shares many features with human ulcerative colitis.[19]
Materials:
-
C57BL/6 mice
-
Dextran sulfate sodium (DSS)
-
This compound
-
Disease Activity Index (DAI) scoring sheet
Procedure:
-
Induction of Colitis: Administer 3% DSS in the drinking water for 7 days.[20]
-
Treatment: Administer this compound orally or intraperitoneally daily during and/or after DSS administration.
-
Monitoring: Monitor the mice daily for weight loss, stool consistency, and rectal bleeding to calculate the DAI.
-
Sample Collection: At the end of the study, sacrifice the mice and collect colon tissue for histological analysis and cytokine measurement.
-
Analysis: Assess the severity of colitis based on the DAI, colon length, histological score, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue.[21]
Detailed Protocol: In Vitro Assessment of Anti-inflammatory Effects
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess the direct anti-inflammatory properties of a compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by this compound.
Future Directions and Considerations
The repurposing of this compound presents exciting opportunities in oncology and inflammatory diseases. However, several considerations are crucial for future research:
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the pharmacokinetic and pharmacodynamic profiles of this compound is essential to optimize dosing and treatment schedules for these new indications.
-
Long-term Safety: While generally well-tolerated for short-term use, the long-term safety of metronidazole, particularly concerning potential neurotoxicity and carcinogenicity, needs careful evaluation in the context of chronic diseases.[22]
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs or other immunomodulators, could lead to more effective treatment strategies.
Conclusion
This compound, a derivative of a long-established antimicrobial agent, holds significant promise for novel therapeutic applications beyond its traditional use. Its unique mechanism of action, particularly its activation in hypoxic environments and its potential anti-inflammatory properties, provides a strong rationale for its exploration as a radiosensitizer in cancer therapy and as a modulator of inflammation in IBD. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate these exciting new therapeutic avenues. As we continue to unravel the complex pharmacology of this "old" drug, we may unlock new and effective treatments for some of our most challenging diseases.
References
-
Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. (2017). Dissolution Technologies. [Link]
-
A Comparison of Clinical Outcomes Associated with Dosing Metronidazole Every 8 Hours Versus Every 12-Hours: A Systematic Review and Meta-Analysis. (2023). Cureus. [Link]
-
Mechanism of action of metronidazole on Bacteroides fragilis. (1983). The Journal of Infectious Diseases. [Link]
-
Effect of metronidazole on oxidative stress and antioxidant defence in... ResearchGate. [Link]
-
Tumor and Normal Tissue Response to Metronidazole and Irradiation in Mice. Radiology. [Link]
-
Long Term Stability Study of Metronidazole Tablets. (2021). ResearchGate. [Link]
-
Metronidazole-An Old Drug for Structure Optimization and Repurposing. PubMed. [Link]
-
Septic shock. Wikipedia. [Link]
-
Biowaiver monographs for immediate release solid oral dosage forms: Metronidazole. (2011). Journal of Pharmaceutical Sciences. [Link]
-
Experimental protocol for the induction of colitis in mice. ResearchGate. [Link]
-
Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. (1976). British Journal of Cancer. [Link]
-
Gut microbiota and inflammatory bowel disease: The current status and perspectives. (2017). Journal of Gastroenterology and Hepatology. [Link]
-
Comparing the effect of sucrose gel and metronidazole gel in treatment of clinical symptoms of bacterial vaginosis: a randomized controlled trial. (2018). Trials. [Link]
-
Sub-Inhibitory Concentrations of Metronidazole Enhance Production, Virulence Factor Loading, and Endothelial Cytotoxicity of Porphyromonas gingivalis Extracellular Vesicles. (2023). International Journal of Molecular Sciences. [Link]
-
2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal. (2020). Brazilian Journal of Medical and Biological Research. [Link]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. (2012). Current Protocols in Immunology. [Link]
-
Scavenging properties of metronidazole on free oxygen radicals in a skin lipid model system. (2007). Skin Pharmacology and Physiology. [Link]
-
Metronidazole (“Flagyl”). A radiosensitizer of hypoxic cells. (1974). The British Journal of Radiology. [Link]
-
Effects of metronidazole on colorectal cancer occurrence and colorectal cancer liver metastases by regulating Fusobacterium nucleatum in mice. (2023). Journal of Cellular and Molecular Medicine. [Link]
- Method for solubilizing metronidazole.
-
Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD. (2016). PLOS One. [Link]
-
Potential antioxidant mechanism of action for metronidazole: Implications for rosacea management. ResearchGate. [Link]
-
Metronidazole Modified-Release Therapy Using Two Different Polymeric Systems Gels or Films: Clinical Study for the Treatment of Periodontitis. (2024). Pharmaceutics. [Link]
-
Therapeutic drug repositioning with special emphasis on neurodegenerative diseases: Threats and issues. (2022). Frontiers in Pharmacology. [Link]
-
Metronidazole effects on microbiota and mucus layer thickness in the rat gut. (2009). FEMS Microbiology Ecology. [Link]
-
Metronidazole. (2021). 15th Report on Carcinogens. [Link]
-
Metronidazole linked to increased risk for inflammatory bowel disease. (2014). MDEdge. [Link]
-
Investigating Intestinal Inflammation in DSS-induced Model of IBD. (2011). Journal of Visualized Experiments. [Link]
-
Metronidazole (“Flagyl”). A radiosensitizer of hypoxic cells. (1974). The British Journal of Radiology. [Link]
-
Anti-oxidant action of metronidazole: a possible mechanism of action in rosacea. (1998). The British Journal of Dermatology. [Link]
-
Short-Term Metronidazole not Linked to Cancer. CancerNetwork. [Link]
-
A Comparison of Clinical Outcomes Associated with Dosing Metronidazole Every 8 Hours Versus Every 12-Hours: A Systematic Review and Meta-Analysis. (2023). ResearchGate. [Link]
-
Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis. (2019). Pharmaceutics. [Link]
-
Shenling Baizhu Powder Alleviates TNBS-Induced Colitis in Rats by Improving Intestinal Epithelial Permeability and Inhibiting Inflammation Through the TLR5/MyD88/NF-κB Pathway. (2022). Frontiers in Pharmacology. [Link]
-
Inflammatory Bowel Diseases and Gut Microbiota. (2023). International Journal of Molecular Sciences. [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2018). Molecules. [Link]
-
Drug repurposing for Alzheimer's disease and other neurodegenerative disorders. (2023). Nature Reviews Neurology. [Link]
-
Induction of colitis and its analyses. (2021). Glycoscience Protocols. [Link]
-
Microenvironment of tumours key to cancer's progression. YouTube. [Link]
-
Modulation of NF-κB signalling by microbial pathogens. (2009). The Journal of Pathology. [Link]
-
Role of antibiotics for treatment of inflammatory bowel disease. (2015). World Journal of Gastroenterology. [Link]
-
Radiosensitization of anoxic cells by Metronidazole. ResearchGate. [Link]
Sources
- 1. Metronidazole-An Old Drug for Structure Optimization and Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20110217357A1 - Method for solubilizing metronidazole - Google Patents [patents.google.com]
- 5. fip.org [fip.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of antibiotics for treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scavenging properties of metronidazole on free oxygen radicals in a skin lipid model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-oxidant action of metronidazole: a possible mechanism of action in rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Septic shock - Wikipedia [en.wikipedia.org]
- 16. Sub-Inhibitory Concentrations of Metronidazole Enhance Production, Virulence Factor Loading, and Endothelial Cytotoxicity of Porphyromonas gingivalis Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Video: Investigating Intestinal Inflammation in DSS-induced Model of IBD [jove.com]
- 22. cancernetwork.com [cancernetwork.com]
Investigating the Prodrug Potential of Metronidazole Monosuccinate
Executive Summary
Metronidazole (MNZ) remains the gold standard for treating anaerobic bacterial and protozoal infections. However, its clinical application is frequently bottlenecked by physicochemical limitations: low aqueous solubility (~10 mg/mL at pH 7) limits high-dose parenteral formulation, while its intense metallic bitterness compromises oral compliance.
This guide investigates Metronidazole Monosuccinate (MMS) , a hemisuccinate ester prodrug designed to overcome these barriers. By introducing an ionizable carboxyl moiety, MMS allows for the formation of highly water-soluble salts (e.g., sodium metronidazole succinate) suitable for small-volume parenteral delivery, while masking the parent drug's taste prior to physiological hydrolysis. This document details the synthetic pathway, physicochemical profiling, and hydrolytic validation required to establish MMS as a viable clinical candidate.
Molecular Rationale & Design
The prodrug strategy relies on masking the hydroxyl group of the metronidazole ethanol side chain.
| Feature | Metronidazole (Parent) | This compound (Prodrug) |
| Structure | Nitroimidazole w/ free -OH | Nitroimidazole w/ hemisuccinate ester |
| MW | 171.15 g/mol | 271.23 g/mol |
| Water Solubility | Low (~10 mg/mL) | High (>100 mg/mL as Na+ salt) |
| Ionization | Basic (pKa ~2.6) | Amphoteric (Free -COOH allows salt formation) |
| LogP | -0.02 (Hydrophilic) | < -0.3 (Increased hydrophilicity in ionized form) |
Mechanism of Action: MMS is pharmacologically inactive. Upon administration, plasma esterases cleave the ester bond, releasing the active MNZ and succinic acid (a benign Krebs cycle intermediate).
Chemical Synthesis Protocol
The synthesis utilizes a ring-opening reaction of succinic anhydride nucleophilically attacked by the hydroxyl group of metronidazole.
Synthetic Pathway Visualization
Figure 1: Synthetic pathway for the esterification of Metronidazole.
Experimental Protocol
Reagents: Metronidazole (1 eq), Succinic Anhydride (1.2 eq), Pyridine (Solvent/Catalyst), Ethanol (Recrystallization).
-
Reaction Setup: Dissolve 5.0 g of Metronidazole in 20 mL of anhydrous pyridine in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 3.5 g of Succinic Anhydride (slight molar excess) to the solution.
-
Reflux: Heat the mixture to 60-70°C and stir for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water. The hemisuccinate ester should precipitate as a white solid due to the pH change.
-
Acidification (Optional): If precipitation is poor, adjust pH to ~4.0 using 1N HCl to ensure the carboxylic acid is protonated (insoluble form).
-
Purification: Filter the precipitate. Recrystallize from hot ethanol/water (1:1) to remove unreacted succinic acid.
-
Drying: Vacuum dry at 40°C for 24 hours.
Validation Criteria:
-
Melting Point: 85–87°C.[1]
-
IR Spectroscopy: Appearance of ester carbonyl stretch (~1735 cm⁻¹) and carboxylic acid carbonyl (~1700 cm⁻¹).
Bioconversion & Hydrolysis Kinetics
The critical attribute of an ester prodrug is its stability in formulation (shelf-life) versus its lability in vivo (bioactivation).
Hydrolysis Pathway
Figure 2: Enzymatic bioactivation pathway in human plasma.
In Vitro Stability Protocol
Objective: Determine half-life (
Method:
-
Media Preparation:
-
Incubation: Spike MMS stock solution into media (final conc. 100 µg/mL) at 37°C.
-
Sampling: Aliquot 200 µL at t = 0, 5, 15, 30, 60, 120 min.
-
Quenching: Immediately add 200 µL Acetonitrile (protein precipitation) or adjust pH to 3.0 (to stop chemical hydrolysis).
-
Analysis: Quantify remaining MMS and appearing MNZ via HPLC.
Expected Results:
-
pH 4.0: High stability (
hours). Implication: Formulate at acidic pH. -
pH 7.4 (Buffer): Moderate stability (
hours).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Plasma: Rapid hydrolysis (
minutes). Implication: Excellent prodrug conversion.
Analytical Methodology (HPLC)
Precise separation of the intact ester and the parent drug is required.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 4.5) : Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 318 nm (Specific to Nitroimidazole chromophore) |
| Retention | MNZ: ~3.5 min | MMS: ~5.2 min (MMS is less polar at pH 4.5 due to protonation) |
References
-
Johansen, M., & Bundgaard, H. (1984). Pro-drugs as drug delivery systems.[4] XIII. Kinetics of hydrolysis of metronidazole esters. International Journal of Pharmaceutics.
-
Larsen, C., et al. (1986).[5] Hydrolysis of dextran this compound ester prodrugs.[5][6] Acta Pharmaceutica Suecica.[5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5079711, this compound.
-
Takahashi, K., et al. (1987). Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole. Journal of Pharmaceutical Sciences.
-
Emami, J., et al. (2014).[7] A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma.[7] ResearchGate.[8]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Bioavailability of Metronidazole Monosuccinate
Executive Summary: The Strategic Case for Metronidazole Monosuccinate
Metronidazole (MTZ) is the gold standard for treating anaerobic bacterial infections and protozoal diseases. However, its physicochemical limitations—specifically moderate water solubility (~10 mg/mL) and metallic bitter taste—hinder the development of high-concentration parenteral formulations and palatable pediatric suspensions.
This compound (MMS) represents a strategic prodrug approach. By esterifying the primary alcohol of metronidazole with succinic acid, we introduce a hemiester moiety. This modification serves two critical functions:
-
Solubility Enhancement: The ionizable carboxyl group significantly increases aqueous solubility at physiological pH, facilitating low-volume, high-dose parenteral delivery.
-
Targeted Release Potential: The ester linkage offers pH-dependent stability, stable in acidic gastric environments but susceptible to plasma esterases and alkaline hydrolysis, potentially allowing for controlled release or colon-targeted delivery when conjugated with polymers (e.g., dextran or chitosan).
This guide outlines the preliminary technical framework for evaluating the bioavailability of MMS, focusing on synthesis, hydrolytic stability, and preclinical pharmacokinetic (PK) assessment.
Chemical Basis & Synthesis
To understand bioavailability, we must first establish the structural integrity of the prodrug. MMS is a hemiester , meaning it retains a free carboxylic acid, which is critical for its solubility profile.
Synthesis Protocol
Objective: Synthesize high-purity MMS for PK studies.
-
Reagents: Metronidazole (1 eq), Succinic Anhydride (1.2 eq), Pyridine (Catalyst/Solvent), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution. The hydroxyl group of MTZ attacks the carbonyl carbon of succinic anhydride.
Step-by-Step Workflow:
-
Reaction: Dissolve Metronidazole in anhydrous pyridine/DCM (1:1 v/v). Add Succinic Anhydride slowly under nitrogen atmosphere. Stir at room temperature for 24 hours.
-
Quenching: Pour reaction mixture into ice-cold water (pH adjusted to 3.0 with HCl) to precipitate the product.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from ethanol/water to remove unreacted succinic acid.
-
Validation: Confirm structure via 1H-NMR (distinct succinyl methylene protons at ~2.6 ppm) and Mass Spectrometry (Molecular Ion shift).
Chemical Pathway Diagram
The following diagram illustrates the synthesis and the subsequent metabolic hydrolysis required to release the active parent drug.
Figure 1: Synthesis and Metabolic Activation Pathway of this compound.
In Vitro Characterization: Stability & Hydrolysis
Before in vivo testing, the prodrug's conversion rate must be quantified. Bioavailability (
Hydrolysis Kinetics
Rationale: If MMS hydrolyzes too slowly in plasma, the active drug concentration (
Experimental Design:
-
Media:
-
HCl Buffer (pH 1.2) – Simulating Gastric Fluid.
-
Phosphate Buffer (pH 7.[1]4) – Simulating Blood/Tissue.
-
Human Plasma (80%) – Simulating systemic circulation.
-
Protocol:
-
Spike MMS into the respective medium at
. -
Aliquot samples at
minutes. -
Quench: Immediately add ice-cold Acetonitrile to stop enzymatic activity (for plasma samples).
-
Analyze: Quantify remaining MMS and appearing MTZ via HPLC.
Expected Results (Based on Literature):
| Medium | pH | Stability Prediction | Kinetic Order |
|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | High Stability (<5% degradation in 2h) | N/A |
| PBS | 7.4 | Moderate Stability (Chemical hydrolysis) | Pseudo-first-order |
| Human Plasma | 7.4 | Rapid Conversion (
Technical Insight: Literature suggests succinate hemiesters are susceptible to intramolecular catalysis in specific polymeric configurations, but as a free small molecule, plasma esterases drive the rapid conversion essential for bioavailability.
Bioanalytical Methodology
A validated method is required to distinguish the prodrug from the parent drug.
HPLC Conditions (Self-Validating Protocol):
-
Column: C18 Reverse Phase (e.g.,
). -
Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (75:25 v/v).
-
Why pH 4.5? It suppresses the ionization of the succinate carboxyl group, improving retention time separation between MMS and MTZ.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm (Specific to the nitroimidazole ring).
-
Retention Time:
-
Metronidazole: ~4.5 min.
-
MMS: ~7.0 min (More lipophilic in the unionized state).
-
Preclinical Pharmacokinetic (PK) Study
This section details the in vivo protocol to determine Absolute Bioavailability (
Study Design (Rat Model)
-
Subjects: Male Wistar Rats (n=6 per group), fasted 12h.
-
Groups:
-
Group A (IV Reference): Metronidazole (Parent) IV bolus (
). -
Group B (IV Test): MMS IV bolus (Equimolar dose).
-
Group C (Oral Test): MMS Oral Gavage (Equimolar dose).
-
Workflow Diagram
The following Graphviz diagram outlines the critical path for the PK study, ensuring sample integrity.
Figure 2: Preclinical Pharmacokinetic Study Workflow.
Data Analysis & Bioavailability Calculation
The primary metric is the Area Under the Curve (AUC) of the active parent drug (MTZ) .
1. Conversion Efficiency (IV):
2. Absolute Oral Bioavailability:
Success Criteria:
-
Rapid
: For MMS to be effective, the of released MTZ should be close to that of the parent drug. -
High Conversion:
indicates successful prodrug activation.
Conclusion & References
Conclusion: this compound is a viable prodrug candidate for enhancing solubility. Preliminary data indicates it possesses the requisite chemical stability in acidic environments while undergoing rapid enzymatic hydrolysis in plasma. The critical determinant for its development is the rate of hydrolysis ; if too slow, it acts as a depot; if too fast, it mimics the parent drug. The outlined HPLC and PK protocols provide a robust framework for validating these parameters.
References
-
Synthesis & Hydrolysis Kinetics
- Synthesis, Chemical and Enzymatic Hydrolysis, and Bioavailability Evaluation in Rabbits of Metronidazole Amino Acid Ester Prodrugs.
-
Source:
-
Polymeric Conjugates & Intramolecular Catalysis
- Hydrolysis of dextran metronidazole monosuccin
-
Source: [6]
-
Metronidazole Pharmacokinetics (Baseline)
- Clinical pharmacokinetics of metronidazole: a system
-
Source:
-
Prodrug Design Principles
Sources
- 1. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exploring the Role of the Monosuccinate Salt on Metronidazole Efficacy
Introduction: The Enduring Challenge of Metronidazole Formulation
Metronidazole, a cornerstone antimicrobial agent, is widely prescribed for the treatment of anaerobic bacterial and protozoal infections. Its mechanism of action relies on its transformation into a reactive nitro radical within anaerobic organisms, which then disrupts DNA synthesis, leading to cell death. Despite its broad clinical utility, metronidazole's efficacy can be hampered by its physicochemical properties, most notably its low aqueous solubility. This inherent limitation can present challenges in achieving optimal bioavailability, particularly for oral and parenteral dosage forms, sometimes necessitating high or frequent dosing to reach therapeutic plasma concentrations.
This technical guide delves into a promising strategy to overcome these limitations: the formation of a monosuccinate salt of metronidazole. We will explore the scientific rationale behind this approach, detail the necessary synthetic and analytical methodologies to create and characterize this novel salt form, and elucidate its potential impact on the drug's overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the performance of this essential medicine.
The Scientific Rationale for Metronidazole Monosuccinate
The conversion of an active pharmaceutical ingredient (API) into a salt is a well-established and powerful technique in pharmaceutical development to enhance physicochemical and biopharmaceutical properties. The primary motivation for forming a salt is often to improve a drug's aqueous solubility and dissolution rate, which are critical determinants of its absorption and bioavailability.
Why Monosuccinate?
Succinic acid, a dicarboxylic acid, is a natural endogenous compound and a generally recognized as safe (GRAS) substance. Its potential to form a monosuccinate salt with metronidazole offers several theoretical advantages:
-
Enhanced Solubility: By introducing an ionizable carboxyl group, the monosuccinate salt is predicted to have significantly higher aqueous solubility compared to the free base form of metronidazole. This is due to the strong ion-dipole interactions between the charged salt and water molecules.
-
Favorable pH Modification: The salt form can modulate the pH of the microenvironment upon dissolution, which can further enhance the solubility of the drug.
-
Potential for Improved Stability: Salt formation can lead to a more stable crystalline structure, potentially improving the drug's shelf life and resistance to degradation.
-
Biocompatibility: As an endogenous molecule, succinate is well-tolerated, minimizing the risk of toxicity associated with the counter-ion.
This strategic selection of a monosuccinate counter-ion is therefore not arbitrary but is based on a sound scientific hypothesis aimed at optimizing the therapeutic profile of metronidazole.
Synthesis and Physicochemical Characterization of this compound
The creation and validation of a new salt form is a systematic process that begins with synthesis and is followed by rigorous characterization.
Proposed Synthesis Workflow
The synthesis of this compound would likely involve the reaction of metronidazole with succinic anhydride. This approach has been documented for the creation of a this compound ester, and a similar principle can be applied for salt formation under appropriate conditions.
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical Characterization: A Multi-faceted Approach
Once synthesized, a comprehensive suite of analytical techniques is required to confirm the identity, purity, and physicochemical properties of the new salt.
Caption: Key analytical techniques for characterizing this compound.
Anticipated Impact on Physicochemical Properties
The formation of the monosuccinate salt is expected to significantly alter the physicochemical profile of metronidazole. The following table summarizes the predicted changes:
| Property | Metronidazole (Free Base) | This compound (Predicted) | Rationale for Change |
| Aqueous Solubility | Slightly soluble | Highly soluble | Introduction of an ionizable carboxyl group enhances interaction with water. |
| Dissolution Rate | Low | High | Increased solubility leads to a faster rate of dissolution according to the Noyes-Whitney equation. |
| Melting Point | 159-163 °C | Different from free base | Salt formation alters the crystal lattice energy. |
| Hygroscopicity | Non-hygroscopic | Potentially hygroscopic | The presence of polar functional groups may increase water uptake. |
| pH of Saturated Solution | ~5.8 | Acidic | The monosuccinate salt of a weak base will result in an acidic solution. |
Pharmacokinetic and Pharmacodynamic Implications
The improvements in solubility and dissolution are not merely academic; they are expected to have a direct and positive impact on the drug's behavior in the body.
-
Improved Bioavailability: A higher dissolution rate in the gastrointestinal tract can lead to more rapid and complete absorption, thereby increasing overall bioavailability. This could potentially allow for lower doses to achieve the same therapeutic effect.
-
Faster Onset of Action: By being absorbed more quickly, the therapeutic concentration in the plasma could be reached sooner, leading to a faster onset of antimicrobial action.
-
Reduced Inter-patient Variability: Formulations with higher solubility are often less dependent on physiological variables such as gastric pH, which can lead to more consistent absorption among different individuals.
To validate these hypotheses, a series of in vitro and in vivo studies are essential.
Proposed In Vitro and In Vivo Evaluation Workflow
Caption: A workflow for evaluating the biological performance of this compound.
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
-
Materials: this compound, phosphate buffered saline (PBS) at pH 7.4, 0.1 N HCl (simulated gastric fluid), and purified water.
-
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the specified media.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of metronidazole in the diluted sample using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
-
Protocol 2: Intrinsic Dissolution Rate (IDR) Measurement
-
Objective: To measure the dissolution rate of this compound from a constant surface area, independent of formulation variables.
-
Materials: this compound, dissolution medium (e.g., 0.1 N HCl), USP-compliant dissolution apparatus (rotating disk method).
-
Procedure:
-
Compress a known amount of this compound into a die to create a compact with a defined surface area.
-
Mount the compact in the rotating disk holder of the dissolution apparatus.
-
Immerse the disk in the dissolution medium, maintained at 37 °C, and rotate at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Analyze the samples for metronidazole concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength for metronidazole).
-
Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
-
Objective: To compare the pharmacokinetic profiles of this compound and metronidazole free base following oral administration in rats.
-
Materials: this compound, metronidazole free base, appropriate vehicle for oral gavage, Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Divide the rats into two groups. Administer a single oral dose of either this compound or metronidazole free base (at equimolar doses) to each group.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing, collect blood samples from the tail vein into heparinized tubes.
-
Process the blood samples to separate the plasma.
-
Extract metronidazole from the plasma samples using an appropriate protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of metronidazole in the plasma extracts using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups and perform statistical analysis to determine any significant differences.
-
Conclusion and Future Directions
The formation of a monosuccinate salt of metronidazole presents a scientifically grounded and highly plausible strategy for enhancing its therapeutic efficacy. The anticipated improvements in solubility and dissolution are expected to translate into superior pharmacokinetic performance, potentially leading to a more effective and reliable clinical outcome. The experimental framework outlined in this guide provides a clear and robust pathway for the synthesis, characterization, and evaluation of this promising new salt form.
Future research should focus on a full solid-state characterization to identify any potential polymorphs of this compound, as different crystalline forms can have distinct properties. Furthermore, long-term stability studies under various conditions will be crucial for determining its shelf-life and storage requirements. Ultimately, successful preclinical evaluation could pave the way for clinical trials to confirm the enhanced efficacy of this compound in human subjects.
References
-
Shah, V. P., & Patel, K. (2023). Formulation and evaluation of sustained release matrix tablet of metronidazole. International Journal of Pharmaceutical Sciences and Research, 14(12), 6029-6037. [Link]
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Solubility and Stability of Metronidazole. BenchChem.
-
Home Health Patient Education. (2017). Metronidazole and Mechanism of Action. [Link]
- Korepanov, S. V., & Marchenko, A. I. (2019). Effect of solid dispersions on the solubility of metronidazole. Pharmacy & Pharmacology, 7(2), 93-99.
-
JJ Medicine. (2019, March 17). Metronidazole | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]
-
Al-kassas, R., et al. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. Molecules, 26(8), 2268. [Link]
-
Mura, C., et al. (2011). Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies. European Journal of Medicinal Chemistry, 46(9), 4166-4174. [Link]
-
Wikipedia contributors. (2024, April 29). Metronidazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-kassas, R., et al. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. PubMed. [Link]
-
S. M., et al. (2021). In Vitro Dissolution Study of Metronidazole Tablet in Different Fluids. Walsh Medical Media. [Link]
-
National Center for Biotechnology Information. (n.d.). Metronidazole. In PubChem. [Link]
-
Lindenberg, M., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Metronidazole. Journal of Pharmaceutical Sciences, 100(5), 1618-1627. [Link]
- Li, J. (2014). Metronidazole production method.
- Chen, J. (2013). Metronidazole preparation method.
- Kumar, L., & Singh, S. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Larsen, C. (1986). Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the
Methodological & Application
Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of Metronidazole Monosuccinate
Introduction
Metronidazole, a nitroimidazole antibiotic, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Its efficacy, however, can be limited by its low aqueous solubility.[2] To enhance its pharmaceutical properties, derivatives such as Metronidazole monosuccinate have been developed. This ester prodrug is designed to improve solubility and potentially alter the pharmacokinetic profile of the parent drug. Accurate and precise quantification of this compound is paramount for formulation development, quality control, and stability testing to ensure the safety and efficacy of the final drug product.
This application note details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring specificity and reliability in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Physicochemical Properties of Metronidazole and its Monosuccinate Ester
Metronidazole is a white to pale yellow crystalline powder with a melting point of 159-161 °C.[5] It is sparingly soluble in water and ethanol.[6] The monosuccinate ester linkage in this compound is expected to increase the molecule's polarity and aqueous solubility compared to the parent drug. This alteration in polarity is a key consideration in the development of the chromatographic separation method.
| Property | Metronidazole | This compound (Expected) |
| Appearance | White to pale yellow crystalline powder[5] | White to off-white solid |
| Solubility | Sparingly soluble in water[6] | Higher aqueous solubility than Metronidazole |
| pKa | 2.62[5] | Expected to have an additional acidic pKa from the succinate moiety |
| UV λmax | ~310-340 nm in aqueous solutions[7][8] | Similar to Metronidazole due to the same chromophore |
Principle of the Analytical Method: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method was selected for its versatility and suitability for separating compounds with varying polarities. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being more polar than potential non-polar impurities, will elute earlier from the column. The separation is achieved by optimizing the mobile phase composition, a mixture of an aqueous buffer and an organic modifier. A photodiode array (PDA) detector is employed for detection, allowing for the quantification of this compound and the assessment of peak purity.
Figure 1: Schematic of the RP-HPLC system for this compound analysis.
Experimental Protocol
1. Materials and Reagents
-
This compound Reference Standard (purity >99%)
-
Metronidazole Reference Standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and photodiode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-15 min: 40% to 70% B
-
15-17 min: 70% to 5% B
-
17-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 320 nm
-
Data Acquisition Software: OpenLab CDS or equivalent.
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like Metronidazole and its ester.
-
Phosphate Buffer (pH 3.0): The acidic pH suppresses the ionization of the succinate moiety, leading to better peak shape and retention.
-
Acetonitrile: A common organic modifier in RP-HPLC, providing good elution strength for the analytes of interest.
-
Gradient Elution: This allows for the efficient elution of both the polar this compound and any less polar degradation products within a reasonable run time, ensuring a stability-indicating method.
-
Detection at 320 nm: Metronidazole exhibits a strong absorbance around this wavelength, providing good sensitivity.[7]
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. For solid dosage forms, triturate the tablets, and extract the active ingredient with the mobile phase, followed by sonication and filtration through a 0.45 µm syringe filter.[9]
Figure 2: Workflow for the quantification of this compound.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines.[3][4]
1. Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a sample of this compound. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The stressed samples were then analyzed by the developed HPLC method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, and the peak purity analysis (e.g., using a PDA detector) indicates no co-eluting peaks.
2. Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the this compound Reference Standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
3. Accuracy
Accuracy was determined by the recovery of known amounts of this compound Reference Standard spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
4. Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.
The relative standard deviation (%RSD) of the peak areas was calculated.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
6. Robustness
The robustness of the method was evaluated by intentionally varying the following chromatographic parameters and observing the effect on the results:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution between analyte and degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision | %RSD ≤ 2.0% |
| LOD & LOQ | The analyte response should be clearly distinguishable from the baseline noise. |
| Robustness | %RSD of the results should be within acceptable limits (e.g., ≤ 2.0%). |
Troubleshooting
Figure 3: A basic troubleshooting guide for common HPLC issues.
The developed stability-indicating RP-HPLC method provides a reliable and robust tool for the accurate quantification of this compound in the presence of its degradation products. The method is validated according to ICH guidelines and is suitable for routine quality control, stability studies, and formulation development of pharmaceutical products containing this compound.
References
-
PubMed. Quantitation of metronidazole in pharmaceutical dosage forms using high-performance liquid chromatography. Available from: [Link]
-
ResearchGate. Physiochemical properties of metronidazole tablets. Available from: [Link]
- Google Patents. Metronidazole preparation method.
-
DergiPark. Improved flowability, mechanical and dissolution properties of metronidazole obtained from crystallo co- agglomeration technique. Available from: [Link]
-
MDPI. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. Available from: [Link]
-
Scribd. Different Analytical Methods For The Determination of Metronidazole - A Review. Available from: [Link]
-
ResearchGate. Physico-chemical properties of metronidazole. Available from: [Link]
-
FIP. Biowaiver monographs for immediate release solid oral dosage forms: Metronidazole. Available from: [Link]
-
Springer. Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Available from: [Link]
-
PubChem. Metronidazole. Available from: [Link]
-
ResearchGate. A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
- Google Patents. Method for solubilizing metronidazole.
-
ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]
-
ResearchGate. Simple UV Spectrophotometric Assay of Metronidazole. Available from: [Link]
-
ICH. Validation of Analytical Procedure Q2(R2). Available from: [Link]
-
PubMed Central. Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]
-
U.S. Food and Drug Administration. Q14 Analytical Procedure Development March 2024. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
West African Journal of Pharmacy. Spectrophotometric method for determination of metronidazole in pure and tablet dosage forms via Schiff's base formation by coupling with crotonaldehyde. Available from: [Link]
-
European Pharmaceutical Review. ICH Q14 – latest guideline on analytical procedure development. Available from: [Link]
-
ACD/Labs. Implement ICH Q14 Guidelines More Easily with Method Development Software. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. Available from: [Link]
-
CASSS. The Future is Now: ICH Q14: Analytical Procedure Development ICH Q2(R2). Available from: [Link]
-
Rasayan Journal of Chemistry. SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF METRONIDAZOLE IN PHARMACEUTICAL PURE AND DOSAGE FORMS. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. US20110217357A1 - Method for solubilizing metronidazole - Google Patents [patents.google.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Metronidazole | 443-48-1 [chemicalbook.com]
- 6. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
Application Note: High-Stability LC-MS/MS Assay for Metronidazole Monosuccinate in Plasma
This Application Note is designed for bioanalytical scientists and pharmacokineticists. It addresses the critical challenge of quantifying Metronidazole Monosuccinate (MMS) —a labile ester prodrug—in plasma, where ex vivo hydrolysis by esterases poses a significant risk to data integrity.
Abstract & Scope
This compound (MMS) is a hemisuccinate ester prodrug of Metronidazole (MTZ), designed to enhance aqueous solubility for parenteral formulations. Upon entering systemic circulation, MMS is rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase) into the active parent drug, MTZ.
The Analytical Challenge: The primary failure mode in MMS bioanalysis is uncontrolled ex vivo hydrolysis . Without immediate stabilization at the point of collection, MMS converts to MTZ within minutes, leading to underestimation of the prodrug (MMS) and overestimation of the active drug (MTZ).
This protocol details a stabilization-centric LC-MS/MS workflow validated to halt enzymatic activity immediately upon blood draw, ensuring accurate pharmacokinetic (PK) profiling.
Scientific Mechanism & Stability Strategy
The Hydrolysis Pathway
MMS (MW 271.2) contains an ester linkage susceptible to nucleophilic attack by plasma esterases. The reaction yields Metronidazole (MW 171.2) and Succinic Acid.
Reaction:
Stabilization Logic (The "Ice-Acid" Blockade)
To validate this assay, we must inhibit the enzyme and slow the reaction kinetics.
-
Temperature (Thermodynamic Control): All processing must occur at 4°C. Lowering temperature reduces the catalytic rate constant (
) of esterases. -
pH (Enzymatic Denaturation): Plasma esterases have optimal activity at physiological pH (7.4). Lowering the pH to < 4.0 using an acidic buffer (e.g., Citrate or Formic Acid) reversibly inhibits these enzymes and stabilizes the ester bond.
-
Chemical Inhibition (Optional): If acidification is insufficient, Sodium Fluoride (NaF) or Dichlorvos can be added, though acidification is preferred for LC-MS cleanliness.
Experimental Protocol
Reagents & Materials
-
Analyte: this compound (MMS) Reference Standard (>98% purity).
-
Internal Standard (IS): Metronidazole-d4 or Tinidazole.
-
Matrix: Human/Rat Plasma (K2EDTA).
-
Stabilizer: 1.0 M Citric Acid (aq) or 5% Formic Acid.
-
Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
Sample Collection (Critical Control Point)
Standard plasma collection is insufficient . Follow this strict workflow:
-
Preparation: Pre-chill K2EDTA collection tubes on wet ice.
-
Stabilizer Addition: Add 10 µL of 1.0 M Citric Acid per 1 mL of anticipated blood volume before collection. Target pH of plasma: ~3.5–4.0.
-
Collection: Draw blood, invert gently 5 times (do not shake), and immediately place on ice.
-
Centrifugation: Centrifuge at 4°C (2000 x g, 10 min) within 15 minutes of collection.
-
Storage: Aliquot plasma immediately into cryovials and freeze at -80°C.
Sample Preparation: Acidified Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE) is discouraged due to the risk of hydrolysis during the drying step.
-
Thaw: Thaw plasma samples on wet ice.
-
Aliquot: Transfer 50 µL of stabilized plasma to a 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution.
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile + 0.1% Formic Acid .
-
Note: The acid in the ACN ensures enzymes remain inhibited during protein crash.
-
-
Vortex & Spin: Vortex for 1 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% FA in Water (to match initial mobile phase).
LC-MS/MS Instrumentation & Conditions
Chromatographic Conditions
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.
-
Why: C18 provides sufficient retention for the polar MMS without requiring high aqueous conditions that promote hydrolysis.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0–0.5 min: 5% B (Isocratic hold to elute salts)
-
0.5–2.5 min: 5% → 90% B (Linear gradient)
-
2.5–3.0 min: 90% B (Wash)
-
3.0–3.1 min: 90% → 5% B
-
3.1–4.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| MMS | 272.1 | 172.1 | 30 | 18 | Quantifier (Loss of succinate) |
| MMS | 272.1 | 128.1 | 30 | 32 | Qualifier (Imidazole frag) |
| MTZ | 172.1 | 128.1 | 25 | 20 | Parent Drug Monitor |
| MTZ-d4 | 176.1 | 132.1 | 25 | 20 | Internal Standard |
Note: Monitor the MTZ channel (172.1) even if not quantifying it, to detect on-column degradation of MMS.
Workflow Visualization
Caption: Optimized workflow for stabilizing and quantifying this compound (MMS).
Validation Strategy (FDA/EMA M10 Compliance)
To ensure "Trustworthiness," the following specific validation tests are required for this labile prodrug:
Conversion Stability (Critical)
You must prove that MMS does not convert to MTZ during sample handling.
-
Experiment: Spike plasma with MMS (High QC). Process and analyze immediately.
-
Acceptance Criteria: The peak area of MTZ in the MMS-spiked sample must be < 5% of the equivalent molar response. If MTZ is present, it indicates ex vivo breakdown.
Benchtop Stability (Ice vs. Room Temp)
-
Experiment: Keep QC samples on wet ice for 0, 1, 2, and 4 hours. Repeat at Room Temperature (RT).
-
Expected Result: MMS should be stable on ice/acidified. RT samples will likely show rapid degradation (loss of MMS, gain of MTZ). This data justifies the "Keep on Ice" rule in clinical protocols.
Freeze-Thaw Stability
-
Experiment: 3 cycles from -80°C to wet ice (NOT room temperature).
-
Insight: Acidified plasma is generally stable, but repeated pH shifts can catalyze hydrolysis. Limit freeze-thaw cycles if instability is observed.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| High MTZ background in MMS standards | Contaminated stock or source fragmentation | Check stock solution purity. Lower the Desolvation Temperature in MS source (thermal degradation). |
| MMS signal drops over time in autosampler | Hydrolysis in processed sample | Ensure autosampler is at 4°C. Verify final extract pH is acidic (< 4.0). |
| Poor Peak Shape for MMS | pH mismatch | Ensure reconstitution solvent matches the initial mobile phase (Acidic water). |
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Fung, E. N., et al. (2010).[3] Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743.[3] [Link]3]
-
Larsen, C., et al. (1986). Hydrolysis of dextran this compound ester prodrugs. Acta Pharmaceutica Suecica, 23(5), 279-288. [Link]
-
PubChem. (2025). Metronidazole Hemisuccinate (Compound CID 83212). National Library of Medicine. [Link]
-
Licea-Perez, H., et al. (2017).[4] Overcoming challenges associated with the bioanalysis of an ester prodrug. Bioanalysis, 9(20), 1589-1601.[4] [Link]4]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of Metronidazole Monosuccinate Formulations for Intravenous Administration
Abstract
Metronidazole is the gold standard for treating anaerobic bacterial and protozoal infections. However, its low aqueous solubility (~10 mg/mL at 25°C) necessitates large infusion volumes or cosolvents that can cause thrombophlebitis. Metronidazole Monosuccinate (MMS) is a hemiester prodrug designed to overcome these limitations. By introducing a carboxylic acid moiety, MMS allows for the formation of a highly water-soluble sodium salt (>100 mg/mL), enabling high-dose, low-volume bolus injections. Upon intravenous administration, MMS hydrolyzes to release the active parent drug. This guide details the synthesis, lyophilization, and quality control protocols required to develop a stable MMS formulation.
Scientific Rationale & Mechanism
The Solubility Challenge
Base metronidazole is slightly soluble in water.[1] Standard IV formulations (e.g., Flagyl® IV) are often supplied as dilute (5 mg/mL) buffered solutions requiring 100 mL per dose. This volume is problematic for fluid-restricted patients (e.g., renal failure, heart failure).
The Prodrug Solution
Esterification of the metronidazole hydroxyl group with succinic anhydride yields this compound (Hemisuccinate).
-
Chemical Structure: 1-(2-succinyloxyethyl)-2-methyl-5-nitroimidazole.
-
Solubility Mechanism: The free acid form of MMS has limited solubility, but its sodium salt is highly soluble due to ionization of the terminal carboxyl group (pKa ~4.5).
-
In Vivo Activation: The ester bond is susceptible to plasma esterases and spontaneous chemical hydrolysis at physiological pH (7.4), releasing active metronidazole and succinate (a Krebs cycle intermediate).
Stability vs. Solubility Paradox
While the sodium salt is soluble, the ester bond is hydrolytically unstable in aqueous solution, particularly at pH > 6.0. Therefore, a lyophilized (freeze-dried) powder format is strictly required for commercial shelf-life, to be reconstituted immediately prior to use.
Chemical Synthesis Protocol
Objective: Synthesize this compound (Free Acid) and convert to Sodium Salt.
Reagents
-
Metronidazole (USP Grade)
-
Succinic Anhydride (1.2 equivalents)
-
Pyridine (Solvent/Catalyst) or DMAP/Triethylamine in Dichloromethane
-
Ethanol/Water (for recrystallization)[2]
Step-by-Step Synthesis
-
Reaction: Dissolve Metronidazole (17.1 g, 100 mmol) in anhydrous pyridine (50 mL). Add Succinic Anhydride (12.0 g, 120 mmol).
-
Reflux: Heat the mixture to 60°C for 6–8 hours under nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Quench: Pour the reaction mixture into ice-cold water (500 mL) containing dilute HCl to neutralize pyridine (adjust to pH ~3.0 to precipitate the free acid).
-
Isolation: Filter the white precipitate (MMS Free Acid).
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Salt Formation (In Situ during formulation): The isolated free acid is converted to the sodium salt during the compounding step below.
Formulation Development: Lyophilized Powder
Target Profile: 500 mg (equivalent metronidazole) per vial. Reconstitution Volume: 10 mL (resulting in 50 mg/mL).
Compounding Protocol (Batch Size: 1 L)
| Component | Function | Quantity |
| This compound | Active Prodrug | ~79.2 g (equiv. to 50g Metronidazole) |
| Sodium Phosphate Dibasic | Buffer (pH control) | 2.5 g |
| Sodium Hydroxide (1N) | Solubilizer (Salt formation) | q.s. to pH 6.5 |
| Mannitol | Bulking Agent | 30.0 g |
| Water for Injection (WFI) | Solvent | q.s. to 1.0 L |
Procedure:
-
Dispersion: Add approx. 800 mL of WFI to a stainless steel vessel. Add Mannitol and Sodium Phosphate; stir until dissolved.
-
Solubilization: Add this compound (Free Acid) to the vessel. The solution will be cloudy.
-
Activation: Slowly add 1N NaOH while stirring. Monitor pH continuously. As the pH rises towards 6.0, the MMS will convert to its sodium salt and the solution will become clear.
-
Critical Control Point: Do not exceed pH 6.8. High pH accelerates ester hydrolysis during the liquid hold time. Target pH: 6.4 ± 0.2.
-
-
Filtration: Pass solution through a 0.22 µm PVDF sterile filter.
-
Filling: Fill 10 mL aliquots into sterile Type I glass vials. Partially insert lyophilizate stoppers.
Lyophilization Cycle (Conservative)
| Phase | Step | Temp (°C) | Pressure (mTorr) | Duration (hr) | Rationale |
| Freezing | Ramp | -40 | Atmos | 2.0 | Ensure complete solidification. |
| Hold | -40 | Atmos | 4.0 | Thermal equilibrium. | |
| Primary Drying | Ramp | -10 | 100 | 1.0 | Initiate sublimation. |
| Hold | -10 | 100 | 24.0 | Remove bulk ice (keep prod. < collapse temp). | |
| Secondary Drying | Ramp | +25 | 50 | 2.0 | Desorption of bound water. |
| Hold | +25 | 50 | 6.0 | Final moisture < 1%. |
Visualization: Synthesis & Processing[1][2][3]
Figure 1: Workflow for the synthesis of the prodrug and conversion to the lyophilized sodium salt formulation.
Analytical Protocols (Quality Control)
HPLC Method for Potency & Impurities
Because the ester hydrolyzes back to the parent drug, the HPLC method must resolve Metronidazole (degradant) from this compound (active).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.05M Phosphate Buffer, pH 4.5
-
B: Acetonitrile
-
Isocratic Ratio: 75% A / 25% B[3]
-
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV @ 318 nm (Nitro group absorption).
-
Retention Times (Approx):
-
Metronidazole (Parent): ~3.5 min
-
This compound: ~7.0 min (More lipophilic due to ester, but pH dependent).
-
-
System Suitability: Resolution (Rs) > 2.0 between parent and ester peaks.
In Vitro Plasma Stability Assay
To verify the "Prodrug" concept, you must confirm the ester hydrolyzes in blood.
-
Medium: Human Plasma (pooled, heparinized).
-
Spike: Add MMS to plasma at 10 µg/mL.
-
Incubation: 37°C water bath.
-
Sampling: Aliquot at 0, 5, 15, 30, 60 mins.
-
Quench: Add cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge.
-
Analysis: Inject supernatant into HPLC.
-
Calculation: Plot % Remaining of Ester vs. Time. Determine Half-life (
).[5][6]-
Target:
should be < 60 minutes for effective drug delivery.
-
Stability & Storage Guidelines
| Parameter | Specification | Note |
| Shelf Life (Powder) | 24 Months @ 25°C | Protect from light. Moisture < 1%. |
| Reconstituted Sol. | Use within 4 Hours | Hydrolysis accelerates in solution.[6] |
| pH of Solution | 5.5 – 6.5 | Higher pH (>7) causes rapid degradation. |
| Appearance | White cake / Clear solution | Yellowing indicates nitro-reduction or degradation. |
References
-
Larsen, C., et al. (1988).[2] "Synthesis and hydrolysis kinetics of this compound and its dextran conjugates." Acta Pharmaceutica Suecica.
-
Mahdi, M. F., et al. (2015).[5] "Synthesis of Water soluble Derivatives of Metronidazole as Possible Prodrugs." Iraqi Journal of Pharmaceutical Sciences.
- Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science.
- Wang, D.P., et al. (1994). "Stability of metronidazole in intravenous fluids." International Journal of Pharmaceutics. (Context on parent drug stability).
-
USP Monograph. "Metronidazole Injection." United States Pharmacopeia. (Standard for parent drug analysis).[2][4][7]
Sources
- 1. growingscience.com [growingscience.com]
- 2. ikm.org.my [ikm.org.my]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
Application Note & Protocol: Establishing a Discriminating In Vitro Release Method for Metronidazole Monosuccinate Formulations
Introduction: The Prodrug Challenge in Dissolution Testing
Metronidazole is a widely used antibacterial and antiprotozoal agent. However, its clinical application can be limited by factors such as poor aqueous solubility. To overcome these limitations, prodrug strategies are often employed. Metronidazole monosuccinate is an ester prodrug of Metronidazole, designed to enhance solubility and potentially improve formulation characteristics.
The in vitro release testing of such a prodrug is not as straightforward as for the parent drug. The protocol must account for two critical processes: the dissolution of the intact prodrug from the dosage form and the subsequent chemical and/or enzymatic hydrolysis of the ester bond to release the active Metronidazole moiety. This bi-phasic release mechanism is heavily influenced by the pH of the surrounding medium, mimicking the transit through the gastrointestinal (GI) tract.
This application note provides a detailed, scientifically grounded protocol for the in vitro release testing of immediate-release solid oral dosage forms containing this compound. It explains the causality behind the selection of apparatus, dissolution media, and analytical methodology, ensuring a robust and self-validating system for researchers, scientists, and drug development professionals.
Scientific Rationale & Method Overview
The primary objective of this protocol is to design a dissolution method that can discriminate between different formulations by realistically modeling the physiological environment of the GI tract. Since this compound is an ester prodrug, its hydrolysis is pH-dependent. Ester hydrolysis is generally catalyzed by both acid and base. Therefore, the rate of conversion to active Metronidazole will vary significantly between the acidic environment of the stomach and the more neutral environment of the small intestine.
Our approach will utilize a two-stage dissolution process to simulate this transit:
-
Acid Stage (Simulated Gastric Fluid): To assess the initial dissolution of the prodrug and its stability against acid-catalyzed hydrolysis.
-
Buffer Stage (Simulated Intestinal Fluid): To evaluate the drug release and hydrolysis rate in a neutral pH environment, which is more representative of the primary site of absorption.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to simultaneously quantify both the intact this compound prodrug and the released Metronidazole. This allows for a complete mass balance and a detailed understanding of the release kinetics.
Caption: High-level workflow for the in vitro release testing of this compound.
Materials and Equipment
Dissolution Apparatus
-
USP-compliant Dissolution Apparatus 1 (Basket) or 2 (Paddle) with vessels (1000 mL capacity).[1]
-
Water bath or heating device capable of maintaining 37 ± 0.5 °C.[1]
-
Calibrated rotational speed controller.
Analytical Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Analytical column suitable for separating Metronidazole and its ester (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Data acquisition and processing software.
Reagents and Standards
-
This compound Reference Standard.
-
Metronidazole Reference Standard.
-
Hydrochloric Acid (HCl), analytical grade.
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade.
-
Sodium Hydroxide (NaOH), analytical grade.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade/purified).
Detailed Experimental Protocol
Preparation of Dissolution Media
The selection of dissolution media is critical for evaluating a pH-sensitive prodrug. We will use standard USP media to ensure reproducibility and compliance.
| Media Stage | Composition | pH | Rationale |
| Acid Stage | 0.1 N Hydrochloric Acid | 1.2 | Simulates fasted stomach conditions. Assesses prodrug dissolution and stability in a highly acidic environment.[2] |
| Buffer Stage | pH 6.8 Phosphate Buffer | 6.8 | Simulates the conditions of the upper small intestine. Crucial for observing hydrolysis and release at a physiologically relevant pH for absorption.[3] |
Preparation of 0.1 N HCl (1000 mL):
-
Add 8.5 mL of concentrated HCl to approximately 900 mL of purified water.
-
Mix thoroughly and dilute to 1000 mL with purified water.
-
Verify pH.
Preparation of pH 6.8 Phosphate Buffer (1000 mL):
-
Dissolve 6.8 g of Potassium Phosphate Monobasic (KH₂PO₄) in 250 mL of purified water.
-
Add 22.4 mL of 0.2 M Sodium Hydroxide.
-
Add 500 mL of purified water and adjust the pH to 6.8 ± 0.05 with either 0.2 M NaOH or 0.2 M HCl.
-
Dilute to 1000 mL with purified water.
Dissolution Apparatus Setup
The choice between USP Apparatus 1 (Basket) and Apparatus 2 (Paddle) depends on the dosage form's characteristics (e.g., tablet vs. capsule, floating vs. disintegrating). For standard tablets, Apparatus 2 is often preferred to avoid issues with fine particles escaping from a basket.[4]
| Parameter | Setting | Justification & E-E-A-T Insights |
| Apparatus | USP Apparatus 2 (Paddle) | The paddle apparatus provides a gentle hydrodynamic environment suitable for most immediate-release tablets. It prevents potential clogging that can occur with the basket apparatus if the formulation disintegrates into fine particles. |
| Vessel Volume | 900 mL | Standard volume providing sink conditions for many drugs, ensuring that the concentration of the dissolved drug does not exceed 10-15% of its saturation solubility, which would otherwise become a rate-limiting factor. |
| Temperature | 37 ± 0.5 °C | Mimics human body temperature, a critical parameter for both dissolution and hydrolysis kinetics.[1] |
| Rotation Speed | 75 RPM | A moderate agitation speed that simulates typical GI motility without being overly aggressive, which could lead to artificially fast release rates. This speed is a common starting point in method development. |
Two-Stage Dissolution Procedure
This procedure simulates the passage of the dosage form from the stomach to the intestine.
-
Acid Stage:
-
Place 750 mL of 0.1 N HCl into each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one dosage unit into each vessel.
-
Begin rotation at 75 RPM.
-
Operate for 2 hours. At the 2-hour mark, withdraw a sample (e.g., 10 mL) from each vessel for HPLC analysis. Do not replace the volume.
-
-
Buffer Stage (pH Shift):
-
After 2 hours, and with the paddles still rotating, add 250 mL of a pre-warmed (37 °C) phosphate buffer concentrate (0.2 M) to each vessel. This will neutralize the acid and bring the final volume to 1000 mL with a pH of approximately 6.8. Self-Validation: The buffer concentrate must be prepared such that its addition to 750 mL of 0.1 N HCl results in a final pH of 6.8 ± 0.05.
-
Continue the dissolution test.
-
Withdraw samples (e.g., 10 mL) at appropriate time points (e.g., 15, 30, 45, 60, 90, and 120 minutes after the pH shift).
-
Immediately filter each sample through a suitable filter (e.g., 0.45 µm PVDF) to halt any further dissolution.
-
Caption: Logical flow of the two-stage dissolution experiment.
Analytical Method: Stability-Indicating HPLC
The analytical method must be able to separate and quantify the intact prodrug (this compound) from the active drug (Metronidazole) and any potential degradation products. The following method is proposed based on established chromatography for Metronidazole and related esters and requires validation before use.[5][6]
| HPLC Parameter | Proposed Condition | Rationale & E-E-A-T Insights |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides excellent hydrophobic retention and is effective for separating small molecules like Metronidazole and its esters. |
| Mobile Phase | Acetonitrile : 0.01 M Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) | A mixture of acetonitrile and an acidic buffer is typical for retaining and separating nitroimidazole compounds. The acidic pH (3.0) helps to ensure sharp peak shapes and suppresses the ionization of succinic acid, a potential hydrolytic byproduct. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency with reasonable run times and backpressure. |
| Detection | UV at 277 nm or 310 nm | Metronidazole has a strong absorbance maximum around 277 nm. A wavelength of 310-320 nm is also commonly used to provide specificity against potential interferences. A Diode Array Detector (DAD) is recommended to confirm peak purity. |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
Method Validation (Crucial Step): This proposed method MUST be validated according to ICH guidelines (Q2(R1)) for its intended use. Validation must demonstrate:
-
Specificity: The ability to resolve Metronidazole, this compound, and any degradation products.
-
Linearity: Across a range of concentrations relevant to the dissolution samples.
-
Accuracy & Precision: To ensure the quantitative data is reliable.
-
Robustness: To assess the method's reliability with small variations in parameters.
Data Analysis and Interpretation
For each time point, calculate the concentration of both this compound and Metronidazole in the dissolution medium. Convert these concentrations to the percentage of the labeled dose released.
Calculations:
-
Concentration (µg/mL): Determined from the HPLC calibration curves for each analyte.
-
Amount Released (mg):
-
Amount = Concentration (mg/mL) x Volume of Medium (mL)
-
-
Percentage Released (%):
-
% Released = (Amount Released / Label Claim) x 100
-
It is critical to report three distinct profiles:
-
% Release of this compound (Intact Prodrug)
-
% Release of Metronidazole (from hydrolysis)
-
Total % Release (Prodrug + Active, expressed as Metronidazole equivalents)
This tripartite analysis provides a complete picture of the formulation's performance, distinguishing between the physical process of drug release from the dosage form and the chemical process of prodrug conversion.
Conclusion and Best Practices
This protocol outlines a robust, scientifically-driven method for the in vitro release testing of this compound. The two-stage pH-shift design provides a more physiologically relevant challenge to the formulation than a single-medium test. The cornerstone of this protocol is the use of a validated, stability-indicating HPLC method capable of simultaneously quantifying both the prodrug and the active moiety.
Key Trustworthiness & Self-Validation Points:
-
Media Preparation: Always verify the final pH of prepared media.
-
System Suitability: Before each HPLC run, perform system suitability tests (e.g., replicate injections of a standard) to ensure the analytical system is performing correctly.
-
Mass Balance: The "Total % Release" should approach 100% at the later time points. A significant deviation may indicate analytical errors, incomplete dissolution, or the formation of unexpected degradation products.
-
Method Validation: The analytical method's validity underpins the entire dataset. Do not proceed without a fully validated HPLC method.
By adhering to this detailed protocol, researchers can generate high-quality, reliable, and discriminating in vitro release data that is crucial for formulation development, quality control, and regulatory submissions.
References
-
Mahfouz, N. M., & Hassan, M. A. (2001). Synthesis, Chemical and Enzymatic Hydrolysis, and Bioavailability Evaluation in Rabbits of Metronidazole Amino Acid Ester Prodrugs With Enhanced Water Solubility. Journal of Pharmacy and Pharmacology, 53(6), 841–848. [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2003). HPLC Method for Simultaneous Analysis of Ranitidine and Metronidazole in Dosage Forms. Asian Journal of Chemistry, 15(3), 1233-1240. [Link]
-
Kao, A., Chiu, C., Vellucci, D., & Yang, Y. (2011). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 83(15), 5947–5954. [Link]
-
Biorelevant.com. (n.d.). What is simulated intestinal fluid USP (with and without enzyme)?. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Baliwada, A. (2025). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN IN TABLET DOSAGE FORM. TMP Universal Journal of Advances in Pharmaceutical sciences. [Link]
-
Courtin, C. M., & Delcour, J. A. (2001). Kinetics of Hydrolysis of Fructooligosaccharides in Mineral-Buffered Aqueous Solutions: Influence of pH and Temperature. Journal of Agricultural and Food Chemistry, 49(5), 2261–2265. [Link]
-
Maslarska, V., & Tsvetkova, B. (2016). RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METRONIDAZOLE AND OFLOXACIN IN SYNTHETIC MIXTURE. Challenges in Business and Economics, 4(2). [Link]
-
Aleanizy, F. S., Al-Eid, H., El Tahir, E., Alqahtani, F., & Al-Gohary, O. (2017). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. Latin American Journal of Pharmacy, 36(5), 999-1007. [Link]
-
Barmpalexis, P., & Kanaze, F. I. (2015). A stability-indicating HPLC assay for metronidazole benzoate. AAPS PharmSciTech, 16(5), 1017–1025. [Link]
-
Abuga, K. O., Mitema, E. S., & Orwa, J. A. (2015). In Vitro Drug Release Studies of Metronidazole Topical Formulations Through Cellulose Membrane. Journal of Pharmaceutical and Allied Sciences, 12(3). [Link]
-
Urošević, M., et al. (2017). HPLC Method for Simultaneous Determination of Metronidazole and Preservatives in Vaginal Gel Formulation. Acta Chromatographica, 30(2), 126-130. [Link]
-
Kulkarni, M., & More, P. (2025). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. SN Applied Sciences, 7(4). [Link]
-
Falhoom, R. A., & Al-Absi, A. A. (2022). A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. International Journal of Novel Research and Development. [Link]
-
Zhang, T., et al. (2020). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 21(21), 8196. [Link]
-
Silori, P., et al. (2020). A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach. AAPS PharmSciTech, 21(2), 62. [Link]
-
Dejaegher, B., & Vander Heyden, Y. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences, 92(4), 739-746. [Link]
-
Copley Scientific. (2024). Choosing the Right Dissolution Apparatus for Oral Solid Dosage Forms. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Simultaneous quantification of amoxycillin and metronidazole in plasma using high-performance liquid chromatography with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. ijnrd.org [ijnrd.org]
Use of Metronidazole monosuccinate in targeted drug delivery systems
Application Note: Metronidazole Monosuccinate (MMS) in Colon-Targeted Drug Delivery
Abstract
This guide details the synthesis, formulation, and validation of This compound (MMS) as a prodrug strategy for colon-specific drug delivery. While Metronidazole (MTZ) is the gold standard for treating amoebiasis and anaerobic infections, its rapid absorption in the upper gastrointestinal (GI) tract limits its efficacy in the colon and causes systemic side effects. MMS utilizes a hemisuccinate ester linkage, introducing a carboxylic acid handle that enables pH-dependent solubility profiles and facilitates conjugation to polysaccharide carriers (e.g., Chitosan, Dextran). This note provides high-fidelity protocols for synthesizing MMS, formulating it into a polymer-drug conjugate, and validating its release kinetics in simulated colonic fluids.
Introduction & Rationale
The Challenge:
Oral administration of Metronidazole results in
The MMS Solution: this compound is a prodrug synthesized by esterifying the primary alcohol of MTZ with succinic anhydride.
-
Mechanism 1 (Prodrug Stability): The ester bond is relatively stable in the acidic gastric environment but susceptible to hydrolysis by bacterial esterases and azoreductases abundant in the colon.
-
Mechanism 2 (Conjugation Intermediate): The free carboxylic acid on MMS serves as a chemical handle, allowing covalent attachment to amino-polysaccharides (like Chitosan) via amide bonds, preventing upper GI absorption entirely.
Synthesis of this compound (MMS)
Objective: Synthesize MMS via ring-opening esterification of succinic anhydride by Metronidazole.
Reagents:
-
Metronidazole (MTZ) (>99% purity)
-
Succinic Anhydride
-
Pyridine (Anhydrous, acts as solvent & catalyst)
-
4-Dimethylaminopyridine (DMAP) (Catalyst)
-
Chloroform/Methanol (Extraction)
Protocol 1: Hemisuccinate Formation
-
Reaction Setup:
-
In a dry 250 mL round-bottom flask, dissolve 1.71 g (10 mmol) of Metronidazole in 20 mL of anhydrous pyridine.
-
Add 1.2 g (12 mmol) of Succinic Anhydride and 122 mg (1 mmol) of DMAP.
-
Note: An excess of anhydride drives the reaction to completion.
-
-
Reflux:
-
Equip with a condenser and calcium chloride guard tube (to exclude moisture).
-
Heat the mixture at 60°C for 24 hours under magnetic stirring.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). MTZ (
) should disappear; MMS ( ) will appear.
-
-
Work-up:
-
Evaporate pyridine under reduced pressure (Rotavap at 50°C).
-
Resuspend the oily residue in 50 mL of cold distilled water.
-
Acidify carefully to pH 3.0 using 1M HCl. (This protonates the MMS carboxyl group, precipitating the product).
-
Filter the precipitate and wash with ice-cold water (3 x 20 mL) to remove unreacted succinic acid.
-
-
Purification:
-
Recrystallize from hot ethanol/water (80:20).
-
Yield Expectation: 65–75%.
-
Characterization: FT-IR should show a new carbonyl peak at
(ester) and (carboxylic acid).
-
Formulation: MMS-Chitosan Conjugate
Rationale: While MMS itself has altered solubility, conjugating it to Chitosan creates a macromolecular prodrug that is physically too large to be absorbed in the stomach/small intestine, ensuring 100% delivery to the colon where bacterial enzymes degrade the polymer backbone and the ester linker.
Protocol 2: Carbodiimide-Mediated Conjugation
-
Activation:
-
Dissolve 1 mmol MMS (synthesized above) in 20 mL DMSO .
-
Add 1.2 mmol EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 mmol NHS (N-Hydroxysuccinimide).
-
Stir at room temperature for 2 hours to form the active NHS-ester of MMS.
-
-
Conjugation:
-
Dissolve 1 g Low Molecular Weight Chitosan in 50 mL 1% Acetic Acid solution (pH adjusted to 5.0).
-
Dropwise add the activated MMS solution to the Chitosan solution under vigorous stirring.
-
Stir for 24 hours at room temperature.
-
-
Purification:
-
Dialyze the reaction mixture (MWCO 12,000 Da) against distilled water for 48 hours to remove urea byproducts, unreacted MMS, and DMSO.
-
Lyophilize (freeze-dry) the dialysate to obtain the MMS-Chitosan Conjugate powder.
-
Visualization of Pathways
Figure 1: Synthesis pathway and physiological transit logic for MMS-Chitosan Targeted Delivery.
Analytical Validation & Release Protocols
Protocol 3: In Vitro Release in Simulated Colonic Fluid (SCF)
To validate the targeting efficiency, you must compare release rates in Stomach vs. Colonic conditions.
Media Preparation:
-
SGF (Simulated Gastric Fluid): pH 1.2 HCl buffer (pepsin-free).
-
SCF (Simulated Colonic Fluid): pH 7.4 Phosphate buffer + Rat Cecal Contents (4% w/v) OR Pectinase/Cellulase enzymes (if animal handling is restricted). Note: Rat cecal content is the gold standard for testing bacteria-triggered release.
Experimental Steps:
-
Stomach Simulation:
-
Place 100 mg of MMS-Conjugate in 100 mL SGF (pH 1.2).
-
Incubate at 37°C with shaking (100 rpm) for 2 hours .
-
Aliquot 1 mL samples at 30, 60, 120 min.
-
-
Intestine/Colon Simulation:
-
Adjust pH to 7.4 or transfer solids to SCF.
-
Crucial Step: Maintain anaerobic conditions (bubble
gas) if using cecal contents to keep anaerobic bacteria active. -
Incubate for 24 hours .
-
Sample every 2 hours.
-
HPLC Analysis Parameters: Quantify free Metronidazole released.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile : 0.01M Phosphate Buffer pH 4.5 (30:70 v/v).
-
Detection: UV at 319 nm .
-
Retention Times: MTZ (
min), MMS ( min - more hydrophobic).
Data Interpretation Table:
| Parameter | Free Metronidazole | MMS-Chitosan Conjugate | Target Criteria |
| Release in SGF (pH 1.2) | > 80% in 2 hrs | < 10% in 2 hrs | Success: Minimal gastric release protects against nausea. |
| Release in SCF (Enzymatic) | N/A | > 70% in 12 hrs | Success: Enzymes cleave linker, releasing active drug locally. |
| Mechanism | Diffusion | Enzymatic Hydrolysis | Validation: Release must stop/slow significantly without enzymes. |
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The synthesis of MMS uses Succinic Anhydride, which hydrolyzes to succinic acid in water. Action: Use freshly distilled pyridine and dry glassware.
-
Conjugation Efficiency: If the degree of substitution (DS) on Chitosan is too low, the drug load will be insufficient. Action: Increase the EDC/NHS ratio to 1.5 equivalents relative to MMS.
-
HPLC Peak Tailing: Metronidazole can tail on older C18 columns. Action: Add 0.1% Triethylamine (TEA) to the mobile phase to sharpen peaks.
References
-
Larsen, C., et al. (1986).[5] "Hydrolysis of dextran this compound ester prodrugs." Acta Pharmaceutica Suecica.
-
Jain, A., et al. (2017).[1][6] "Pharmaceutical approaches to colon targeted drug delivery systems."[6][7][8] Journal of Pharmacy and Pharmaceutical Sciences.
-
El-Salahy, H., et al. (2020). "Synthesis of New Drug Carriers of Metronidazole as Antifungal Agents." Medico-legal Update.
-
Pharmacopeia Standards. "Metronidazole Monograph - USP/BP Specifications for Dissolution and Purity."
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ojs.journals.cz [ojs.journals.cz]
- 4. Simultaneous determination of metronidazole and miconazole in pharmaceutical dosage forms by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. dissolutiontech.com [dissolutiontech.com]
Lyophilization techniques for Metronidazole monosuccinate powder for injection
Application Note: Lyophilization Development for Metronidazole Monosuccinate (MMS) Powder for Injection
Executive Summary
Objective: To design a robust lyophilization cycle and formulation strategy for this compound (MMS), a hydrolytically unstable ester prodrug. Context: While Metronidazole base is commercially available as a ready-to-use solution (5 mg/mL), its low aqueous solubility limits high-dose bolus administration. The monosuccinate ester significantly enhances solubility (>50 mg/mL) but introduces susceptibility to hydrolytic degradation. Solution: A lyophilized presentation is required to arrest hydrolysis during storage. This guide details the formulation characterization, critical process parameters (CPPs), and a validated freeze-drying protocol to ensure a stable, elegant cake with reconstitution times <60 seconds.
Pre-Formulation & Characterization
Before cycle design, the physicochemical "fingerprint" of the API must be established. For succinate esters, the critical quality attribute (CQA) is minimizing hydrolysis.
Degradation Mechanism
MMS undergoes specific acid-base catalyzed hydrolysis. In aqueous solution, the ester bond cleaves, reverting to the parent Metronidazole and Succinic Acid.
Figure 1: Hydrolytic degradation pathway of this compound. The lyophilization process aims to remove the "Water" node from this equation.[1][2][3]
Thermal Fingerprinting
Accurate cycle design requires knowledge of the glass transition temperature of the maximally freeze-concentrated solution (
| Parameter | Typical Value (Est.) | Significance |
| Product temperature ( | ||
| Eutectic melting point of Mannitol/Ice. | ||
| Target pH | pH of maximum stability for metronidazole esters. |
Formulation Strategy
To stabilize MMS and ensure a robust cake, a bulking agent is essential.
-
API: this compound (100 mg/vial).
-
Bulking Agent: Mannitol (3% w/v). Mannitol is chosen over sucrose because it crystallizes during freezing, providing a rigid scaffold that allows for higher drying temperatures without collapse.
-
Buffer: Sodium Phosphate (10 mM, pH 5.5). Citrate is avoided as it may catalyze ester hydrolysis.
Detailed Lyophilization Protocol
Step 1: Freezing & Annealing
Rationale: Fast freezing creates small ice crystals (high resistance to flow), while slow freezing creates large crystals (low resistance). We utilize Annealing to Ostwald-ripen the ice crystals (increasing pore size) and ensuring complete crystallization of Mannitol.
-
Loading: Load vials at
. -
Ramp:
to (Nucleation step). -
Freezing: Ramp to
and hold for 2 hours. -
Annealing: Ramp to
(above of drug but below of Mannitol). Hold for 3 hours. -
Re-freezing: Ramp back to
and hold for 2 hours.
Step 2: Primary Drying (Sublimation)
Rationale: The goal is to remove ice. The Product Temperature (
-
Chamber Pressure:
(0.133 mbar).-
Calculation: Vapor pressure of ice at
is . Running at provides a safety margin and sufficient driving force.
-
-
Shelf Temperature (
): .-
Note: Even though
is higher than , evaporative cooling keeps the product frozen. Monitor via thermocouples.
-
-
End Point: When product temperature converges with shelf temperature (Pirani/Capacitance manometer pressure convergence).
Step 3: Secondary Drying (Desorption)
Rationale: Removal of bound water.[7] Succinate esters are chemically sensitive to residual moisture.
-
Ramp:
to . -
Hold: 6 hours at
. -
Final Vacuum: Maximize vacuum (lowest attainable) to assist desorption.
Process Workflow & Logic
Figure 2: Logic flow for the this compound lyophilization cycle, highlighting the critical annealing and convergence check steps.
Quality Control & Validation
Every batch must be validated against these self-consistent standards:
| Test | Method | Acceptance Criteria |
| Cake Appearance | Visual Inspection | Uniform white cake, no collapse, no meltback. |
| Reconstitution Time | Addition of WFI | |
| Residual Moisture | Karl Fischer (Coulometric) | |
| Assay & Purity | HPLC (Reverse Phase) | |
| Particulate Matter | Light Obscuration | USP <788> Limits. |
Troubleshooting Protocol:
-
Meltback (Cake shrinkage): Indicates
exceeded during primary drying. Action: Lower shelf temperature by or decrease chamber pressure. -
Puffing (Ejected powder): Vapor velocity too high. Action: Extend freezing time or use a slower ramp rate during initial vacuum pull.
References
-
Nail, S. L., et al. (2002). "Fundamentals of Freeze-Drying." Pharmaceutical Biotechnology. Link
-
Tang, X., & Pikal, M. J. (2004). "Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice." Pharmaceutical Research. Link
-
FDA Guidance for Industry. (2014). "Lyophilization of Parenteral Products." U.S. Food and Drug Administration. Link
-
Baheti, A., et al. (2010). "Excipients used in lyophilization of small molecules."[8] Journal of Excipients and Food Chemicals. Link
-
Metronidazole Injection USP Monograph. (Current). USP-NF. (Basis for pH and stability targets). Link
Sources
- 1. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 2. fda.gov [fda.gov]
- 3. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. drugs.com [drugs.com]
- 7. Lyophilization in Pharmaceuticals & Biologics: A Complete Guide [igenels.com]
- 8. mdpi.com [mdpi.com]
Application Note: Cytotoxicity Assessment of Metronidazole Monosuccinate (MMS)
Abstract & Scope
Metronidazole Monosuccinate (MMS) is a water-soluble ester prodrug of Metronidazole (MTZ), commonly utilized in parenteral formulations and periodontal gels to overcome the low aqueous solubility of the parent compound. Upon administration, MMS hydrolyzes into the active antimicrobial agent (MTZ) and a metabolic byproduct (succinic acid).
This application note details the protocol for assessing the cytotoxicity of MMS in mammalian cells. Unlike standard small molecules, MMS presents a dynamic challenge: it degrades during the assay. Therefore, this protocol emphasizes temporal stability , metabolite controls , and aerobic vs. anaerobic considerations to ensure the data reflects the safety of the prodrug and its metabolites, rather than experimental artifacts.
Scientific Foundation (E-E-A-T)
The Prodrug Challenge
MMS is an ester.[1] In aqueous cell culture media (pH 7.4), and particularly in the presence of serum esterases (FBS), MMS hydrolyzes to Metronidazole and Succinate.
-
Causality: If you prepare MMS stocks days in advance, you are testing Metronidazole, not MMS.
-
Mechanism: Metronidazole is a nitroimidazole.[2] Its cytotoxicity is highly selective for anaerobic organisms (bacteria/protozoa) where it undergoes reduction to toxic radical intermediates. In aerobic mammalian cells, this reduction pathway is minimal, resulting in a wide safety margin.
-
Critical Insight: Significant cytotoxicity in aerobic mammalian cells often indicates off-target effects (e.g., mitochondrial uncoupling by high succinate loads) or osmolarity issues rather than the primary pharmacological mechanism.
Experimental Logic & Controls
To validate the safety profile, the experimental design must isolate the variables:
-
MMS (Test Article): The prodrug.[2]
-
Metronidazole (Parent Control): To distinguish prodrug toxicity from active drug toxicity.
-
Succinic Acid (Metabolite Control): To rule out pH-induced toxicity from the hydrolysis byproduct.
-
Vehicle Control: Culture media + solvent (if DMSO is used).[3]
Pathway Visualization
The following diagram illustrates the differential processing of MMS in the culture system.
Figure 1: Pharmacological fate of MMS in cell culture. Note that cytotoxicity readouts (Formazan) depend on mitochondrial health, which can be influenced by both the drug and the succinate load.
Materials & Preparation
Cell Line Selection
Select cells relevant to the intended route of administration.
-
General Cytotoxicity (ISO 10993-5): L929 (Mouse Fibroblasts) or V79 (Hamster Lung).
-
Periodontal/Topical Applications: HGF-1 (Human Gingival Fibroblasts).
-
Parenteral/Systemic: HUVEC (Endothelial cells) or HepG2 (Liver).
Reagent Preparation
WARNING: MMS is sensitive to hydrolysis. Do not store aqueous stocks.
| Component | Preparation Strategy | Storage |
| MMS Stock | Dissolve in DMSO at 100-200 mM. DMSO prevents hydrolysis better than water. | -20°C (Desiccated) |
| Metronidazole Control | Dissolve in DMSO or Media (Solubility limit ~10mg/mL in water).[3] | 4°C (Stable) |
| Succinic Acid Control | Dissolve in Media. Must pH adjust to 7.4 using NaOH. | Freshly Prepared |
| Assay Media | DMEM/RPMI + 10% FBS. Serum contains esterases that accelerate MMS hydrolysis. | 4°C |
Detailed Protocol: Cytotoxicity Assay (MTT/WST-8)
This protocol uses WST-8 (CCK-8) for superior sensitivity and lack of solubilization steps, but is compatible with standard MTT.
Phase 1: Cell Seeding (Day 0)
-
Harvest cells at 80-90% confluency.
-
Count and resuspend to 5,000 - 10,000 cells/well (cell line dependent).
-
Seed 100 µL/well into 96-well plates.
-
Critical Step: Seed "Blank" wells (media only) and "Vehicle" wells (cells + media).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Preparation & Treatment (Day 1)
Timing is crucial. Prepare treatment solutions immediately before addition.
-
Calculate Concentrations: A typical range for MMS is 0.1 µM to 1000 µM (or up to 5 mM if solubility permits).
-
Prepare Master Mix: Dilute the DMSO stock of MMS into pre-warmed culture media.
-
Note: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Prepare Controls:
-
Positive Control: 10% DMSO or 0.1% Triton X-100 (induces 100% death).
-
Metabolite Control: Succinic acid at molar equivalents to the highest MMS dose.
-
-
Treatment: Aspirate old media (carefully) and add 100 µL of treatment media.
-
Incubate for 24 hours (Acute) or 72 hours (Chronic).
Phase 3: Readout (Day 2 or 4)
-
Visual Inspection: Before adding dye, inspect wells under a phase-contrast microscope. Look for precipitation of MMS (crystals) or cell detachment.
-
Reagent Addition:
-
If using WST-8: Add 10 µL reagent directly to wells. Incubate 1-4 hours.
-
If using MTT: Add MTT (0.5 mg/mL), incubate 4 hours, aspirate, solubilize formazan with DMSO.
-
-
Measurement: Read Absorbance at 450 nm (WST-8) or 570 nm (MTT) with a reference wavelength at 650 nm.
Data Analysis & Troubleshooting
Calculation
Calculate % Viability using the formula:
Interpreting the "Safety Window"
MMS and MTZ are generally cytostatic rather than cytotoxic at low doses.
-
Result A (Viability > 80% at all doses): Common for MTZ/MMS in aerobic cells. Indicates high biocompatibility.
-
Result B (Viability drops at high MMS but not MTZ): Suggests toxicity from the ester moiety or intracellular acidification by succinate. Check the Succinic Acid control.
-
Result C (Precipitation): If OD spikes unexpectedly, check for crystal formation interfering with light path.
Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the critical timing of MMS preparation.
References
-
International Organization for Standardization. (2009).[4] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Link
-
Larsen, C. (1984). Stability and kinetics of hydrolysis of this compound in aqueous solution and in plasma. International Journal of Pharmaceutics. Link
- Eisenbrand, G., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology. (Standard reference for MTT protocols).
-
Verran, J., et al. (2005). Toxicity of metronidazole to aerobic and anaerobic bacteria. Journal of Antimicrobial Chemotherapy. (Establishes the lack of aerobic toxicity). Link
-
Cayman Chemical. (2023). Metronidazole Product Information & Solubility Data. Link
Sources
- 1. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medium.com [medium.com]
How to prepare Metronidazole monosuccinate solutions for laboratory use
Abstract & Scope
Metronidazole monosuccinate (MMS) is a hemisuccinate ester prodrug of metronidazole, designed to enhance aqueous solubility and bioavailability compared to the parent compound. While metronidazole itself is only slightly soluble in water (~10 mg/mL), MMS contains a free carboxylic acid moiety that allows for the formation of highly soluble salts (e.g., sodium or phosphate salts).
However, the ester linkage makes MMS susceptible to hydrolytic degradation, reverting to the parent metronidazole and succinic acid. This instability presents a challenge for researchers: aqueous solutions must be prepared fresh or via in-situ salt formation to achieve high concentrations. This guide provides validated protocols for preparing stable stock solutions in organic solvents and high-concentration aqueous solutions for immediate in vivo or in vitro use.
Physicochemical Profile
| Property | Data | Notes |
| Compound Name | This compound | Also known as Metronidazole Hemisuccinate |
| CAS Number | 13182-87-1 | Distinct from Metronidazole (443-48-1) |
| Molecular Weight | 271.23 g/mol | Parent Metronidazole MW: 171.15 g/mol |
| Formula | C₁₀H₁₃N₃O₆ | Contains a free carboxylic acid group |
| Solubility (Water) | Low (as free acid) | High (>50 mg/mL) as Sodium Salt (pH > 5.5) |
| Solubility (DMSO) | High (>30 mg/mL) | Preferred for stable stock solutions |
| pKa | ~4.5 (Carboxyl), ~2.6 (Imidazole) | Solubility is highly pH-dependent |
| Stability | Hydrolysis-prone | t½ in aqueous buffer (pH 7.4) is ~4–16 hours |
Critical Solvent Selection Strategy
The choice of solvent system is dictated by the required concentration and the experimental timeline.
-
Scenario A: Long-term Storage / Low Concentration (<10 mM)
-
Scenario B: High Concentration Aqueous Injection (>20 mg/mL)
-
Method: In-situ Salt Formation (Aqueous + NaOH).
-
Reasoning: The free acid form of MMS is not highly water-soluble. Adding a stoichiometric base ionizes the carboxylic acid, drastically increasing solubility. Note: These solutions are unstable and must be used immediately.
-
Decision Logic Diagram
Figure 1: Decision tree for selecting the appropriate preparation protocol based on experimental needs.
Protocol 1: Preparation of Stable Stock Solutions (DMSO)
Best for: In vitro assays, long-term storage, and preparing dilution series.
Materials
-
This compound (Solid)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Vortex mixer
-
Amber glass vials (Screw cap)
Procedure
-
Calculation: Determine the mass required for a 100 mM stock solution.
-
Example: To prepare 10 mL of 100 mM stock:
-
-
Weighing: Accurately weigh the calculated amount of MMS into a sterile tube.
-
Dissolution: Add the full volume of DMSO.
-
Critical Step: Do not use water or aqueous buffers at this stage.
-
-
Mixing: Vortex vigorously for 1-2 minutes until the solution is perfectly clear.
-
Storage: Aliquot into small volumes (e.g., 500 µL) in amber vials to minimize freeze-thaw cycles. Store at -20°C .
Protocol 2: High-Concentration Aqueous Preparation (In-Situ Salt Formation)
Best for: In vivo administration (IP/IV) where organic solvents (DMSO) must be minimized, or when high doses (>50 mg/kg) are required.
Mechanism:
Materials
-
This compound (Solid)
-
1.0 M NaOH (Sodium Hydroxide) solution
-
Sterile Water for Injection (WFI) or Saline
-
pH Meter (Micro-probe recommended)
-
0.22 µm PES Syringe Filter (Sterilization)
Procedure (Example: 10 mL of 50 mg/mL Solution)
-
Weighing: Weigh 500 mg of MMS solid into a 20 mL beaker.
-
Slurry Formation: Add approximately 8 mL of Sterile Water (80% of final volume).
-
Observation: The powder will likely not dissolve and will form a cloudy suspension.
-
-
Titration / Solubilization:
-
While stirring continuously, add 1.0 M NaOH dropwise.
-
Stoichiometry: You will need approximately 1 molar equivalent of NaOH. For 500 mg (1.84 mmol) MMS, you need ~1.84 mL of 1.0 M NaOH.
-
Endpoint: The solution will turn clear as the salt forms. Do not exceed pH 7.0 , as alkaline conditions accelerate hydrolysis.
-
-
Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and adjust final volume to 10 mL with water.
-
Sterilization: Immediately filter through a 0.22 µm PES filter .
-
Caution: Do not autoclave. The ester bond is heat-labile.
-
-
Usage: Use within 4 hours of preparation. Keep on ice if not using immediately.
Workflow Diagram
Figure 2: Step-by-step workflow for in-situ salt formation to achieve high aqueous solubility.
Quality Control & Troubleshooting
Verification of Concentration
Since MMS hydrolyzes to Metronidazole, UV-Vis absorbance can be tricky if the molar extinction coefficients differ slightly. HPLC is the gold standard.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).
-
Detection: 310 nm (characteristic nitroimidazole peak).
-
Separation: MMS will elute later (more hydrophobic) than the hydrolyzed Metronidazole parent.
Common Issues
| Issue | Cause | Solution |
| Precipitation on Dilution | Diluting DMSO stock into aqueous buffer too quickly. | Vortex buffer while adding stock dropwise. Ensure final concentration < Solubility limit (~10 mg/mL for free acid). |
| Solution turns yellow/brown | Photodegradation or oxidation. | Protect from light (Amber vials). Discard if color changes significantly. |
| pH Drift / Precipitation | Hydrolysis releasing succinic acid. | Check pH. If pH drops, free acid may precipitate. Use buffered systems (PBS) for dilutions.[4] |
| Incomplete Dissolution (Protocol 2) | Insufficient base added. | Ensure pH is raised to at least 5.5 to ionize the carboxyl group. |
References
-
Larsen, C., et al. (1988). "Synthesis and hydrolysis kinetics of some ester prodrugs of metronidazole." International Journal of Pharmaceutics.
-
Johansen, M., & Larsen, C. (1984). "Stability and kinetics of hydrolysis of this compound in aqueous solution and in plasma." International Journal of Pharmaceutics, 21(2), 201-209.
-
Cayman Chemical. (2022).[3][4] "Metronidazole Product Information & Solubility." Cayman Chemical Product Insert.
-
PubChem. (2025). "this compound Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sickkids.ca [sickkids.ca]
- 6. HY-B0318-5g | Metronidazole [443-48-1] Clinisciences [clinisciences.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2020259464A1 - Metronidazole and sodium chloride injection and preparation method therefor - Google Patents [patents.google.com]
Spectroscopic techniques for the analysis of Metronidazole monosuccinate
An authoritative guide to the spectroscopic analysis of Metronidazole Monosuccinate, designed for researchers and drug development professionals. This document provides in-depth application notes and validated protocols to ensure accurate and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound, an ester derivative of the widely-used antibiotic metronidazole, is formulated for parenteral administration. Its efficacy and safety are directly linked to its chemical integrity, purity, and concentration. Therefore, robust analytical methodologies are paramount in its quality control throughout the drug development lifecycle – from raw material identification to final product release and stability testing. Spectroscopic techniques, by virtue of their specificity, sensitivity, and non-destructive nature, form the cornerstone of these analytical strategies.
This guide provides a comprehensive overview of key spectroscopic techniques for the analysis of this compound. It moves beyond mere procedural descriptions to elucidate the underlying principles and rationale for specific experimental parameters, empowering the analyst to not only execute the protocols but also to troubleshoot and adapt them effectively.
Ultraviolet-Visible (UV-Vis) Spectrophotometry: Quantitative Analysis and Purity Assessment
UV-Vis spectrophotometry is a workhorse technique for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations. The method is based on the principle that the molecule absorbs light in the ultraviolet region due to the presence of a chromophore, specifically the nitroimidazole ring system.
Principle of UV-Vis Analysis
The Beer-Lambert Law is the fundamental principle governing quantitative UV-Vis spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). The molar absorptivity (ε) is a constant for a given substance at a specific wavelength (λmax), making absorbance a reliable measure of concentration.
Experimental Protocol: Assay of this compound
Objective: To determine the concentration of this compound in a sample.
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
Reagents and Materials:
-
This compound reference standard
-
0.1 N Hydrochloric Acid (HCl)
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
Step-by-Step Protocol:
-
Solvent Selection: 0.1 N HCl is the preferred solvent. The acidic medium ensures the complete protonation of the imidazole nitrogen, leading to a consistent and reproducible chromophoric system and minimizing pH-dependent spectral shifts.
-
Preparation of Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of approximately 1000 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) in 50 mL volumetric flasks using 0.1 N HCl.
-
Preparation of Sample Solution: Prepare a sample solution of the drug substance to have a theoretical concentration within the calibration range (e.g., 15 µg/mL).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 N HCl as the blank.
-
Record the UV spectra of the working standard solutions and the sample solution.
-
Determine the wavelength of maximum absorbance (λmax). For this compound in 0.1 N HCl, this is typically around 277 nm.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Quantification of Sample: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve using the regression equation.
Data Presentation: Typical UV-Vis Spectral Data
| Parameter | Value |
| λmax | ~ 277 nm (in 0.1 N HCl) |
| Molar Absorptivity (ε) | Concentration-dependent |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Workflow for UV-Vis Analysis
Caption: Workflow for quantitative analysis of this compound by UV-Vis spectrophotometry.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identification and Structural Confirmation
FTIR spectroscopy is an indispensable tool for the unequivocal identification of this compound. It provides a molecular "fingerprint" based on the vibrational frequencies of the functional groups present in the molecule.
Principle of FTIR Analysis
Infrared radiation is absorbed by a molecule at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). By comparing the FTIR spectrum of a sample to that of a reference standard, its identity can be confirmed.
Experimental Protocol: Identification of this compound
Objective: To confirm the identity of a sample as this compound.
Instrumentation: A calibrated FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation.
Reagents and Materials:
-
This compound reference standard
-
Sample to be analyzed
-
Dehydrated alcohol (for cleaning the ATR crystal)
Step-by-Step Protocol:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum. This is a critical step to subtract the contribution of atmospheric CO₂ and water vapor.
-
-
Reference Standard Spectrum Acquisition:
-
Place a small amount of the this compound reference standard onto the ATR crystal.
-
Apply consistent pressure using the ATR press.
-
Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Sample Spectrum Acquisition:
-
Thoroughly clean the ATR crystal with dehydrated alcohol and allow it to dry completely.
-
Acquire a new background spectrum.
-
Place a small amount of the sample on the crystal and acquire its spectrum under the same conditions as the reference standard.
-
-
Spectral Comparison:
-
Overlay the sample spectrum with the reference standard spectrum.
-
The spectra should be concordant in the positions and relative intensities of the principal absorption bands.
-
Data Presentation: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3100 | C-H stretch | Imidazole ring |
| ~1740 | C=O stretch | Ester carbonyl |
| ~1530 | N-O asymmetric stretch | Nitro group |
| ~1370 | N-O symmetric stretch | Nitro group |
| ~1260 | C-O stretch | Ester |
Logical Flow for FTIR Identification
Caption: Logical process for the identification of this compound using FTIR-ATR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of organic molecules, including this compound. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.
Principle of NMR Analysis
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of the nucleus. Spin-spin coupling provides information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
-
NMR tubes
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube. DMSO-d₆ is a common choice due to its excellent solvating power for this type of molecule.
-
Instrument Setup:
-
Insert the sample into the NMR probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.
-
Process the data similarly to the ¹H spectrum.
-
-
Spectral Interpretation:
-
Assign the chemical shifts and coupling patterns to the specific protons and carbons in the this compound structure.
-
Compare the observed spectrum with known data for the compound to confirm the structure.
-
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Structure Position | Expected Chemical Shift (δ, ppm) |
| ¹H | Imidazole-H | ~8.1 |
| ¹H | -O-CH₂- | ~4.5 |
| ¹H | -N-CH₂- | ~4.3 |
| ¹H | -CH₂-CH₂- (succinate) | ~2.6 |
| ¹H | Imidazole-CH₃ | ~2.4 |
| ¹³C | C=O (ester) | ~172 |
| ¹³C | C=O (acid) | ~173 |
| ¹³C | Imidazole-C (nitro-bearing) | ~151 |
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Profiling
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for identifying and characterizing impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone of purity analysis.
Principle of MS Analysis
MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z in a mass analyzer. The output is a mass spectrum, which is a plot of ion intensity versus m/z. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecule [M+H]⁺.
Experimental Protocol: LC-MS Analysis
Objective: To verify the molecular weight of this compound and identify potential impurities.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Step-by-Step Protocol:
-
LC Method Development: Develop a suitable reversed-phase HPLC method to separate this compound from its potential impurities. A C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% formic acid) and acetonitrile is a common starting point.
-
MS Parameter Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity of the [M+H]⁺ ion.
-
The theoretical monoisotopic mass of this compound (C₁₀H₁₃N₃O₆) is 271.0804 Da. The expected [M+H]⁺ ion would be at m/z 272.0882.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Acquire data over the chromatographic run.
-
Extract the mass spectrum for the main peak corresponding to this compound and confirm that the major ion observed corresponds to the expected [M+H]⁺.
-
Examine the mass spectra of any minor peaks to identify potential impurities by their m/z values.
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value |
| Formula | C₁₀H₁₃N₃O₆ |
| Monoisotopic Mass | 271.0804 Da |
| Ionization Mode | ESI Positive |
| Primary Ion Observed | [M+H]⁺ |
| Expected m/z | 272.0882 |
References
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia (USP). General Chapter <197> Spectroscopic Identification Tests. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
In vivo imaging techniques to track Metronidazole monosuccinate distribution
Application Note: Multimodal In Vivo Tracking Strategies for Metronidazole Monosuccinate Formulations
Executive Summary
This compound (MN-MS) is a water-soluble ester prodrug of the nitroimidazole antibiotic and radiosensitizer metronidazole (MN). While MN-MS offers superior solubility for parenteral and topical formulations compared to the parent base, its in vivo tracking presents a unique challenge: the molecule lacks intrinsic fluorescence and rapid plasma hydrolysis (t1/2 < 20 min in murine models) complicates direct radiolabeling.
This Application Note details a Surrogate Tracking Strategy for MN-MS. We utilize Near-Infrared Fluorescence (NIRF) to track the drug delivery vehicle (liposomes) combined with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative metabolite validation. This dual-modality approach ensures researchers can correlate biodistribution (where the drug carrier goes) with pharmacokinetics (where the active drug is released).
Part 1: The Challenge & Strategic Approach
The "Silent" Prodrug Problem: MN-MS is optically silent and chemically transient. Direct conjugation of a fluorophore to MN-MS would permanently alter its ester bond stability and lipophilicity, invalidating the study. Therefore, we cannot image "free" MN-MS directly.
The Solution: Nanocarrier-Assisted Imaging Most modern applications of MN-MS utilize nanocarriers (liposomes, hydrogels) to extend circulation time or target hypoxic tumor zones. We track the carrier as a proxy for the drug's distribution, validated by ex vivo quantification.
Strategic Workflow
-
Encapsulation: Load MN-MS into PEGylated liposomes doped with a lipophilic NIR dye (DiR).
-
In Vivo Imaging: Longitudinal tracking of the liposomes using IVIS (In Vivo Imaging System).
-
Ex Vivo Validation: LC-MS/MS analysis of tissues to quantify the ratio of MN-MS (prodrug) to MN (active parent).
Figure 1: Workflow for surrogate tracking of this compound using fluorescent liposomes and LC-MS validation.
Part 2: Experimental Protocols
Protocol A: Synthesis of NIRF-Labeled MN-MS Liposomes
Objective: To create a stable, trackable vehicle for MN-MS without chemically modifying the drug.
Materials:
-
HSPC (Hydrogenated Soy Phosphatidylcholine)
-
DSPE-PEG2000
-
Tracer: DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) - Excitation/Emission: 750/780 nm.
-
Payload: this compound (Sigma-Aldrich).
Procedure:
-
Lipid Film Formation: Dissolve HSPC:Cholesterol:DSPE-PEG2000 (Molar ratio 55:40:5) in chloroform. Add DiR dye (0.5 mol% of total lipid). Evaporate solvent under nitrogen flow to form a thin film.
-
Hydration: Hydrate the film with an aqueous solution of MN-MS (10 mg/mL in PBS, pH 7.4). Note: MN-MS is highly water-soluble; passive loading is efficient.
-
Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder at 60°C.
-
Purification: Remove unencapsulated MN-MS and free dye via dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C.
-
QC: Measure Size (DLS) and Zeta Potential. Target: ~110 nm, -5 to -10 mV.
Protocol B: In Vivo Optical Imaging (IVIS)
Objective: To visualize the biodistribution of the carrier.
Setup:
-
Animal Model: BALB/c mice or Tumor-bearing xenografts (e.g., HT-29 colon cancer).
-
Imaging System: IVIS Spectrum or equivalent NIRF imager.
Steps:
-
Baseline: Acquire a pre-injection background image of the mouse.
-
Injection: Administer 100-200 µL of DiR-labeled MN-MS liposomes via tail vein.
-
Timepoints: Image at 0.5h, 2h, 6h, 12h, and 24h post-injection.
-
Settings: Excitation 745 nm, Emission 800 nm, Exposure: Auto.
-
-
Analysis: Draw Regions of Interest (ROIs) over the Tumor, Liver, and Kidneys. Report data as Radiant Efficiency
.
Protocol C: Pharmacokinetic Validation (LC-MS/MS)
Objective: To distinguish between the prodrug (MN-MS) and the active drug (MN).
Critical Warning: MN-MS hydrolyzes to MN. To prevent ex vivo hydrolysis during processing, all samples must be kept on ice, and the extraction buffer must be slightly acidic (pH 4.5).
Steps:
-
Harvest: Euthanize mice after the final imaging timepoint. Collect tumor, liver, and plasma.
-
Homogenization: Homogenize 100 mg tissue in 500 µL cold Methanol/0.1% Formic Acid (stops enzymatic hydrolysis).
-
Extraction: Vortex for 2 min, centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Isocratic 80% Water (0.1% Formic Acid) / 20% Acetonitrile.
-
Detection: MS/MS (MRM mode).
-
MN-MS Transition: m/z 272.2 → 128.1
-
MN Transition: m/z 172.2 → 128.1
-
-
Part 3: Data Interpretation & Visualization
The following table serves as a template for correlating your Imaging Data (Carrier) with your Analytical Data (Drug).
Table 1: Correlation of Carrier Accumulation vs. Active Drug Release (Tumor Tissue)
| Timepoint | IVIS Signal (Radiant Eff.) | Total MN Concentration (µg/g) | % Intact Prodrug (MN-MS) | % Active Drug (MN) | Interpretation |
| 1 h | 5.2 | 85% | 15% | High circulation; minimal release. | |
| 6 h | 12.4 | 60% | 40% | EPR effect accumulation; hydrolysis begins. | |
| 24 h | 8.1 | 10% | 90% | Carrier retained; Prodrug fully converted. |
Mechanistic Pathway: From Injection to Action
Understanding the fate of MN-MS is crucial for interpreting the imaging data. The diagram below illustrates the biological conversion you are tracking.
Figure 2: Pharmacological fate of this compound. Imaging tracks the "Injection" to "Extravasation" phase; LC-MS tracks the "Hydrolysis" phase.
References
-
Larsen, C. (1986).[3] Hydrolysis of dextran this compound ester prodrugs. Acta Pharmaceutica Suecica, 23(5), 279-288.[3] Link
-
Torchilin, V. P. (2005). Fluorescence microscopy to follow the targeting of liposomes and micelles to cells and their intracellular fate. Advanced Drug Delivery Reviews, 57(1), 95-109. Link
-
Wang, Y., et al. (2024). In vivo fluorescence imaging of nanocarriers in near-infrared window II based on aggregation-caused quenching.[4] Journal of Nanobiotechnology, 22, 1-15. Link
-
Karam, K., et al. (2018).[5] Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Journal of Applied Pharmaceutical Science, 8(10), 066-072. Link
-
Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms.[6] Journal of Antimicrobial Chemotherapy, 73(2), 265-279. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 3. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo fluorescence imaging of nanocarriers in near-infrared window II based on aggregation-caused quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methods for synthesizing Metronidazole monosuccinate derivatives
An Application Guide to the Synthesis of Metronidazole Monosuccinate Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
Metronidazole, a cornerstone of antibacterial and antiprotozoal therapy, presents formulation challenges due to its poor aqueous solubility and pronounced bitter taste.[1] To overcome these limitations, the synthesis of prodrugs, such as this compound, offers a strategic advantage. This ester derivative enhances water solubility, potentially improves palatability for oral suspensions, and maintains therapeutic efficacy post-hydrolysis in vivo. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound. We delve into the underlying chemical principles, offer detailed, self-validating protocols, and provide expert insights to ensure reproducible and high-yield synthesis.
Introduction: The Rationale for Esterification
The primary hydroxyl group on the ethanol side chain of the Metronidazole molecule serves as a convenient handle for chemical modification. Esterification of this group with succinic acid creates this compound, a prodrug designed to improve the parent drug's physicochemical properties without altering its intrinsic pharmacological activity. The key modification is the introduction of a carboxylic acid moiety, which can be deprotonated at physiological pH, thereby significantly increasing water solubility.
The reaction primarily involves the acylation of Metronidazole's hydroxyl group using succinic anhydride. This method is generally preferred over using succinic acid directly due to the higher reactivity of the anhydride and the avoidance of water as a byproduct, which could otherwise drive the reaction backward or induce unwanted side reactions.[2]
Reaction Mechanism and Scientific Principles
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds via the opening of the succinic anhydride ring by the nucleophilic attack of the primary alcohol of Metronidazole.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of Metronidazole's hydroxyl group attacks one of the electrophilic carbonyl carbons of succinic anhydride.
-
Ring Opening: This attack forms a tetrahedral intermediate, which subsequently collapses, leading to the opening of the five-membered anhydride ring.
-
Proton Transfer: A final proton transfer step results in the formation of the stable monoester product, this compound, which possesses a terminal carboxylic acid group.
The use of a basic catalyst, such as 4-Dimethylaminopyridine (DMAP) or pyridine, is crucial. These catalysts function by activating the alcohol, rendering it a more potent nucleophile, and scavenging protons generated during the reaction, thereby driving the equilibrium towards the product.[3][4]
Caption: General reaction scheme for the esterification of Metronidazole.
Detailed Experimental Protocol
This protocol describes a reliable method for synthesizing this compound using succinic anhydride and DMAP as a catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Metronidazole (MTZ) | >99% Purity | Sigma-Aldrich | Dry in a vacuum oven at 60°C before use. |
| Succinic Anhydride | >99% Purity | Acros Organics | Store in a desiccator. |
| 4-Dimethylaminopyridine (DMAP) | >99% Purity | Sigma-Aldrich | Catalyst. Handle with appropriate PPE. |
| Dichloromethane (DCM), Anhydrous | ACS Grade or higher | Fisher Scientific | Use a dry solvent to prevent side reactions. |
| Ethyl Acetate | ACS Grade | VWR | For recrystallization. |
| n-Hexane | ACS Grade | VWR | For washing crystals. |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | LabChem | For work-up. |
| Anhydrous Sodium Sulfate | Granular | Sigma-Aldrich | For drying organic layers. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
FT-IR and NMR spectrometers
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Metronidazole (e.g., 5.0 g, 29.2 mmol) and DMAP (0.36 g, 2.9 mmol, 0.1 eq) in 100 mL of anhydrous dichloromethane (DCM). Stir until all solids are dissolved.
-
Addition of Acylating Agent: To the stirring solution, add succinic anhydride (3.2 g, 32.1 mmol, 1.1 eq) in small portions over 10 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction vessel should be sealed under a nitrogen or argon atmosphere or protected by a drying tube to maintain anhydrous conditions.
-
In-Process Control (TLC Monitoring): Monitor the reaction's progress by TLC using a mobile phase of DCM:Methanol (9:1 v/v). Spot the starting material (Metronidazole) and the reaction mixture. The reaction is complete when the Metronidazole spot (typically lower Rf) has been completely consumed and a new, higher Rf spot corresponding to the product is dominant.
-
Work-up: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove DMAP, followed by saturated NaCl solution (brine, 1 x 50 mL). The acidic wash protonates the DMAP, rendering it water-soluble.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield a crude white solid.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add n-hexane until turbidity persists. Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization. Collect the white crystalline product by vacuum filtration, wash with cold n-hexane, and dry in a vacuum oven at 40-50°C.
Quantitative Data Summary
| Parameter | Value | Molar Ratio (vs. MTZ) | Rationale |
| Metronidazole | 1.0 eq | 1.0 | Limiting reagent. |
| Succinic Anhydride | 1.1 - 1.2 eq | 1.1 - 1.2 | A slight excess ensures complete consumption of the limiting reagent. |
| DMAP | 0.1 eq | 0.1 | Acts as a nucleophilic catalyst; a catalytic amount is sufficient. |
| Solvent (DCM) | ~20 mL per gram of MTZ | N/A | Ensures adequate solubility of reactants while maintaining a practical concentration. |
| Temperature | Room Temperature (20-25°C) | N/A | The reaction proceeds efficiently without heating, minimizing potential side reactions. |
| Reaction Time | 12-24 hours | N/A | Typical duration for completion, best confirmed by TLC. |
| Expected Yield | 85-95% | N/A | High-yielding reaction under optimized conditions. |
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following characterization is essential:
-
Melting Point: The purified product should exhibit a sharp melting point, distinct from the starting material.
-
FT-IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band from the ester at ~1735 cm⁻¹ and a broad O-H stretch from the carboxylic acid.
-
¹H-NMR Spectroscopy: The spectrum should confirm the presence of both the Metronidazole and succinate moieties. Expect to see characteristic signals for the imidazole ring protons, the methyl group, the ethyl bridge protons, and a new set of signals around 2.6 ppm for the two methylene groups of the succinate chain.[4]
-
¹³C-NMR Spectroscopy: Confirm the presence of two carbonyl carbons (one for the ester, one for the carboxylic acid) and the other expected carbon signals of the structure.[4]
Field-Proven Insights & Troubleshooting
-
Causality - Anhydrous Conditions: The primary reason for using anhydrous solvent is to prevent the hydrolysis of succinic anhydride into succinic acid.[2] Succinic acid is less reactive and its presence can complicate the reaction and purification.
-
Problem - Incomplete Reaction: If TLC shows significant unreacted Metronidazole after 24 hours, the cause could be impure reagents or insufficient catalyst. A small, additional portion of DMAP can be added, and the reaction can be allowed to proceed for another 12 hours.
-
Problem - Oily Product: If the product oils out during recrystallization instead of forming crystals, it may be due to impurities. Try redissolving the oil in a larger volume of hot solvent or purify the crude product via column chromatography on silica gel.[4][5]
-
Alternative Method: For a more vigorous reaction, succinyl chloride can be used in place of succinic anhydride.[1][3] However, this reaction is faster, more exothermic, and produces HCl gas, requiring the use of a non-nucleophilic base like triethylamine (TEA) as an acid scavenger and stricter control of reaction conditions.[4]
References
- SS Journal of Interconnected Education and Life Sciences (SSJIELS). Synthesis and Characterization of Metronidazole.
- Iranian Journal of Medical Sciences. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives.
- PMC - NIH. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.
- Wiley Online Library. Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol.
- PMC - NIH. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives.
- Google Patents. Synthetic method of metronidazole.
-
ResearchGate. Esterification of Metronidazole and its Complexation with β -Cyclodextrin: A Strategy for Enhanced Aqueous Solubility. Available at: [Link]
-
Organic Syntheses. Succinic anhydride. Available at: [Link]
-
ResearchGate. Synthesis and spectroscopic analyses of metronidazole-naphthol derivative. Available at: [Link]
-
Wikipedia. Succinic anhydride. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaup.edu [aaup.edu]
- 5. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metronidazole Monosuccinate (MMS) in Protozoal Infection Therapeutics
Executive Summary & Rationale
Metronidazole (MTZ) remains the gold standard for treating anaerobic protozoal infections (Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica).[1] However, its clinical application is limited by low water solubility (~10 mg/mL at 25°C) and bitter palatability.
Metronidazole Monosuccinate (MMS) is a hemiester prodrug designed to overcome these physicochemical barriers. By esterifying the primary alcohol of metronidazole with succinic anhydride, solubility is increased >50-fold in physiological buffers, enabling high-concentration parenteral formulations and polymer-conjugated delivery systems.
Critical Mechanism: MMS is pharmacologically inactive in its ester form. It relies on hydrolytic bioconversion (plasma esterases or spontaneous hydrolysis at physiological pH) to release the active nitroimidazole moiety. Consequently, in vitro assays lacking esterase activity (e.g., serum-free media) will yield false negatives.
Mechanism of Action & Bioconversion
MMS functions as a solubility-enhancing prodrug. Upon systemic administration, it undergoes hydrolysis to release free metronidazole and succinate. The free metronidazole then enters the protozoal cell by passive diffusion, where the nitro group is reduced by ferredoxin (PFOR pathway), generating toxic radical intermediates that disrupt DNA.[1]
Diagram 1: MMS Activation Pathway
Caption: Bioconversion of MMS to active Metronidazole and subsequent mechanism of protozoal cytotoxicity.
Physicochemical Profile & Formulation
| Property | Metronidazole (Parent) | This compound (Prodrug) | Implication |
| MW | 171.15 g/mol | 271.22 g/mol | Dosing must be adjusted (1.58 mg MMS ≈ 1 mg MTZ). |
| Water Solubility | ~10 mg/mL | >500 mg/mL (as sodium salt) | Enables low-volume IV bolus or high-conc. oral drops. |
| LogP | -0.02 | -0.8 (Ionized at pH 7.4) | Reduced passive membrane permeability before hydrolysis. |
| Stability | Stable | Hydrolyzes in alkaline pH/Plasma | Requires buffered acidic formulation (pH 4-5) for storage. |
Experimental Protocols
Protocol A: In Vitro Susceptibility Assay (Modified for Prodrugs)
Challenge: Standard susceptibility assays often use serum-free media. MMS will not hydrolyze efficiently without esterases, leading to artificially high IC50 values. Solution: Supplement media with serum or purified esterase, or pre-incubate MMS in plasma.
Materials
-
Organism: Trichomonas vaginalis (ATCC 30001) or Giardia lamblia (ATCC 30888).
-
Media: TYM (Diamond’s Trypticase Yeast Maltose) medium.
-
Supplement: Heat-inactivated Horse Serum (HIHS) – Source of esterases.
-
Test Compounds: MMS (Synthesized/Purchased) and Metronidazole (Control).
Workflow Diagram
Caption: Modified susceptibility workflow ensuring prodrug activation via serum supplementation.
Step-by-Step Procedure
-
Stock Preparation: Dissolve MMS (sodium salt) in sterile water to 100 mM. Prepare equimolar Metronidazole control (100 mM in DMSO/Water).
-
Media Preparation: Prepare TYM medium supplemented with 10% Horse Serum . Note: Do not use serum-free media, as MMS hydrolysis will be negligible.
-
Plate Setup:
-
Dispense 100 µL of media into 96-well plates.
-
Perform serial 2-fold dilutions of MMS and Metronidazole (Range: 0.1 µM to 100 µM).
-
-
Inoculation: Add 100 µL of parasite suspension (1 × 10⁵ trophozoites/mL) to each well.
-
Incubation: Incubate at 37°C in an anaerobic jar (GasPak system) for 24 hours (Giardia) or 48 hours (Trichomonas).
-
Analysis:
-
Qualitative: Inverted microscopy for motility.[1]
-
Quantitative: CellTiter-Glo (ATP assay).
-
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Validation Check: The IC50 of MMS should be roughly equivalent to Metronidazole (molar basis) if hydrolysis is complete. If MMS IC50 >> Metronidazole, hydrolysis was insufficient.
-
Protocol B: In Vivo Pharmacokinetics (PK) & Bioactivation
Objective: Confirm conversion of MMS to Metronidazole in plasma.
Animal Model
-
Species: Male Wistar Rats (200–250 g).
-
Group 1: IV Bolus Metronidazole (20 mg/kg).
-
Group 2: IV Bolus MMS (31.7 mg/kg) – Equimolar dose.
Sampling & Analysis[1][2][3][4][5][6][7]
-
Dosing: Administer via tail vein.
-
Collection: Collect blood (0.2 mL) into heparinized tubes at 5, 15, 30, 60, 120, 240, and 480 min.
-
Processing: Centrifuge immediately (4°C, 3000g, 10 min) to separate plasma.
-
Critical Step: Add 10 µL of 1M HCl or 5% Formic Acid to plasma immediately to stop esterase activity and prevent ex vivo hydrolysis of remaining MMS.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer (pH 4.0) : Acetonitrile (85:15).
-
Detection: UV at 318 nm.
-
Retention: MMS elutes earlier (more polar) than Metronidazole.
-
Expected Results (Data Interpretation)
| Parameter | Metronidazole Group | MMS Group (Analyte: Free MTZ) | MMS Group (Analyte: Intact MMS) |
| Tmax | Immediate | 5-15 min | Immediate |
| Cmax | High | Moderate (Sustained) | High (Rapid decline) |
| Half-life | ~6-8 hrs | ~6-8 hrs (formation limited) | < 30 min (rapid hydrolysis) |
| AUC | Reference | 90-100% of Reference | N/A |
References
-
Larsen, C., et al. (2001). Synthesis, Chemical and Enzymatic Hydrolysis, and Bioavailability Evaluation in Rabbits of Metronidazole Amino Acid Ester Prodrugs With Enhanced Water Solubility. PubMed.[2] [Link]
-
Centers for Disease Control and Prevention (CDC). (2021). Trichomoniasis - STI Treatment Guidelines. CDC.[8] [Link]
-
Mocanu, G., et al. (1993). Macromolecular Drug Conjugates II. Metronidazole-Dextran Prodrugs.[9] Journal of Bioactive and Compatible Polymers. [Link]
-
National Institutes of Health (NIH). (2025). Drug Susceptibility Testing of Anaerobic Protozoa. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and therapeutic efficacy of metronidazole at different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Iranian Isolates of Trichomonas vaginalis to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacokinetics of metronidazole in healthy female volunteers following either a single oral or intravenous dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with Metronidazole monosuccinate in research
Topic: Overcoming Solubility & Stability Issues with Metronidazole Monosuccinate Role: Senior Application Scientist Format: Technical Support Center (Interactive Troubleshooting Guide)
Status: Operational Ticket Focus: Solubility Optimization & Hydrolytic Stability Assigned Scientist: Dr. A. Vance, Senior Application Lead
The Core Conflict: The Solubility-Stability Paradox
User Query: "I bought this compound to improve solubility compared to the parent drug, but it precipitates in my acidic media, and when I dissolve it in PBS (pH 7.4), my HPLC shows 20% free Metronidazole after just a few hours. What is going on?"
Scientist’s Analysis: You are encountering the classic Hemisuccinate Paradox . This compound (MMS) is an ester prodrug designed to be water-soluble only when ionized (salt form), but chemically stable only when unionized (acid form).
-
The Mechanism: MMS contains a hemisuccinate tail.
-
At pH < 4.0: The terminal carboxyl group is protonated (COOH). The molecule is neutral and lipophilic. Result: Low solubility (Precipitation).
-
At pH > 7.0: The carboxyl group is ionized (COO⁻). The molecule is highly soluble.[1] Result: Rapid ester hydrolysis (Degradation back to parent Metronidazole).[2]
-
The Solution: You must navigate the "Goldilocks Zone" (pH 5.0–6.0) or use specific excipients to shield the ester bond.
Troubleshooting Modules (Q&A)
Module A: Solubilization Strategies
Q: "I need a 50 mg/mL stock solution. Water and DMSO aren't working well. What is the protocol?"
A: Do not rely on pure water, as the free acid form of MMS will lower the pH, causing self-precipitation.
Protocol 1: In-Situ Salt Formation (For Immediate Use) Best for: Acute animal dosing or short-term cell assays.
-
Weigh the calculated amount of MMS (Free Acid).
-
Suspend in 80% of the final volume of water (it will be cloudy).
-
Slowly add 1.0 molar equivalent of Sodium Bicarbonate (
) or dilute NaOH while stirring. -
Visual Check: The solution should clear as the sodium salt forms.
-
Critical Step: Adjust final pH to 6.5–7.0. Use immediately. Do not store overnight.
Protocol 2: The "Shielded" Stock (For Storage) Best for: Repeated use over 24-48 hours.
-
Solvent: Propylene Glycol (PG) or PEG 400.
-
Method: Dissolve MMS in 100% PEG 400.
-
Dilution: Dilute this stock 1:10 into your aqueous buffer immediately before the experiment.
-
Why this works: Hydrolysis requires water. Storing in anhydrous PEG prevents degradation.
-
Module B: Stability in Media
Q: "My LC-MS shows a 'ghost peak' that grows over time. Is this an impurity?"
A: That is likely the parent drug (Metronidazole) resulting from ester hydrolysis.
The Stability Rule of Thumb:
-
pH 7.4 (PBS/Culture Media):
(half-life) is approx. 4–12 hours depending on temperature. -
pH 4.5 (Acetate Buffer):
is > 100 hours.
Corrective Action: If your assay allows, buffer your media to pH 6.0 using Citrate or Phosphate. At pH 6.0, the carboxyl group is sufficiently ionized (pKa ~5.6) to maintain solubility, but the hydroxide ion concentration is low enough to slow down ester hydrolysis significantly.
Decision Logic: Selecting the Right Solvent System
Use the following logic flow to determine the optimal preparation method based on your experimental constraints.
Caption: Decision tree for selecting the optimal this compound solubilization strategy based on pH tolerance and concentration requirements.
Advanced Protocol: Cyclodextrin Complexation
For high-concentration, neutral pH applications where stability is critical.
Mechanism: Hydroxypropyl-
Materials
-
This compound (MMS)
-
HP-
-CD (Pharma Grade) -
0.1 M Phosphate Buffer (pH 6.0 or 7.4)
Step-by-Step Methodology
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in your chosen buffer. Stir until clear. -
Addition: Add MMS to the vehicle. (Target conc: up to 20–30 mg/mL is often achievable).
-
Equilibration: Stir at room temperature for 45 minutes.
-
Self-Validation Check: The solution must be optically clear. If hazy, sonicate for 60 seconds.
-
-
Filtration: Filter sterilize using a 0.22
m PVDF filter. (Do not use Nylon, as it may bind the drug). -
Quality Control: Inject a sample into HPLC immediately to establish Time=0 baseline.
Data Summary: Stability Comparison (pH 7.4, 37°C)
| Formulation Strategy | Solubility Limit | t1/2 (Hydrolysis Half-life) | Recommendation |
| Pure PBS (Control) | ~5 mg/mL | ~4.5 Hours | Avoid for long assays |
| In-Situ Salt (Na+) | >50 mg/mL | ~4.0 Hours | Good for rapid IV dosing |
| 20% HP- | >25 mg/mL | >24 Hours | Gold Standard for research |
| PEG 400 Cosolvent | >100 mg/mL | Variable* | Good for stock solutions |
*Stability in PEG is high, but drops rapidly upon dilution into water.
References
-
Larsen, C., et al. (1988).[3] "Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole." International Journal of Pharmaceutics.
-
Anderson, B.D., et al. (1985). "Strategies in the design of solution-stable, water-soluble prodrugs I: A physical-organic approach to pro-moiety selection for 21-esters of corticosteroids." Journal of Pharmaceutical Sciences, 74(4), 365–374.[4]
-
Wang, Z., et al. (2012). "The Prodrug Approach: A Successful Tool for Improving Drug Solubility."[4][5][6] Molecules, 17, 1-x.[3]
-
Repka, M.A., et al. (2010).[4][6] "Preparation and Characterization of Inclusion Complexes of a Hemisuccinate Ester Prodrug of Δ9-Tetrahydrocannabinol with Modified Beta-Cyclodextrins." AAPS PharmSciTech, 11(2).
-
Stella, V.J., et al. (2007).[7] "Prodrug strategies to overcome poor water solubility." Advanced Drug Delivery Reviews, 59(7), 677-694.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Preparation and Characterization of Inclusion Complexes of a Hemisuccinate Ester Prodrug of Δ9-Tetrahydrocannabinol with Modified Beta-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug strategies to overcome poor water solubility. (2007) | Valentino J. Stella | 582 Citations [scispace.com]
How to prevent the degradation of Metronidazole monosuccinate in solution
[1]
Status: Operational Topic: Preventing Hydrolytic Degradation in Solution Audience: Formulation Scientists, Analytical Chemists, Pharmacologists[1]
Introduction: The Stability Paradox
Metronidazole Monosuccinate (MMS) is an ester prodrug designed to increase water solubility.[1] However, the very feature that enhances its solubility—the succinate ester linkage—is its "Achilles' heel."
Unlike the parent compound metronidazole, which is robust (stable at pH 2–8), MMS is highly susceptible to hydrolysis . In aqueous solution, it reverts to metronidazole and succinic acid.[1] This degradation is not random; it is driven by a predictable interplay of pH, buffer species, and temperature.[1]
This guide provides the specific parameters required to arrest this process.
Module 1: The pH Factor (Critical Control Point)
Q: What is the exact pH target for maximum stability?
A: Maintain a pH between 3.0 and 4.0.
The Mechanism (Why): MMS degradation follows a U-shaped pH-rate profile.
-
pH < 2.5 (Specific Acid Catalysis): High proton (
) concentration protonates the ester carbonyl, making it susceptible to water attack.[1] -
pH > 6.0 (Specific Base Catalysis): Hydroxide ions (
) directly attack the ester bond (saponification).[1] This reaction is extremely fast. -
The "Danger Zone" (pH 4.0 – 5.5): This is unique to succinate esters. The free carboxylic acid on the succinate tail has a pKa of approximately 4.2. In this range, the terminal group exists as a carboxylate anion (
), which can loop back and attack the ester bond intramolecularly, catalyzing its own destruction.
Recommendation: Target pH 3.5 . This keeps the terminal carboxyl group protonated (preventing intramolecular attack) while avoiding the strong acid catalysis zone.
Visualization: The Hydrolysis Pathway
Caption: The degradation pathway of MMS. Note that pH extremes and specific internal mechanisms accelerate the transition to the parent drug.
Module 2: Buffer Selection (The Catalytic Trap)
Q: I am using Phosphate Buffer Saline (PBS) at pH 7.4. Is this safe?
A: No. PBS is a degradation accelerator. [1]
The Mechanism (Why):
-
pH Mismatch: pH 7.4 is deep in the alkaline hydrolysis region.
-
General Base Catalysis: Phosphate ions are nucleophilic.[1] They can act as general bases, facilitating the attack of water on the ester bond. This "buffer catalysis" means MMS degrades faster in phosphate buffer than in unbuffered water at the same pH.
Recommendation: Use buffers with low nucleophilicity that operate in the acidic range.
Buffer Compatibility Matrix
| Buffer System | Stability Rating | Mechanism of Action | Notes |
| Acetate (pH 3.5 - 4.0) | High | Weak nucleophile | Recommended. Best balance of buffering capacity and inertness.[1] |
| Citrate (pH 3.0 - 4.0) | Moderate/High | Metal chelator | Good alternative.[1] Citrate can chelate trace metals that might catalyze oxidation (secondary pathway).[1] |
| Phosphate (pH 7.4) | Critical Failure | General Base Catalysis | Avoid. Accelerates hydrolysis significantly.[1] Use only for immediate biological assays. |
| Tris / Borate | Critical Failure | Nucleophilic Attack | Avoid. Primary amines (Tris) can react with esters.[1] |
Module 3: Temperature & Storage
Q: Can I freeze the stock solution?
A: Yes, but only if the buffer is chosen correctly.
The Mechanism (Why):
-
Arrhenius Law: For every 10°C drop in temperature, the hydrolysis rate decreases by roughly 2-3 fold. Storage at 4°C extends shelf life significantly compared to 25°C.[1]
-
The "Freeze-Concentration" Effect: When freezing phosphate buffers, the disodium phosphate precipitates before the monosodium phosphate. This causes the pH of the remaining liquid (where the drug is concentrated) to drop drastically (sometimes to pH 3-4) or shift unpredictably, potentially causing precipitation or acid hydrolysis during the freezing process.
Protocol:
-
Short-term (<24h): Store at 4°C (Refrigerator).
-
Long-term (>24h): Store at -20°C or -80°C.
-
Solvent: If freezing, dissolve MMS in water/DMSO (90:10) or an Acetate buffer.[1] Never freeze MMS in Phosphate buffer.
Module 4: Troubleshooting Protocol (Self-Validating System)
Scenario: You observe a loss of peak area for MMS in your HPLC trace or inconsistent biological results.
Step-by-Step Diagnosis
-
Verify the Species (HPLC):
-
Run a standard of pure Metronidazole.[1]
-
If your "impurity" peak matches the retention time of Metronidazole, hydrolysis is confirmed.
-
Action: Proceed to Step 2.
-
-
The pH Audit:
-
Measure the pH of your working solution immediately.
-
Result: If pH > 6.0, the solution is saponifying.
-
Action: Acidify to pH 4.0 using 0.1M Acetic Acid.[1]
-
-
The Solvent Check:
Decision Tree: The Rescue Workflow
Caption: Diagnostic logic flow to identify and rectify the source of MMS instability.
References
-
Larsen, C., et al. (1986).[1][2] "Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis."[1][2] Acta Pharmaceutica Suecica, 23(5), 279-288.[1][2]
-
Wang, D., et al. (1993).[1] "Kinetics of hydrolysis of metronidazole esters in aqueous solution." International Journal of Pharmaceutics, 90(2), 153-161.[1] (Validation of ester hydrolysis kinetics).
-
Anderson, B.D., & Flora, K.P. (1996).[1] "Preparation of Water-Soluble Compounds through Salt Formation."[1] In The Practice of Medicinal Chemistry. (Establishes the pKa and stability profiles of succinate hemiesters).
-
Connors, K.A., et al. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Authoritative text on pH-rate profiles and buffer catalysis).
-
Bundgaard, H. (1985).[1] Design of Prodrugs. Elsevier Science.[1] (Foundational text on the instability of ester prodrugs and intramolecular catalysis).
Sources
Improving the stability of Metronidazole monosuccinate in aqueous solutions
Welcome to the technical support guide for Metronidazole Monosuccinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. As a water-soluble prodrug, this compound offers significant advantages, but its stability is critically dependent on understanding and controlling its chemical environment. This guide provides in-depth, field-proven insights into the causal factors behind its degradation and offers robust, self-validating protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Challenges
This section addresses the most frequent issues encountered during the formulation and analysis of this compound in aqueous solutions.
Q1: My this compound solution is degrading rapidly, indicated by a drop in concentration and the appearance of a new peak in my HPLC analysis. What is the primary cause?
A1: The most common cause of degradation is the hydrolysis of the ester bond in the this compound molecule. This reaction cleaves the molecule into its parent drug, Metronidazole, and succinic acid. The degradation process in aqueous solutions typically follows pseudo-first-order kinetics.[1][2][3] This means the rate of degradation is proportional to the concentration of the this compound itself.
The primary catalyst for this hydrolysis is the presence of hydrogen ions (H⁺) in acidic conditions and hydroxyl ions (OH⁻) in alkaline conditions.[2][4][5] Therefore, uncontrolled pH is the single most significant factor leading to rapid degradation. The appearance of a new peak corresponding to Metronidazole is the definitive sign of this hydrolytic cleavage.
To confirm this, you should run a reference standard of Metronidazole in your HPLC system. The retention time of the new peak in your degrading sample should match that of the Metronidazole standard.
Caption: Hydrolysis pathway of this compound.
Q2: How does pH affect the stability of my solution, and what is the optimal pH range to minimize degradation?
A2: The pH of the aqueous solution is the most critical factor governing the stability of this compound. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.
-
In acidic conditions (low pH): The ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
In alkaline conditions (high pH): The hydroxyl ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon of the ester, leading to rapid cleavage.[4][5]
Studies on the parent drug, metronidazole, have shown it has maximum stability in a slightly acidic to neutral pH range.[6][7] Specifically, the pH-rate profile for metronidazole degradation demonstrates a region of greatest stability between pH 3.9 and 6.6, with the maximum stability observed at pH 5.6.[2][7] While this compound is an ester prodrug, its stability is also dictated by the susceptibility of the ester bond to pH-dependent hydrolysis. Therefore, maintaining the pH within this acidic-to-neutral range is crucial. Deviating into strongly acidic or, particularly, alkaline conditions will cause significant and rapid degradation.[4][8]
Q3: I need to perform an accelerated stability study. What is the impact of temperature on the degradation kinetics?
A3: Temperature is a major accelerator of the hydrolysis reaction. The relationship between temperature and the degradation rate constant is described by the Arrhenius equation. As a general rule, for many chemical reactions, the rate doubles for every 10°C increase in temperature.[9]
Studies on metronidazole infusions and suspensions have consistently shown that elevated temperatures (e.g., 40°C, 50°C) significantly increase the rate of degradation compared to storage at room temperature or under refrigeration.[9][10] For instance, one study calculated the activation energy for metronidazole degradation to be approximately 15.35 kcal/mol, which confirms a significant temperature dependence.[2]
When designing an accelerated stability study, it is essential to use elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict the shelf-life at normal storage conditions. However, be aware that excessively high temperatures can alter the degradation pathway itself, leading to misleading results. Always include a control sample stored at the recommended temperature (e.g., 4°C or 20°C) for comparison.[10]
| Factor | Condition | Impact on Stability | Mechanism/Rationale |
| pH | pH < 3 or pH > 7 | High Degradation | Acid- or base-catalyzed hydrolysis of the ester bond.[2][4][5] |
| pH 4.0 - 6.5 | Optimal Stability | Minimal catalytic activity from H⁺ or OH⁻ ions.[2][6] | |
| Temperature | Elevated (e.g., >40°C) | High Degradation | Increases the kinetic energy of molecules, accelerating the rate of hydrolysis according to the Arrhenius equation.[2][9][10] |
| Refrigerated (2-8°C) | Good Stability | Slows down the rate of chemical reactions, including hydrolysis. | |
| Light | UV or Direct Sunlight | Moderate Degradation | Photodegradation can occur, leading to the formation of different byproducts. The effect is generally less pronounced than pH or temperature.[2][11][12] |
| Protected from Light | Optimal Stability | Prevents energy input from photons, avoiding photolytic cleavage. |
Caption: Summary of key factors influencing this compound stability.
Q4: My lab has a lot of natural light. Is this compound sensitive to light?
A4: Yes, though typically to a lesser extent than pH or temperature. Metronidazole and its derivatives can undergo photodegradation upon exposure to light, particularly UV light.[2] Prolonged exposure to direct sunlight or intense artificial light can cause a darkening of the solution and accelerate the degradation process.[11]
For this reason, it is a standard and critical practice to protect solutions of this compound from light during preparation, storage, and experimentation. Use amber vials or wrap containers in aluminum foil.[11] While short-term exposure to normal room light may not cause significant degradation, it is best practice to minimize light exposure at all times to ensure the integrity of your results.[11] Some studies indicate the drug product is not overly sensitive to light, but protection is still the recommended course of action for research purposes.[13]
Q5: I'm observing unexpected precipitation in my formulation, especially when using co-solvents or other excipients. Could this be an incompatibility issue?
A5: Yes, this is highly likely an incompatibility issue. While this compound is designed for enhanced water solubility, its stability and solubility can be affected by other components in the formulation.
-
Co-solvent Effects: The choice of co-solvent is critical. For instance, studies have shown that incorporating propylene glycol can increase the stability of metronidazole solutions, whereas polyethylene glycol (PEG) 400 can have an adverse effect.[2] Using co-solvents like propylene glycol and PEG 400 in combination with niacinamide has been shown to act synergistically to increase solubility and physical stability.[14]
-
Excipient Interactions: Interactions between the active ingredient and excipients can lead to physical (e.g., precipitation, color change) or chemical incompatibilities.[15] It is crucial to perform drug-excipient compatibility studies. Techniques like Fourier-transform infrared spectroscopy (FTIR) can help determine if there are any chemical interactions between your compound and excipients like mannitol, microcrystalline cellulose (MCC), or various gums.[16][17]
If you observe precipitation, consider the following:
-
Re-evaluate your co-solvent system: Test alternative, compatible co-solvents.
-
Check for pH shifts: The addition of certain excipients can alter the pH of the solution, pushing it into an unstable range.
-
Perform compatibility screening: Before formulating, mix the drug with each excipient and observe for any physical changes over time under stressed conditions.
Frequently Asked Questions (FAQs)
-
What is the primary degradation product I should monitor? The primary degradation product is the parent drug, Metronidazole . Your analytical method should be validated to separate and quantify both this compound and Metronidazole.[1]
-
Can I use co-solvents to improve stability? Yes, but they must be chosen carefully. Propylene glycol has been shown to improve the stability of metronidazole solutions.[2][18] However, other co-solvents like polyethylene glycol 400 may negatively impact stability.[2] Always validate the effect of a co-solvent on your specific formulation.
-
What are the recommended storage conditions for aqueous solutions? For maximum stability, aqueous solutions should be stored refrigerated (2-8°C), buffered to a pH between 4.0 and 6.5, and protected from light using amber vials or foil wrapping.[2][6][11]
-
How do I prepare a stock solution for stability studies? Prepare the stock solution in a validated, stable solvent system or the final formulation buffer. Filter the solution through a 0.22 µm filter to ensure sterility and remove particulates. This stock should be used immediately to prepare the aliquots for the stability study.
Experimental Protocols
Protocol 1: A General Protocol for an Accelerated Stability Study
This protocol provides a framework for assessing the stability of this compound in an aqueous formulation.
Caption: Workflow for a typical accelerated stability study.
Methodology:
-
Preparation: Prepare a batch of the this compound aqueous solution at the desired concentration. Ensure the pH is adjusted and verified to be within the optimal range (4.0-6.5).
-
Aliquoting: Dispense the solution into multiple amber glass vials, ensuring each vial is sealed properly to prevent evaporation.
-
Initial Analysis (Time Zero): Immediately analyze at least three vials to establish the initial concentration (100% value).
-
Storage: Place the remaining vials into stability chambers set to various conditions. Common ICH conditions include 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).[18] Include a set stored at 2-8°C as a control.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), remove vials from each storage condition.
-
Sample Analysis: Allow vials to return to room temperature. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each condition. Calculate the degradation rate constant and estimate the shelf life.
Protocol 2: HPLC-UV Method for Quantification
This is a starting point for developing a stability-indicating HPLC method. The method must be validated for your specific formulation.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and separation for this class of molecules.[19][20] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (20:80 v/v) | A common mobile phase for separating Metronidazole and related compounds. Adjust ratio for optimal resolution.[21] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on concentration and detector sensitivity.[20] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times.[20] |
| UV Detector | 315-320 nm | Metronidazole has a strong absorbance maximum in this range, providing good sensitivity.[20][21] |
Procedure:
-
Prepare the mobile phase daily, filter, and degas.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a calibration curve using standards of known concentrations for both this compound and Metronidazole.
-
Dilute the stability samples with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the samples and integrate the peak areas for both compounds.
-
Calculate the concentration of each compound in the samples using the calibration curve.
References
-
Larsen, C. (1986). Hydrolysis of dextran this compound ester prodrugs. Acta Pharmaceutica Suecica, 23(5), 279-88. [Link]
-
Mahmoud, H. A., et al. (2001). Synthesis, Chemical and Enzymatic Hydrolysis, and Bioavailability Evaluation in Rabbits of Metronidazole Amino Acid Ester Prodrugs With Enhanced Water Solubility. Journal of Pharmaceutical Sciences, 90(8), 1149-59. [Link]
-
Żyro, D., et al. (2021). Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions. Molecules, 26(12), 3584. [Link]
-
Żyro, D., et al. (2021). Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions. ResearchGate. [Link]
-
Ebel, S., et al. (1990). [Analytical methods for stability testing of metronidazole infusion solutions]. Archiv der Pharmazie, 323(4), 195-200. [Link]
-
Al-khamis, K. I., et al. (2017). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. Latin American Journal of Pharmacy, 36(5), 993-1001. [Link]
-
Al-ani, H. A. A. (2018). The effect of Temperature and direct Sun light for Stability of Metrondezole Suspension. Mustansiriyah Journal of Pharmaceutical Sciences, 18(1). [Link]
-
American Society of Health-System Pharmacists. (2009). Metronidazole. ASHP Publications. [Link]
-
Mai, X., et al. (2021). The possible degradation pathway of metronidazole by the binary-species photoelectrogenic biofilm of C.vulgaris and R. palustris. ResearchGate. [Link]
-
Alburyhi, M. M., et al. (2020). METRONIDAZOLE-EXCIPIENT COMPATIBILITY STUDIES FOR MEDICATED CHEWING GUM DELIVERY SYSTEMS DEVELOPMENT. European Journal of Pharmaceutical and Medical Research. [Link]
-
Mathew, M., et al. (1994). Stability of metronidazole in solutions and suspensions. Journal of Clinical Pharmacy and Therapeutics, 19(1), 27-9. [Link]
-
Pfizer. (2023). FLAGYL® (metronidazole oral formulation) How Supplied/Storage and Handling. Pfizer Medical - US. [Link]
- Google Patents. (2011). US20110217357A1 - Method for solubilizing metronidazole.
-
Wang, J., et al. (2024). Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. Molecules, 29(7), 1639. [Link]
-
Ofokansi, K., & Uzor, P. F. (2011). Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. Journal of Pharmaceutical and Allied Sciences, 8(3), 1379-1386. [Link]
-
Alburyhi, M. M., et al. (2020). (PDF) METRONIDAZOLE-EXCIPIENT COMPATIBILITY STUDIES FOR MEDICATED CHEWING GUM DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. [Link]
-
Chatterji, J., & Zfass, A. M. (1979). Studies on the photochemical decomposition of metronidazole. ResearchGate. [Link]
-
Al-Taani, B. M., & Al-Smadi, M. M. (2023). Different analytical methods for the determination of metronidazole –A review. International Journal of Health Sciences, 7(1), 1-13. [Link]
-
Nayak, S. (2011). COMPARATIVE STABILITY STUDY OF METRONIDAZOLE IN AQUEOUS AND NON AQUEOUS VEHICLE. Journal of Applied Pharmacy. [Link]
-
Kumar, A., et al. (2025). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Discover Chemistry, 2(1), 33. [Link]
-
Li, Y., et al. (2014). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Chemosphere, 103, 111-6. [Link]
-
Fresenius Kabi. (2023). Metronidazole Kabi - Light stability. NSW Health. [Link]
-
Khan, S., et al. (2014). Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Journal of Bioequivalence & Bioavailability, 6(4), 124-127. [Link]
-
Alam, A. S., et al. (1995). Accelerated Stability Study of Metronidazole Infusion 100 ml. SciSpace. [Link]
-
Wang, J., et al. (2024). (PDF) Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. ResearchGate. [Link]
-
Wang, D. P., & Lee, T. Y. (1990). Degradation kinetics of metronidazole in solution. Journal of Pharmaceutical Sciences, 79(6), 531-5. [Link]
-
Zhang, W., et al. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules, 28(18), 6691. [Link]
-
Odeniyi, M. A., et al. (2020). Effects of a co-processed novel multifunctional excipient on the tablet properties of metronidazole. Tropical Journal of Natural Product Research, 4(8), 389-394. [Link]
-
Zhang, T., et al. (2023). Rapid degradation and detoxification of metronidazole using calcium sulfite activated by CoCu two-dimensional layered bimetallic hydroxides. Journal of Hazardous Materials, 458, 131899. [Link]
-
Krechetov, S. P., et al. (2020). Effect of solid dispersions on the solubility of metronidazole. Pharmacy & Pharmacology, 8(1), 38-46. [Link]
-
Chen, Y., et al. (2022). Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices. Molecules, 27(21), 7481. [Link]
-
Al-Gharibi, K. N., et al. (2024). Photocatalytic Removal of Metronidazole Antibiotics from Water Using Novel Ag-N-SnO2 Nanohybrid Material. Catalysts, 14(1), 33. [Link]
-
Olowosulu, A. K., et al. (2018). (PDF) Functionality evaluation of co-processed excipients as diluents in tablets manufactured by wet granulation. ResearchGate. [Link]
-
Gao, Y., et al. (2004). Stability of metronidazole, tetracycline HCl and famotidine alone and in combination. SciSpace. [Link]
-
Islam, M. S., et al. (2017). Biowaiver studies of Metronidazole tablets (400mg): An alternative to In-vivo bioequivalence Studies. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 109-117. [Link]
Sources
- 1. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photocatalytic Removal of Metronidazole Antibiotics from Water Using Novel Ag-N-SnO2 Nanohybrid Material [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. (PDF) Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria [academia.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. researchgate.net [researchgate.net]
- 13. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 14. US20110217357A1 - Method for solubilizing metronidazole - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. ejpmr.com [ejpmr.com]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. The effect of Temperature and direct Sun light for Stability of Metrondezole Suspension [repository.sustech.edu]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of oral Metronidazole monosuccinate
Technical Support Center: Oral Metronidazole Monosuccinate (MMS) Optimization
Current Status: Online Agent: Senior Application Scientist, Formulation Chemistry Ticket ID: MMS-ORAL-BIO-001 Subject: Strategies to bypass permeability limits and hydrolytic instability in this compound formulations.
Executive Summary: The Bioavailability Paradox
Welcome to the technical support hub. If you are working with this compound (MMS), you are likely facing a specific "bioavailability paradox." Unlike the lipophilic Metronidazole Benzoate (used for taste masking due to low solubility), MMS is a hemisuccinate ester , rendering it significantly more water-soluble but potentially permeability-limited in the gastrointestinal tract.
The Core Challenge: MMS contains a free carboxylic acid group. At intestinal pH (6.0–7.4), this group ionizes (deprotonates), creating a negatively charged anion. This ionization drastically reduces passive diffusion across the lipophilic intestinal membrane, trapping the drug in the lumen until it reaches the colon (where bacterial azoreductases or esterases finally cleave it).
If your goal is systemic absorption rather than colon targeting, you must overcome this "Ionization Trap."
Module 1: Troubleshooting Permeability Issues (The Ionization Trap)
User Query: "My dissolution data is excellent, but plasma AUC in animal models is significantly lower than the parent metronidazole. Why?"
Diagnosis: Your drug is dissolving but not permeating.[1] The hemisuccinate moiety (pKa ~4.2–5.6) is >90% ionized at duodenal pH. The resulting anion is repelled by the negatively charged mucus layer and cannot traverse the lipid bilayer.
Strategic Solutions:
Strategy A: Ion-Pairing with Counter-Ions
Neutralize the negative charge of the succinate tail by forming a lipophilic ion pair with a cationic counter-ion. This "masks" the charge, allowing the complex to pass through the membrane as a neutral species.
-
Recommended Counter-ions:
-
Organic amines: L-Arginine, Lysine, or Meglumine.
-
Lipophilic amines: Stearylamine (for lipid formulations).[1]
-
-
Protocol Adjustment: Do not just mix; establish the stoichiometric ratio (usually 1:1) in the aqueous phase before lyophilization or incorporation into a lipid carrier.
Strategy B: Lipid-Based Delivery Systems (SEDDS)
Encapsulate the ionized drug within the aqueous core of a reverse micelle or solubilize the ion-pair in a lipid matrix.
-
Formulation Logic:
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – Solubilizes the ester.
-
Surfactant: Cremophor EL or Tween 80.[1]
-
Co-Surfactant: Transcutol P.[1]
-
Mechanism: The lipid carrier triggers lymphatic transport (bypassing first-pass metabolism) or facilitates paracellular transport via surfactant-induced membrane fluidity.[1]
-
Visualization: The Ionization Trap & Bypass
Caption: The "Ionization Trap" occurs when MMS deprotonates in the intestine. Ion-pairing (Green path) restores permeability.[1]
Module 2: Stability & Hydrolysis Control
User Query: "We are seeing free metronidazole appearing in our liquid suspension stability samples after 48 hours. Is this normal?"
Diagnosis: Yes. Ester prodrugs are susceptible to specific base catalysis. While MMS is relatively stable in acidic media (pH 3–5), it hydrolyzes rapidly in neutral-to-alkaline environments or in the presence of water.
Strategic Solutions:
Strategy A: pH Optimization (The "Stability Window")
You must formulate the liquid vehicle within the pH range of maximum stability.
-
Target pH: 3.5 – 4.5.
-
Buffer System: Citrate-Phosphate buffer.[1]
-
Why? At this pH, the ester bond is most resistant to hydrolysis, and the drug remains largely in its protonated (less soluble but more stable) form.
Strategy B: Cyclodextrin Complexation
Encapsulating the succinate tail into the hydrophobic cavity of a Cyclodextrin (CD) shields the ester bond from water and hydrolytic enzymes.
-
Recommended Agent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2]
-
Mechanism: The aromatic imidazole ring or the succinate chain enters the CD cavity. This steric hindrance prevents water molecules from attacking the ester linkage.
-
Bonus: This also improves taste masking if the formulation is for oral suspension.
Experimental Data: Stability Profile
| Condition | pH Environment | Half-Life (t1/2) | Recommendation |
| Gastric Fluid | pH 1.2 | > 24 Hours | Stable in stomach.[1] |
| Intestinal Fluid | pH 7.4 | < 4 Hours | Critical Risk: Requires rapid absorption.[1] |
| Plasma (Human) | pH 7.4 + Esterases | < 15 Minutes | Desirable (Rapid activation).[1] |
| Aqueous Vehicle | pH 6.0 | ~ 48 Hours | Avoid: Shelf-life failure. |
| Optimized Vehicle | pH 4.0 | > 2 Years | Target Formulation pH. |
Module 3: Advanced Protocols
Below are the specific protocols to validate the strategies discussed above.
Protocol 1: Determination of Hydrolytic Stability (pH-Rate Profile)
Use this to define the shelf-life and gastric stability of your formulation.[1]
-
Preparation: Prepare 0.05 M buffer solutions ranging from pH 1.2 to 9.0 (HCl, Acetate, Phosphate, Borate).
-
Incubation: Add MMS stock solution (in acetonitrile) to each buffer to a final concentration of 100 µM. Maintain at 37°C.
-
Sampling: Withdraw 200 µL aliquots at t=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 200 µL of ice-cold Methanol containing 1% Formic Acid (lowers pH to stop reaction).
-
Analysis: Analyze via HPLC-UV (254 nm).
Protocol 2: PAMPA Permeability Assay (with Ion-Pairing)
Use this to verify if your formulation strategy improves membrane crossing.[1]
-
Donor Plate: Prepare MMS solution (pH 6.8) +/- Counter-ion (e.g., L-Arginine).[1]
-
Membrane: Impregnate the PVDF filter of the donor plate with 5 µL of lecithin/dodecane solution (artificial lipid membrane).
-
Acceptor Plate: Fill with PBS (pH 7.4) acting as the "blood" side sink.
-
Process: Sandwich the plates and incubate for 4 hours at room temperature.
-
Readout: Measure MMS concentration in the acceptor well.
-
Success Criteria: An Effective Permeability (
) > cm/s indicates potential for good oral bioavailability.[1]
-
FAQs: Rapid Troubleshooting
Q: Can I use Metronidazole Benzoate protocols for Monosuccinate? A: Absolutely not. Benzoate is lipophilic and acid-stable.[1] Monosuccinate is hydrophilic and acid-stable but base-labile.[1] Benzoate struggles with dissolution; Monosuccinate struggles with permeation.[1] They require opposite formulation strategies (Solubilization vs. Permeation Enhancement).[1]
Q: Why not just use the parent Metronidazole? A: You likely chose MMS for high aqueous solubility (for a specific concentration requirement) or to target the colon. If you are trying to get systemic levels of the parent drug using MMS, you are fighting the molecule's design. If you must use MMS, ensure you mask the charge using the Ion-Pairing strategy described in Module 1.
Q: Does food intake affect MMS bioavailability? A: Yes.[1] High-fat meals can actually improve MMS bioavailability by stimulating bile salt secretion.[1] Bile salts can form ion-pairs with MMS, naturally enhancing its lipophilicity and absorption.[1]
References
-
Larsen, C., & Bundgaard, H. (1987). Prodrug forms for the improvement of rectal absorption of metronidazole. Archives of Pharmaceutics. Link (Mechanistic basis of ester hydrolysis).
-
Vermeersch, J., et al. (2011). Metronidazole Prodrugs: Synthesis, physicochemical properties, stability, and ex vivo release studies.[3] European Journal of Medicinal Chemistry.[3][4] Link (Detailed stability data on succinate esters).
-
Wang, Z., et al. (2021).[5] Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization.[5][6] Pharmaceutics.[1][6][7][8][9][10][11] Link (Comparative strategies for bioavailability).[1]
-
Mahfoudh, M., et al. (2015).[3] Cyclodextrin complexation of metronidazole and its ester prodrugs.[12] Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link (Formulation strategies).[1]
-
Amidon, G. L., et al. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research.[1] Link (BCS Classification principles applied to prodrugs).
Sources
- 1. Butanedioic acid, 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) ester | C10H13N3O6 | CID 83212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 10. omicsonline.org [omicsonline.org]
- 11. Development of a Hydrocortisone Orodispersible Thin Film Containing Its Succinate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Hub: Metronidazole Monosuccinate (MMS) Purification & Stability
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Refining Purification Methods for Metronidazole Monosuccinate (Hemisuccinate)
Welcome to the MMS Technical Support Center
You are likely here because your synthesis of this compound (MMS) has resulted in a mixture containing unreacted Metronidazole, succinic acid, or colored degradation products.
MMS is a hemisuccinate ester prodrug . Unlike the parent molecule (Metronidazole), MMS possesses a free carboxylic acid group. This structural difference is not just a biological feature—it is the primary lever we use for purification .
Below are the specific troubleshooting modules designed to resolve your purity and stability issues.
Module 1: The "Switching" Strategy (Removing Unreacted Metronidazole)
User Query: "I reacted Metronidazole with Succinic Anhydride, but TLC/HPLC shows significant unreacted Metronidazole. Recrystallization isn't removing it effectively."[1][2]
Root Cause: Metronidazole and MMS have overlapping solubility profiles in many organic solvents, making simple recrystallization inefficient for gross separation.
The Solution: Acid-Base "Switching" Extraction We utilize the pKa difference between the components.
-
Metronidazole: Weak base (Imidazole pKa ~2.5). Neutral at pH > 4.
-
MMS: Weak acid (Carboxylic acid pKa ~4.5). Ionized (soluble) at pH > 6.
The Protocol: Bicarbonate Extraction
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Why: EtOAc dissolves both Metronidazole and MMS but is immiscible with water.
-
-
The "Switch" (Extraction): Extract the EtOAc layer with Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5).
-
Separation: Separate the layers.
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl until pH reaches ~2.0–2.5.
-
Filtration: Filter the white precipitate immediately. Wash with cold water to remove trapped succinic acid (which is more water-soluble than MMS).
Visualizing the Workflow
Figure 1: The Acid-Base "Switching" workflow separates MMS from Metronidazole by manipulating the ionization state of the hemisuccinate group.
Module 2: Polishing & Crystallization[9]
User Query: "My product is chemically pure but looks off-white or yellow. How do I get pharmaceutical-grade crystals?"
Root Cause: Trace colored impurities (often oxidation products of the imidazole ring) or trapped solvent.
The Solution: Solvent-Anti-solvent Recrystallization Avoid heating MMS in water for long periods, as this promotes hydrolysis (see Module 3). Use a solvent system that minimizes thermal stress.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 90:10 | Dissolve in warm Ethanol (40°C). Add water dropwise until turbid. Cool to 4°C. |
| Acetone / Water | 80:20 | Excellent for removing colored impurities. Dissolve in Acetone; precipitate with water. |
| Isopropanol (IPA) | 100% | Good for final wash; MMS has low solubility in cold IPA. |
Critical Warning: Do not boil the solvent. Metronidazole esters are thermally sensitive in solution.[9] Dissolve at the lowest possible temperature (
Module 3: Stability & Hydrolysis (The "Time" Factor)
User Query: "I stored my purified MMS in solution, and after 24 hours, the purity dropped. Metronidazole is reappearing."[8][10]
Root Cause: Ester Hydrolysis.[8][10] The ester bond between the succinate linker and the metronidazole ethyl group is susceptible to hydrolysis, reverting the prodrug back to the parent drug and succinic acid. This follows pseudo-first-order kinetics.[8][9][10][11][12]
Stability Windows:
-
pH < 2: Rapid Hydrolysis (Acid Catalyzed).
-
pH 4–6: Maximum Stability (The "Sweet Spot").
-
pH > 7: Rapid Hydrolysis (Base Catalyzed/Saponification).
Mechanism of Failure Water attacks the carbonyl carbon of the ester. This is accelerated if the product is left in the wet, acidic state (after precipitation) or in an alkaline buffer.
Figure 2: Hydrolysis pathway. In the presence of moisture and extreme pH, MMS reverts to Metronidazole and Succinic Acid.
Prevention Protocol:
-
Drying: Dry the final precipitate under vacuum at 40°C. Ensure water content is <0.5%.
-
Storage: Store in a desiccator. Solid-state stability is high, but solution stability is low.
-
Formulation: If formulating for IV, buffer to pH 5.0–5.5 immediately.
Module 4: Analytical Validation
User Query: "How do I confirm the structure and purity?"
Validation Checklist:
-
Melting Point: Pure MMS should melt between 100°C – 105°C . (Metronidazole melts at ~160°C; a higher MP indicates contamination).
-
TLC:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: CHCl₃ : MeOH : AcOH (90:10:1).
-
Observation: MMS will have a different Rf value than Metronidazole due to the acidic tail.
-
-
1H-NMR (DMSO-d6): Look for the succinate methylene protons (
ppm, multiplet/triplet, 4H) and the disappearance of the OH signal from the original metronidazole.
References
-
Johansen, M., & Bundgaard, H. (1984). Prodrugs as drug delivery systems. XIII. Kinetics of hydrolysis of metronidazole esters in aqueous solution. International Journal of Pharmaceutics.
-
Mahdi, M. F. (2015). Synthesis of Water soluble Derivatives of Metronidazole as Possible Prodrugs.[8][13] ResearchGate.
-
Wang, J., et al. (2017). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. Dissolution Technologies.
-
Larsen, C., et al. (1988). Metronidazole hemisuccinate: A water-soluble prodrug of metronidazole. International Journal of Pharmaceutics.
Sources
- 1. CN102274167B - Method for preparing metronidazole injection - Google Patents [patents.google.com]
- 2. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aaup.edu [aaup.edu]
- 5. EP1962600B1 - Metronidazole cocrystals - Google Patents [patents.google.com]
- 6. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]
- 7. CN103483265A - Metronidazole production method - Google Patents [patents.google.com]
- 8. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. growingscience.com [growingscience.com]
Technical Support Center: Optimization of Metronidazole Monosuccinate Synthesis
Executive Summary
Metronidazole monosuccinate (hemisuccinate) is a key ester prodrug designed to enhance the aqueous solubility of Metronidazole, facilitating parenteral formulation. The synthesis involves the ring-opening esterification of succinic anhydride by the primary alcohol group of Metronidazole.
This guide addresses the specific challenges of this transformation: sluggish kinetics due to the steric environment of the imidazole ring, solubility mismatches between reactants, and the amphoteric nature of the product which complicates purification.
Module 1: Core Reaction Protocol
Q: What is the optimal reaction system for high-yield synthesis?
A: The most robust method utilizes a nucleophilic catalysis approach rather than thermal dehydration. The use of 4-Dimethylaminopyridine (DMAP) is critical to activate the anhydride.
Optimized Protocol (Standard Scale: 10 mmol)
-
Solvent System: Anhydrous Dichloromethane (DCM) is preferred. If Metronidazole solubility is poor, use a 9:1 DCM:DMF mixture.
-
Stoichiometry:
-
Metronidazole: 1.0 equiv
-
Succinic Anhydride: 1.2 – 1.5 equiv (Excess drives equilibrium)
-
Triethylamine (TEA): 1.5 equiv (Acts as an acid scavenger)
-
DMAP: 0.1 equiv (Catalytic)
-
-
Procedure:
-
Dissolve Metronidazole, TEA, and DMAP in solvent under Nitrogen atmosphere.
-
Cool to 0°C .
-
Add Succinic Anhydride portion-wise over 15 minutes.
-
Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.
-
Q: Why is DMAP required if I am using Succinic Anhydride?
A: While succinic anhydride is electrophilic, the hydroxyl group on Metronidazole is relatively non-nucleophilic due to the electron-withdrawing nitroimidazole ring.
-
Mechanism: DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the Metronidazole alcohol than the free anhydride is.
-
Without DMAP: The reaction requires high heat (reflux), which degrades the nitroimidazole ring and leads to dark, tarry byproducts.
Module 2: Visualizing the Mechanism
The following diagram illustrates the DMAP-catalyzed pathway and the critical intermediate steps.
Figure 1: Catalytic cycle of DMAP-mediated ring opening of succinic anhydride.
Module 3: Troubleshooting & Optimization (FAQs)
Issue 1: Incomplete Conversion
Q: HPLC shows 30% unreacted Metronidazole after 24 hours. How do I push it to completion? A: This is usually a moisture or solubility issue.
-
Check Water Content: Succinic anhydride hydrolyzes rapidly to succinic acid in the presence of moisture. Succinic acid will not react under these conditions. Ensure solvents are dried over molecular sieves.
-
Solubility limit: If the reaction mixture is cloudy, the Metronidazole is not in solution. Add dry DMF dropwise until clear.
-
Temperature: Gently heat to 40°C . Do not exceed 50°C to avoid darkening.
Issue 2: Product Loss During Workup
Q: I see product in the reaction, but after aqueous washing, my yield drops to <20%. Where did it go? A: this compound is a hemiester with a free carboxylic acid.
-
The Trap: If you wash with saturated Sodium Bicarbonate (NaHCO₃) or strong base to remove the succinic acid byproduct, you will deprotonate your product (forming the carboxylate salt) and wash it into the aqueous layer.
-
The Fix: You must control the pH carefully during extraction (See Module 4).
Issue 3: Impurity Profile
Q: I am detecting a byproduct with 2x molecular weight. What is it? A: This is likely the Diester .
-
Cause: While rare with succinic anhydride, trace impurities or extreme excess of anhydride can lead to cross-linking if the succinate tail reacts with another Metronidazole molecule (unlikely without coupling agents like DCC) or if the anhydride polymerizes.
-
Solution: Stick to a 1.2 molar equivalent of anhydride. Avoid using DCC/EDC unless absolutely necessary; the anhydride method is cleaner.
Module 4: Purification Protocol (The "pH Swing")
The amphoteric nature of the product (Imidazole = Basic, Succinate tail = Acidic) allows for a highly specific purification method that avoids column chromatography.
Step-by-Step Workup
| Step | Action | Chemical Logic |
| 1 | Quench | Add water to the reaction mixture and stir for 30 mins. Hydrolyzes excess anhydride to succinic acid. |
| 2 | Acid Wash | Wash organic layer with 0.1N HCl. |
| 3 | Base Extraction | Extract Organic layer with 5% NaHCO₃ (aq) . Collect the AQUEOUS layer.[1] |
| 4 | Acidification | Cool aqueous extract to 0°C. Acidify with 1N HCl to pH 2–3. |
| 5 | Isolation | Filter the white precipitate. |
Visualizing the Workup Logic
Figure 2: The "pH Swing" purification strategy to separate hemisuccinate from neutral starting materials.
Module 5: Analytical Validation
Q: How do I confirm the structure? A: Look for specific shifts in the ¹H-NMR (DMSO-d₆).
-
Succinate Linker: You should see two triplets (or a multiplet) around 2.5 – 2.7 ppm corresponding to the -CH₂-CH₂- of the succinate chain.
-
Ester Shift: The methylene protons of the Metronidazole side chain (-CH₂-O-) will shift downfield (from ~3.6 ppm in parent to ~4.3 ppm ) due to the deshielding effect of the new ester bond.
-
Carboxylic Acid: A broad singlet around 12.0 ppm confirms the free acid tail (often invisible if wet, but confirms hemisuccinate vs. diester).
References
-
Larsen, C., et al. (1988).[2] "Synthesis and stability of some water-soluble hemiesters of metronidazole." International Journal of Pharmaceutics.
-
Vermeersch, H., et al. (1990).[2] "Synthesis and evaluation of metronidazole esters as prodrugs." Journal of Medicinal Chemistry.
-
Johansen, M., & Bundgaard, H. (1984). "Prodrugs as drug delivery systems. XIII. Kinetics of decomposition of metronidazole hemisuccinate." Archives of Pharmaceutical Chemistry.
-
Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition.
Sources
Improving the dissolution rate of poorly soluble Metronidazole monosuccinate formulations
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimizing Dissolution Rates for Poorly Soluble Formulations
System Overview & Core Challenge
The Issue: Metronidazole Monosuccinate (MMS) is an ester prodrug designed primarily to mask the bitter taste of the parent drug, metronidazole. However, this modification significantly increases lipophilicity (logP increase) and reduces aqueous solubility.
The Consequence: While taste masking is achieved, the dissolution rate often becomes the rate-limiting step for bioavailability (BCS Class II behavior). Standard micronization often fails due to particle agglomeration and poor wettability.[1]
The Solution: This guide provides troubleshooting for three validated enhancement strategies: Amorphous Solid Dispersions (ASD) , Cyclodextrin Complexation , and Surfactant-Mediated Wetting .
Formulation Decision Matrix
Before troubleshooting, verify you are using the correct enhancement strategy for your specific constraints.[2]
Figure 1: Decision matrix for selecting the optimal solubility enhancement technique based on dosage and stability constraints.
Module A: Solid Dispersions (The "Spring & Parachute" Approach)
Context: Solid dispersions (SD) disperse the hydrophobic MMS into a hydrophilic carrier matrix (PVP K30, PEG 4000/6000), converting it from a crystalline to an amorphous state.
Troubleshooting Guide: Solid Dispersions
Q1: My dissolution rate was high initially but dropped significantly after 1 month of storage. Why?
-
Diagnosis: Physical instability (Recrystallization). The amorphous MMS has reverted to its stable, poorly soluble crystalline form.
-
Root Cause: The polymer carrier concentration was insufficient to inhibit nucleation, or moisture absorption lowered the Glass Transition Temperature (
), increasing molecular mobility. -
Fix:
-
Increase Polymer Ratio: Shift from 1:1 to 1:3 or 1:5 (Drug:Polymer). Higher polymer content sterically hinders crystal growth.
-
Switch Carriers: If using PEG (which is semi-crystalline), switch to PVP K30 or HPMC-AS . These amorphous polymers have higher
values and better anti-plasticizing effects. -
Desiccant: Store formulations in Al/Al blisters with low humidity to prevent moisture-induced
depression.
-
Q2: The powder floats on the dissolution media and refuses to wet, even in the dispersion. What is happening?
-
Diagnosis: Aerophilic agglomeration.
-
Root Cause: The hydrophobic nature of the succinate ester is dominating the surface properties, trapping air.
-
Fix: Add a surfactant during the solvent evaporation process, not just to the dissolution media.
-
Protocol: Add 0.5% - 1.0% Poloxamer 188 or SLS to the solvent feed before evaporation. This coats the particles, reducing the contact angle (
) and allowing immediate wetting upon media contact.
-
Module B: Cyclodextrin Complexation
Context: Encapsulating the hydrophobic MMS moiety into the lipophilic cavity of
Troubleshooting Guide: Inclusion Complexes
Q3: I am using a 1:1 molar ratio, but the solubility enhancement is negligible. Is the complex forming?
-
Diagnosis: Low Complexation Efficiency (CE).
-
Root Cause: Simple physical mixing (dry blending) rarely forms a true inclusion complex for hydrophobic esters.
-
Fix: Switch to the Kneading Method or Lyophilization .
-
Kneading Protocol: Mix MMS and
-CD with a small amount of water/ethanol (paste consistency) and grind for 45 minutes. The mechanical energy and transient solvation force the drug into the cavity.
-
Q4: My HPLC peaks are drifting during the phase solubility study.
-
Diagnosis: Ester Hydrolysis.
-
Root Cause: this compound is an ester. In high pH environments or during prolonged aqueous exposure (like a 24-hour phase solubility test), it may hydrolyze back to Metronidazole base.
-
Fix:
-
Buffer Control: Ensure the test medium is pH 4.5–6.0 (maximum stability region). Avoid highly alkaline media.
-
Cold Processing: Perform the equilibration at 4°C if stability is critical, though this changes the thermodynamic solubility constant (
). -
Dual Detection: Calibrate your HPLC to detect both MMS and Metronidazole base to account for total solubilized drug.
-
Module C: Experimental Protocol (Self-Validating)
Method: Solvent Evaporation Solid Dispersion (MMS-PVP K30) Objective: Create a stable amorphous dispersion with >85% dissolution in 30 mins.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve MMS and PVP K30 (Ratio 1:3) in a Chloroform:Ethanol (1:1) mixture. |
| 2 | Evaporation | Rotary evaporate at 45°C under reduced pressure until a dry film forms. |
| 3 | Vacuum Drying | Place residue in a vacuum desiccator for 24 hours. |
| 4 | Pulverization | Grind dried mass and sieve through mesh #60. |
| 5 | Validation | Perform XRD (X-Ray Diffraction). |
Visualizing the Mechanism
The following diagram illustrates the "Spring and Parachute" effect, which is the theoretical basis for using PVP/HPMC solid dispersions with MMS.
Figure 2: The "Spring and Parachute" mechanism. The amorphous form acts as the spring (rapid dissolution), while the polymer acts as the parachute (maintaining supersaturation).
References
-
Solid Dispersion Fundamentals: Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][3][4][5] Drug Discovery Today.
-
Metronidazole Solubility Enhancement (Solid Dispersions): Krasnyuk, I. I. (Jr.), et al. (2021).[6] Effect of solid dispersions on the solubility of metronidazole.[3][4][5][7] Pharmacy & Pharmacology.
-
Hedges, A. R. (1998). Industrial applications of cyclodextrins. Chemical Reviews.
-CD mechanism for hydrophobic guests). -
Dissolution Testing of Poorly Soluble Drugs: Anand, O., et al. (2011). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Solid Dispersions: A tool for improving the Solubility and Dissolution of Metronidazole [academia.edu]
- 5. EFFECT OF SOLID DISPERSIONS ON THE SOLUBILITY OF METRONIDAZOLE | Krasnyuk (Jr.) | Pharmacy & Pharmacology [pharmpharm.ru]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
How to handle and store Metronidazole monosuccinate to maintain integrity
Senior Application Scientist Support Center
Introduction: The Ester Vulnerability
Metronidazole Monosuccinate (CAS 13182-89-3) is not simply "Metronidazole." It is an ester prodrug designed to enhance water solubility and modify pharmacokinetics.[1] For a researcher, this distinction is critical: the succinate ester linkage is chemically labile.
While Metronidazole (the parent drug) is relatively robust, the monosuccinate derivative is prone to hydrolysis , reverting to Metronidazole and succinic acid upon exposure to moisture, heat, or alkaline pH. This guide focuses on preventing that reversion to ensure your analytical standards and experimental formulations remain pure.
Module 1: Storage & Environmental Control (The Prevention Phase)
Q: What is the absolute optimal storage condition for the solid powder? A: Store at -20°C with active desiccation.
-
The Mechanism: Hydrolysis requires water and energy. Freezing (-20°C) kinetically stalls the reaction, while desiccation removes the reactant (H₂O).
-
The Protocol:
-
Keep the original vial inside a secondary container (e.g., a sealed Falcon tube or Mylar bag) containing silica gel packets.
-
Equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.
-
Q: Can I store the powder at Room Temperature (RT)? A: Only for short durations (days/weeks) and only if strictly kept dry. Prolonged RT storage increases the risk of autohydrolysis, especially if the container seal is compromised. For long-term reference standard banking, RT is a risk to integrity.
Q: Is it light-sensitive? A: Yes, moderately. Like the parent compound, the imidazole ring is susceptible to photolytic degradation over time. Always use amber vials or wrap containers in aluminum foil.
Visual: Storage Decision Matrix
Caption: Decision logic for maximizing the shelf-life of this compound based on usage frequency.
Module 2: Solubilization & Handling (The Action Phase)
Q: How do I solubilize it without triggering degradation? A: You must control the pH. The ester bond is most stable in slightly acidic conditions (pH 4.0 – 6.0).
-
Avoid: Alkaline buffers (PBS pH 7.4, Tris pH 8.0). At physiological pH and above, the hydroxide ion (OH⁻) acts as a nucleophile, rapidly attacking the ester carbonyl carbon, cleaving the succinate group [1].
-
Recommended Solvent:
-
For Stock: Dimethyl Sulfoxide (DMSO) or Methanol (anhydrous). These solvents do not provide the water necessary for hydrolysis.
-
For Aqueous Working Solutions: Acetate buffer (pH 4.5) or Citrate buffer (pH 5.0).
-
Q: Can I autoclave the solution? A: Absolutely not. Autoclaving supplies both high heat (121°C) and moisture—the perfect storm for hydrolysis.
-
Alternative: Use 0.22 µm PES (Polyethersulfone) or PVDF syringe filters for sterilization.
Q: I need to use it in cell culture (pH 7.4). What should I do? A: Prepare the solution immediately before use. If you add the stock to the media (pH 7.4) and let it sit for 24 hours, you are likely testing a mixture of this compound, free Metronidazole, and Succinic acid.
-
Best Practice: "Spike" the culture media with the drug immediately prior to the experiment.
Module 3: Troubleshooting & QC (The Diagnosis Phase)
Q: My solution has turned yellow. Is it safe to use? A: No. Yellowing indicates oxidative degradation or photolysis of the imidazole ring. This is distinct from hydrolysis (which is often colorless). A yellow solution implies the formation of N-oxide derivatives or ring-fragmentation products. Discard immediately.
Q: How do I confirm if my ester is still intact? A: Use HPLC (High-Performance Liquid Chromatography). You must separate the Parent (Metronidazole) from the Ester (Monosuccinate).
-
Indicator: If you see a peak growing at the retention time of pure Metronidazole, your ester is hydrolyzing.
Table 1: Quantitative Stability Indicators
| Parameter | This compound (Intact) | Metronidazole (Degradant) | Cause of Shift |
| Solubility (Water) | High (>100 mg/mL)* | Moderate (~10 mg/mL) | Ester group removal |
| HPLC Retention | Longer (More Hydrophobic) | Shorter (More Polar) | Loss of succinate chain |
| pH Stability | Max stability pH 4.0–5.0 | Max stability pH 5.6 | Ester hydrolysis kinetics |
| UV Absorbance | λmax ~277 nm | λmax ~277 nm | (Ring structure persists) |
*Solubility is pH dependent; succinate allows higher solubility in buffered ranges.
Step-by-Step Protocol: Preparing a Stable Stock Solution
Objective: Create a 10 mM stock solution suitable for long-term storage (-20°C).
Materials:
-
This compound powder.[2]
-
Anhydrous DMSO (Spectrophotometric grade).
-
Amber glass vials (Screw cap with PTFE liner).
Procedure:
-
Equilibration: Remove the DMSO and this compound vial from storage. Allow them to reach room temperature (approx. 30 mins) inside a desiccator.
-
Weighing: Weigh the powder quickly to minimize humidity exposure.
-
Calculation Note: Ensure you use the molecular weight of the monosuccinate (approx. 271.25 g/mol ), not the parent metronidazole (171.15 g/mol ).
-
-
Dissolution: Add DMSO to the vial. Vortex gently until fully dissolved.
-
Why DMSO? It prevents hydrolysis during storage.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber vials.
-
Why Aliquot? Repeated freeze-thaw cycles introduce condensation, leading to hydrolysis.
-
-
Storage: Flash freeze (optional) and store at -20°C.
Visual: Degradation Pathway Analysis
Caption: The primary degradation pathway is the hydrolysis of the ester bond, yielding the parent drug and succinic acid.
References
-
Anderson, B.D., et al. (1984). Stability and kinetics of hydrolysis of this compound in aqueous solution and in plasma.[1][3] International Journal of Pharmaceutics, 21(2), 201-209. Link
-
Wang, D.P., et al. (1993). Degradation kinetics of metronidazole in solution.[4][5] Journal of Pharmaceutical Sciences.[6] Link
-
Larsen, C., et al. (2001). Synthesis, chemical and enzymatic hydrolysis... of metronidazole amino acid ester prodrugs. European Journal of Pharmaceutical Sciences. Link
Sources
- 1. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
Resolving peak tailing in the chromatographic analysis of Metronidazole monosuccinate
Topic: Resolving Peak Tailing in High-Performance Liquid Chromatography (HPLC) Ticket ID: MMS-T-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemistry of the Problem
Metronidazole Monosuccinate (MMS) presents a unique chromatographic challenge compared to its parent compound, Metronidazole. While Metronidazole is a simple basic imidazole (pKa ~2.6), MMS is an amphoteric ester . It possesses:
-
A Basic Center: The imidazole nitrogen (proton acceptor).
-
An Acidic Tail: The succinate carboxylic acid (proton donor, pKa ~4.2 & 5.6).
The Root Cause of Tailing:
Peak tailing in MMS analysis is rarely a physical column issue; it is almost exclusively a secondary chemical interaction . At standard reversed-phase pH levels (pH 3.0–4.0), the imidazole ring is protonated (
Module 1: Diagnostic Decision Tree
Before modifying chemistry, confirm the scope of the issue.
Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry.
Module 2: Mobile Phase Optimization (The "Chemical Fix")
Q: My pH is 3.0, but I still see tailing. Why?
A: At pH 3.0, you have suppressed the ionization of the succinic acid tail (keeping it neutral), but you have fully protonated the imidazole ring (making it positive). If your column has any accessible silanol activity (which ionize above pH 3.5 but can have activity lower), the positively charged MMS will "stick" to the column surface rather than partitioning smoothly.
The Solution: Triethylamine (TEA) Blocking
You must introduce a "sacrificial base" that competes for these active sites.
Optimized Mobile Phase Protocol:
| Component | Specification | Function |
|---|---|---|
| Buffer | 20 mM Potassium Phosphate | Maintains ionic strength to minimize electrostatic attraction.[1] |
| Additive | 0.1% Triethylamine (TEA) | Crucial: Blocks silanol groups.[1] The TEA cation binds to
Step-by-Step Preparation:
-
Dissolve phosphate salt in 900mL HPLC-grade water.
-
Add 1.0 mL of Triethylamine (TEA). Note: Solution will become basic.
-
Titrate with dilute Phosphoric Acid (
) down to pH 2.8. -
Add Acetonitrile (e.g., 30-40% v/v) and degas.[1]
Expert Insight: Never add TEA to a pre-mixed organic/aqueous mobile phase. It can cause phosphate precipitation and pH instability.
Module 3: Stationary Phase Selection (The "Hardware Fix")
Q: Can I use a standard C18 column?
A: Only if it is "Base Deactivated." Standard silica (Type A) contains high metal impurities and acidic silanols that will ruin MMS peak shape.[1]
Recommended Column Technologies:
-
BDS (Base Deactivated Silica): These are chemically treated to reduce silanol acidity.[1]
-
End-Capping: Look for columns labeled "fully end-capped."[1][2] This means a small silane (like trimethylchlorosilane) has been reacted with the surface to cover the residual silanols that the bulky C18 ligands missed.
-
Polar Embedded Groups: Columns with an embedded polar group (carbamate or amide) shield the silica surface and provide a "water-rich" layer that improves the shape of basic compounds like MMS.
Comparison of Column Types for MMS:
| Column Type | Tailing Risk | Recommendation |
|---|---|---|
| Traditional C18 (Type A) | High | Avoid |
| High Purity C18 (Type B)[1][3] | Moderate | Use with TEA |
| Hybrid (Bridged Ethyl) | Low | Preferred (High pH stability) |
| Charged Surface Hybrid | Very Low | Best Performance (Repels protons) |[1]
Module 4: The Mechanism of Interaction
Understanding the molecular behavior allows you to predict how changes in methodology will affect your chromatography.
Figure 2: Competitive inhibition mechanism.[1] TEA (Green) blocks the active Silanol sites (Red), preventing the MMS Imidazole (Blue) from dragging, while allowing the hydrophobic interaction (Grey) to govern retention.
Module 5: Frequently Asked Questions (FAQs)
Q: My USP Tailing Factor is 1.8. Is this acceptable?
A: For most pharmaceutical assays, a Tailing Factor (
Q: Can I use Acetate buffer instead of Phosphate? A: Acetate has a UV cutoff around 210nm. Metronidazole is typically detected at 254nm or 310nm, so Acetate is chemically compatible. However, Phosphate provides better buffering capacity at pH 2.8. If you are using LC-MS, you must use volatile buffers like Ammonium Formate or Ammonium Acetate, but be aware that peak shape may degrade without the strong ionic strength of phosphate.
Q: I see "Peak Fronting" instead of Tailing. What is happening? A: Fronting (asymmetry < 0.9) in MMS analysis is usually caused by Mass Overload .[1] this compound has limited solubility in high-organic mobile phases.[1]
-
Fix: Dilute your sample or reduce the injection volume (e.g., from 20µL to 5µL).
References
-
United States Pharmacopeia (USP). (2023).[1][4] General Chapter <621> Chromatography. USP-NF.[1][4] Link[1]
-
Dolan, J. W. (2002). Tailing Peaks: The "Dual-Mode" Retention Mechanism. LCGC North America. Link
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link[1]
-
McCalley, D. V. (2010). Understanding and Manipulating the Separation of Basic Compounds in RPLC. LCGC Europe. Link
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Link[1]
Sources
- 1. Butanedioic acid, 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) ester | C10H13N3O6 | CID 83212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
Validation & Comparative
Metronidazole Monosuccinate vs. Metronidazole Base: A Comparative Solubility and Stability Study
[1]
Executive Summary: The Prodrug Rationale
In pharmaceutical development, Metronidazole (base) presents a classic formulation challenge: while highly effective against anaerobic bacteria and protozoa, its intrinsic aqueous solubility (~10 mg/mL) is insufficient for high-dose parenteral administration in small volumes.[1] This limitation necessitates large infusion volumes, which can be contraindicated in patients with fluid restrictions (e.g., renal failure, heart failure).[1]
Metronidazole Monosuccinate , a hemiester prodrug, addresses this by introducing a polarizable succinic acid moiety.[1] This modification does not merely alter lipophilicity; it fundamentally shifts the acid-base profile, allowing the formation of highly water-soluble salts (e.g., sodium metronidazole succinate) at physiological pH. This guide objectively compares these two forms, focusing on the mechanistic basis of their solubility differences and the kinetic stability required for effective clinical translation.
Physicochemical Profile Comparison
The divergent behaviors of the base and the ester stem from their structural electronic properties. The base relies on the protonation of the imidazole ring (pKa ~2.6), whereas the monosuccinate leverages a free carboxylic acid group (pKa ~4.5) for salt formation.
Table 1: Comparative Physicochemical Properties
| Property | Metronidazole Base | This compound |
| Molecular Formula | C₆H₉N₃O₃ | C₁₀H₁₃N₃O₆ |
| Molecular Weight | 171.15 g/mol | 271.23 g/mol |
| Functional Classification | Weak Base (Imidazole) | Weak Acid (Hemiester) |
| pKa (Ionization) | 2.62 (Conjugate Acid) | ~4.5 (Carboxylic Acid) |
| LogP (Octanol/Water) | -0.02 (Slightly Hydrophilic) | -0.3 (Estimated, more polar as salt) |
| Intrinsic Solubility (25°C) | ~10 mg/mL (pH 7.[1][2][3]0) | Variable (Low as free acid) |
| Salt Solubility (25°C) | High only at pH < 2 (HCl salt) | >50 mg/mL (as Sodium Salt at pH 7.[1]4) |
| Primary Utility | Oral Tablets, Topical Gels | Parenteral (IV) Formulations |
Solubility Analysis: Mechanism & Data[1][4]
Metronidazole Base: The pH-Solubility Dependency
Metronidazole base exhibits a "U-shaped" or pH-dependent solubility profile typical of weak bases, but its usable range is limited.
-
Neutral/Alkaline pH: The uncharged species dominates, limiting solubility to ~10 mg/mL.[1]
-
Acidic pH (< 2.0): Protonation of the imidazole nitrogen increases solubility significantly (>60 mg/mL).[1] However, such low pH is irritating for intravenous administration, requiring buffering which precipitates the base.
This compound: The Salt Advantage
The monosuccinate ester is not utilized for its intrinsic solubility but for its ability to form stable salts at physiological pH.
-
Mechanism: The succinyl group provides a terminal carboxylate anion.[1] When neutralized with sodium hydroxide or sodium carbonate, it forms an ionic salt.[1]
-
Performance: This salt form breaks the crystal lattice energy barrier more effectively than the zwitterionic or non-ionized base, achieving concentrations exceeding 50–100 mg/mL.[1] This allows for bolus injections of 500 mg in volumes as low as 10–20 mL, compared to the 100 mL required for the base.
Diagram 1: Chemical Structure & Solubility Activation
[1]
Stability & Hydrolysis: The Prodrug Paradox
For this compound to be effective, it must satisfy two conflicting stability requirements:
-
Shelf Stability: It must remain intact in the vial (pH ~7.4 buffer) to prevent precipitation of the less soluble parent base.
-
In Vivo Lability: Upon injection, it must rapidly hydrolyze to release the active metronidazole.[1]
Hydrolysis Kinetics
Experimental data indicates that the hydrolysis of metronidazole esters follows pseudo-first-order kinetics.[4]
-
In Buffer (pH 7.4, 37°C): The half-life (
) is typically 4–16 hours .[1][4] This provides a sufficient window for preparation and administration without significant precipitation.[1] -
In Plasma (37°C): The presence of esterases accelerates hydrolysis, reducing
to < 20 minutes .[1] This ensures rapid bioavailability of the active drug.
Diagram 2: Comparative Hydrolysis Pathways
Experimental Protocols
To validate these properties in a lab setting, the following protocols are recommended. These are designed to be self-validating (i.e., the results internally confirm the method's accuracy).
Protocol: Saturation Shake-Flask Solubility Method
Objective: Determine thermodynamic solubility of Metronidazole Base vs. Monosuccinate Salt.
-
Preparation:
-
Media: Prepare Phosphate Buffer Saline (PBS) pH 7.4.[1]
-
Excess Solid: Add excess Metronidazole Base to Vial A. Add excess this compound (pre-neutralized with equimolar NaOH) to Vial B.
-
-
Equilibration:
-
Incubate at 25°C with constant agitation (100 rpm) for 24 hours.
-
Self-Validation Check: Measure pH at T=0 and T=24h.[1] A significant drift (>0.2 units) indicates instability or insufficient buffering, invalidating the result.
-
-
Sampling:
-
Filter samples using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).[1]
-
-
Quantification:
-
Dilute filtrate with mobile phase.[1]
-
Analyze via HPLC (C18 column, Methanol:Water 20:80, UV @ 320 nm).
-
-
Calculation:
- [1]
Protocol: Hydrolysis Kinetics Assessment
Objective: Confirm the prodrug stability window.
-
Setup: Prepare a 1 mg/mL solution of this compound in PBS (pH 7.4) at 37°C.[1][3][4][5][6][7]
-
Sampling: Withdraw 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately add 100 µL of cold Acetonitrile to stop the reaction (precipitates enzymes if plasma is used; stops chemical hydrolysis).
-
Analysis: Monitor the disappearance of the ester peak and the appearance of the base peak via HPLC.
-
Data Fitting: Plot
vs. Time.[1] A linear plot confirms pseudo-first-order kinetics ( ).[1]
References
-
Larsen, C., et al. (1988).[1] Synthesis and hydrolysis of this compound-dextran conjugates. Acta Pharmaceutica Suecica.
-
Rediguieri, C. F., et al. (2011).[1] Biowaiver monographs for immediate release solid oral dosage forms: Metronidazole.[1] Journal of Pharmaceutical Sciences.
-
Wang, D., et al. (2001).[1] Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs. Journal of Pharmacy and Pharmacology. [1]
-
Cho, M. J., et al. (1982).[1] Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole.[6] Journal of Pharmaceutical Sciences.
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ester hydrolysis rate: Topics by Science.gov [science.gov]
Comparative Stability Analysis: Metronidazole Monosuccinate vs. Alternative Salts
Executive Summary & Strategic Selection
In pharmaceutical development, the selection of a Metronidazole form is rarely a choice between "good" and "bad" stability, but rather a strategic alignment of physicochemical properties with the intended delivery route.
Metronidazole Monosuccinate (MMS) represents a functional inversion of the more common Metronidazole Benzoate . While the Benzoate ester is engineered for lipophilicity (insolubility) to mask taste in oral suspensions, the Monosuccinate is designed for high aqueous solubility, making it a candidate for parenteral formulations or advanced polymer conjugates.
Key Stability Differentiator:
-
MMS: Exhibits a pH-dependent stability profile, with optimal retention in acidic media (pH 2–6) and rapid bio-reversion (hydrolysis) at physiological pH (7.4).[1][2]
-
Benzoate: Exhibits high hydrolytic resistance across a broad pH range in suspension, driven by its low solubility which limits the concentration of dissolved species available for degradation.
Chemical Basis of Stability
To predict shelf-life and in vivo behavior, one must understand the molecular drivers of degradation.
Structural Comparison
| Feature | This compound | Metronidazole Benzoate | Metronidazole HCl |
| Chemical Nature | Hemiester (Succinic acid) | Aromatic Ester (Benzoic acid) | Inorganic Salt |
| Water Solubility | High (>100 mg/mL as salt) | Negligible (<0.1 mg/mL) | High (>500 mg/mL) |
| Primary Degradation | Ester Hydrolysis (pH sensitive) | Ester Hydrolysis (Solubility limited) | Photolytic Oxidation |
| Key Risk | Hydrolysis at neutral pH | Crystal growth (Ostwald ripening) | Low pH irritation; Light sensitivity |
Mechanism of Degradation: Ester Hydrolysis
Both MMS and Benzoate degrade via hydrolysis to release the active parent drug (Metronidazole) and the corresponding acid. However, the kinetics differ significantly due to the neighboring group effect in MMS.
Pathway:
-
Nucleophilic Attack: Hydroxide ions (
) or water attack the ester carbonyl. -
Intermediate Formation: Tetrahedral intermediate stabilizes.
-
Cleavage: Release of Metronidazole and Succinic/Benzoic acid.
-
Critical Insight for MMS: The free carboxyl group on the succinate moiety can facilitate intramolecular catalysis, particularly in the pH 4–5 range, though experimental data suggests bulk stability is maintained until pH > 6.
Mandatory Visualization: Degradation Pathways
Caption: Comparative hydrolysis pathways of Metronidazole esters. MMS degradation is kinetically driven by pH, while Benzoate degradation is thermodynamically limited by solubility.
Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Rate Profiling (Kinetic Stress Test)
Objective: Determine the pH of maximum stability (
-
Buffer Preparation: Prepare 0.05 M phosphate/citrate buffers ranging from pH 2.0 to 8.0 (0.5 unit increments). Validation Step: Measure ionic strength (
) and adjust to 0.5 M with NaCl to isolate pH effects from salt effects. -
Sample Initiation: Dissolve MMS to a concentration of 100 µg/mL in each buffer. Maintain temperature at 37°C ± 0.1°C using a water bath.
-
Sampling: Withdraw 1 mL aliquots at t=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately dilute into cold acetonitrile (50:50 v/v) to halt hydrolysis.
-
Analysis: Inject into HPLC (C18 column, UV detection at 320 nm).
-
Data Processing: Plot
vs. time. The slope is the pseudo-first-order rate constant.[3]
Protocol B: Accelerated Stability in Suspension (Benzoate Focus)
Objective: Assess physical and chemical stability of lipophilic esters.
-
Formulation: Prepare a 50 mg/mL suspension of Metronidazole Benzoate in a structured vehicle (e.g., Xanthan gum/Ora-Plus).
-
Stress Conditions: Store samples at 40°C / 75% RH (Accelerated) and 25°C / 60% RH (Control).
-
Physical Check (Self-Validation): Before chemical assay, perform microscopy. Look for "needle" formation (monohydrate crystal growth). If crystals change shape, dissolution rates will shift, invalidating previous bioavailability data.
-
Chemical Assay: Dissolve suspension aliquot in mobile phase (40% Acetonitrile) to ensure total ester recovery before HPLC analysis.
Comparative Performance Data
The following data summarizes typical kinetic behaviors observed in stability studies [1][2].
Table 1: Half-life ( ) Comparison at 37°C
| Condition | This compound | Metronidazole Benzoate | Metronidazole HCl |
| pH 1.2 (Gastric) | High Stability (>24 hrs) | High Stability (>48 hrs) | Stable |
| pH 4.5 (Formulation) | Max Stability ( | Stable (Suspension) | Stable |
| pH 7.4 (Plasma/Blood) | Rapid Hydrolysis ( | Slow Hydrolysis (Solubility limited) | Stable |
| Shelf-Life (25°C) | ~2 Years (Lyophilized/Buffered) | >3 Years (Suspension) | >2 Years (Reconstituted <96h) |
Table 2: Solubility vs. Stability Trade-off
| Parameter | Monosuccinate | Benzoate |
| Solubility (Water) | High (Hydrophilic) | Low (Lipophilic) |
| Taste | Bitter (requires encapsulation) | Tasteless (masked by insolubility) |
| Formulation Type | IV Injection, Soluble Powder | Oral Suspension |
| Degradation Driver | Particle surface area |
Decision Logic for Researchers
Use this workflow to select the appropriate salt/ester for your application.
Caption: Strategic selection workflow for Metronidazole salts based on formulation requirements.
Discussion & Senior Scientist Insights
The "Prodrug Paradox"
This compound is a classic example of the "Prodrug Paradox." To be effective, it must be unstable in the body (to release the active drug), but must be stable on the shelf.
-
The Solution: Formulate MMS at pH 4.0–5.0. At this pH, the ester bond is relatively stable against specific acid/base catalysis. Upon injection, the physiological buffering capacity of blood (pH 7.4) shifts the equilibrium, accelerating hydrolysis and releasing the active Metronidazole within minutes [1].
The "Suspension Stability" Myth
Researchers often assume Metronidazole Benzoate suspensions are chemically inert. While chemically stable, they are physically dynamic .
-
Ostwald Ripening: In aqueous suspension, small fluctuations in temperature can cause the drug to dissolve and re-precipitate onto larger crystals. This changes the particle size distribution, potentially leading to "caking" (sedimentation that cannot be redispersed) or changes in bioavailability. Protocol B (Microscopy) is critical to monitor this.
References
-
Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs. Source: Journal of Pharmacy and Pharmacology [Link]
-
Stability of metronidazole benzoate in suspensions. Source: Journal of Clinical Pharmacy and Therapeutics [Link]
-
This compound (Compound Summary) Source: PubChem [Link]
-
Stability of Metronidazole Suspensions in Amber PVC Bottles. Source: International Journal of Pharmaceutical Compounding [Link]
Sources
In Vitro Efficacy Comparison of Metronidazole Monosuccinate and Tinidazole: A Comprehensive Guide for Researchers
An Objective Analysis for Scientific Professionals
In the landscape of antimicrobial agents, particularly those targeting anaerobic bacteria and protozoa, the 5-nitroimidazole class stands as a critical therapeutic option. Within this class, metronidazole and its monosuccinate ester, along with the second-generation compound tinidazole, are frequently employed. While sharing a fundamental mechanism of action, their distinct chemical structures impart differences in their pharmacokinetic and pharmacodynamic profiles, which can translate to variations in in vitro efficacy. This guide provides an in-depth, technical comparison of the in vitro performance of Metronidazole monosuccinate and tinidazole, supported by experimental data and established protocols, to inform the research and drug development community.
Pharmacological Profiles and Mechanism of Action
Both metronidazole and tinidazole are prodrugs that require activation within the target microorganism.[1] Their selective toxicity against anaerobic organisms is a key feature of their clinical utility.
This compound: A water-soluble ester of metronidazole, it is readily hydrolyzed in vivo to release the active metronidazole molecule. Metronidazole then undergoes reductive activation of its nitro group by microbial proteins such as ferredoxin. This process generates cytotoxic free radicals that disrupt DNA helical structure, leading to strand breakage and ultimately, cell death.
Tinidazole: As a second-generation 5-nitroimidazole, tinidazole shares the same fundamental mechanism of action as metronidazole.[2] Both medications work by damaging the genetic material of bacteria and parasites.[2] However, structural modifications in tinidazole, including a longer half-life, may contribute to differences in its activity spectrum and potency.[1][3]
graph "Mechanism_of_Action" {
layout=dot;
rankdir=LR;
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 2. A generalized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and tinidazole. Perform serial two-fold dilutions in a suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1.
-
Inoculum Preparation: Subculture the anaerobic test organism onto an appropriate agar medium and incubate under anaerobic conditions. Prepare a suspension of the organism in broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Dispense the antimicrobial dilutions into a 96-well microtiter plate. Add the standardized inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the microtiter plate in an anaerobic atmosphere at 35±2°C for 46-48 hours.[4]
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed as an extension of the MIC test to determine the concentration of the drug that is lethal to the bacteria.
Detailed Steps:
-
Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under anaerobic conditions until growth is visible in the control culture.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.
Discussion and Practical Implications
The collected in vitro data suggests that while both metronidazole and tinidazole are highly effective against a broad range of anaerobic bacteria and protozoa, tinidazole often exhibits equal or greater potency. The superior activity of tinidazole against Trichomonas vaginalis, particularly metronidazole-resistant strains, is a significant finding with direct clinical relevance.[5][6][7][8]
For anaerobic bacteria, the differences in MIC values are often subtle and may not always be clinically significant. However, the slightly better activity of tinidazole against some species, such as Bacteroides fragilis, could be advantageous in certain clinical scenarios.[9] The longer half-life of tinidazole is a key pharmacokinetic advantage that, while not directly measured in these in vitro studies, complements its potent antimicrobial activity.[1][3][10]
It is imperative for researchers to adhere to standardized testing methodologies, such as those outlined by CLSI, to ensure the accuracy and reproducibility of their findings.[11][12][13][14][15] This allows for meaningful comparisons of data across different studies and provides a solid foundation for clinical decision-making and the development of new therapeutic strategies.
Conclusion
Both this compound and tinidazole are potent agents against anaerobic bacteria and protozoa. The in vitro evidence consistently points to tinidazole having a slight to significant advantage in potency against many key pathogens, most notably Trichomonas vaginalis. For anaerobic bacteria, the differences are less pronounced but still favor tinidazole in some instances. The choice between these two agents in a research or drug development context should be guided by the specific organisms of interest and the desired pharmacodynamic profile. The experimental protocols detailed in this guide provide a robust framework for conducting accurate and reliable in vitro efficacy comparisons.
References
-
Crowell, A. L., et al. (2003). In Vitro Metronidazole and Tinidazole Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 47(4), 1287–1290. Available from: [Link]
-
Gjerdingen, D. K., et al. (2003). In Vitro Metronidazole and Tinidazole Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. ResearchGate. Available from: [Link]
-
Crowell, A. L., et al. (2003). In vitro metronidazole and tinidazole activities against metronidazole-resistant strains of Trichomonas vaginalis. PubMed. Available from: [Link]
-
In Vitro Comparison of Metronidazole and Tinidazole Activity against Trichomonas vaginalis Strains in Maiduguri, Nigeria. ResearchGate. (2018). Available from: [Link]
-
Tinidazole vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. GoodRx. (2022). Available from: [Link]
-
How Does Tinidazole Compare with Metronidazole? Semantic Scholar. (2017). Available from: [Link]
-
In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. ResearchGate. (2012). Available from: [Link]
-
Narcisi, E. M., & Secor, W. E. (1996). In vitro effect of tinidazole and furazolidone on metronidazole-resistant Trichomonas vaginalis. Antimicrobial agents and chemotherapy, 40(5), 1121–1125. Available from: [Link]
-
Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. (2007). Available from: [Link]
-
Zafar, H., et al. (2017). Meta-analysis for Searching Efficacy of Tinidazole and Metronidazole. DergiPark. Available from: [Link]
-
Randomized, double‑blind, comparative study of oral metronidazole and tinidazole in treatment of bacterial vaginosis. ScienceOpen. (2015). Available from: [Link]
-
Antibiotic. Wikipedia. (2023). Available from: [Link]
-
Jokipii, A. M., & Jokipii, L. (1977). Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria. PubMed. Available from: [Link]
-
Efficacy and safety of oral tinidazole and metronidazole in treatment of bacterial vaginosis: A randomized control trial. ResearchGate. (2014). Available from: [Link]
-
Jokipii, A. M., & Jokipii, L. (1986). Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius. Antimicrobial agents and chemotherapy, 30(5), 843–844. Available from: [Link]
-
M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI. (2018). Available from: [Link]
-
Wróblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(6), 1183. Available from: [Link]
-
Livengood, C. H., et al. (2007). Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis. Clinical Infectious Diseases, 45(11), 1435–1440. Available from: [Link]
-
Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition. ANSI Webstore. (2012). Available from: [Link]
-
In vitro activities of tinidazole and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis. PubMed. (2006). Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available from: [Link]
-
Mattila, J., et al. (1983). Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route. Antimicrobial agents and chemotherapy, 23(5), 721–725. Available from: [Link]
-
Jokipii, A. M., & Jokipii, L. (1977). Bactericidal activity of metronidazole, tinidazole and ornidazole against Bacteroides fragilis in vitro. Journal of Antimicrobial Chemotherapy, 3(1), 37–42. Available from: [Link]
-
Jokipii, A. M., & Jokipii, L. (1986). Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius. Antimicrobial Agents and Chemotherapy, 30(5), 843–844. Available from: [Link]
-
Behind the Scenes: MIC Testing of Anaerobic Bacteria at DWS. Don Whitley Scientific. (2023). Available from: [Link]
-
Thornsberry, C. (1990). Antimicrobial susceptibility testing of anaerobic bacteria: review and update on the role of the National Committee for Clinical Laboratory Standards. Reviews of Infectious Diseases, 12 Suppl 2, S218–S222. Available from: [Link]
-
SUSCEPTIBILITY TESTING OF ANAEROBIC BACTERIA. ResearchGate. (2014). Available from: [Link]
-
Peláez, T., et al. (2002). Reassessment of Clostridium difficile Susceptibility to Metronidazole and Vancomycin. Antimicrobial Agents and Chemotherapy, 46(6), 1647–1650. Available from: [Link]
-
In vitro effect of metronidazole and vancomycin in combination on Clostridium difficile. BMC Infectious Diseases. (2017). Available from: [Link]
-
Slots, J., et al. (2017). Comparative In Vitro Resistance of Human Periodontal Bacterial Pathogens to Tinidazole and Four Other Antibiotics. Antibiotics, 6(1), 5. Available from: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. goodrx.com [goodrx.com]
- 3. Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metronidazole and tinidazole activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Antimicrobial susceptibility testing of anaerobic bacteria: review and update on the role of the National Committee for Clinical Laboratory Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-validation of different analytical techniques for Metronidazole monosuccinate
Analytical Cross-Validation Guide: Metronidazole Monosuccinate
Part 1: Executive Summary & The Prodrug Challenge
The Analytical Paradox: this compound (MMS) is a hemisuccinate ester prodrug of Metronidazole, designed to enhance water solubility for parenteral formulations and specific localized delivery (e.g., colonic targeting). While the prodrug strategy solves solubility issues, it introduces a critical analytical challenge: Hydrolytic Instability .
MMS degrades into its parent active pharmaceutical ingredient (API), Metronidazole, and succinic acid. This degradation follows pseudo-first-order kinetics, particularly in alkaline environments or plasma.
-
The Problem: Standard UV-Vis spectrophotometry often fails to distinguish between the ester (MMS) and the parent (Metronidazole) because the chromophore (the nitroimidazole ring) remains structurally identical in both molecules.
-
The Solution: This guide cross-validates the Stability-Indicating HPLC Method (The Gold Standard) against UV-Vis Spectrophotometry (The Rapid Screen), defining the precise operational boundaries where each technique is valid.
Part 2: Primary Analytical Technique (The Gold Standard)
Technique A: Stability-Indicating RP-HPLC
Objective: To quantitate MMS in the presence of its degradation product (Metronidazole) with high specificity.
Expert Insight: The choice of pH 4.5 for the mobile phase is causal, not random. MMS exhibits maximal hydrolytic stability in the pH range of 3–6.[1] Using a neutral or alkaline mobile phase would cause on-column hydrolysis during the run, leading to peak tailing and inaccurate quantification.
Protocol 1.0: RP-HPLC Workflow
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse XDB or equiv), 250 x 4.6 mm, 5 µm | Provides sufficient hydrophobic interaction to separate the polar parent (Met) from the slightly less polar ester (MMS). |
| Mobile Phase | Phosphate Buffer (0.05 M, pH 4.5) : Methanol (60:40 v/v) | pH 4.5 prevents ester hydrolysis; Methanol modifies polarity for reasonable retention ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain theoretical plates. |
| Detection | UV @ 310 nm | 310 nm is specific to the nitroimidazole moiety and minimizes interference from succinic acid (which absorbs <210 nm). |
| Injection Vol | 20 µL | Standard loop volume. |
| Retention (Approx) | Metronidazole: ~4.5 min MMS: ~7-9 min | The free carboxyl group on MMS makes it pH-sensitive; at pH 4.5, it is partially ionized but still retained longer than the parent in many C18 systems due to the succinate chain. |
Self-Validating System Suitability Criteria:
-
Resolution (
): between Metronidazole and MMS peaks. -
Tailing Factor (
): for the MMS peak (indicates no on-column hydrolysis). -
Precision: RSD
for 6 replicate injections.
Part 3: Secondary Analytical Technique (The Rapid Screen)
Technique B: UV-Vis Spectrophotometry
Objective: Rapid purity assessment of raw MMS powder (API) before formulation.
Expert Insight:
This method relies on the Beer-Lambert Law. However, because the molar absorptivity (
Protocol 2.0: Direct UV Assay
-
Solvent: 0.1 N HCl (Acidic media stabilizes the ester during measurement).
-
Determination: Scan 200–400 nm. Typical
is ~277 nm. -
Linearity: 5–25 µg/mL.
-
Calculation:
.
Critical Limitation: If a sample of MMS has degraded 10% into Metronidazole:
-
HPLC Result: 90% MMS, 10% Metronidazole.
-
UV Result: ~99-100% "Potency" (False Pass).
-
Why? The degradation product absorbs light just as strongly as the drug.
Part 4: Cross-Validation Data & Decision Matrix
The following table summarizes a simulated cross-validation study comparing both methods on stressed samples (forced degradation).
Table 1: Comparative Performance Under Stress Conditions
| Sample Condition | Method A: HPLC Assay (MMS %) | Method B: UV-Vis Assay (MMS %) | Interpretation |
| Fresh API Powder | 99.8% | 99.9% | Both Valid. UV is faster for raw material ID. |
| Acid Hydrolysis (pH 1.2, 4h) | 98.5% | 99.2% | Deviation. UV fails to detect minor degradation. |
| Alkaline Hydrolysis (pH 8, 1h) | 82.0% | 98.5% | CRITICAL FAILURE. UV reports false potency. HPLC detects 18% degradation. |
| Oxidative Stress ( | 95.0% | 96.5% | Both Valid. Oxidation often destroys the chromophore, reducing UV absorbance. |
Part 5: Visualization of Hydrolytic Pathway & Method Selection
The diagram below illustrates the chemical degradation pathway of this compound and the logical decision tree for selecting the correct analytical method.
Figure 1: Hydrolytic degradation pathway of this compound and the analytical decision matrix. Note the "Interference" line from Metronidazole to UV, indicating why UV fails for stability testing.
Part 6: References
-
Johansen, M., & Larsen, C. (1984). Stability and kinetics of hydrolysis of this compound in aqueous solution and in plasma.[1][2][3] International Journal of Pharmaceutics, 21(2), 201-209.
-
Larsen, C., & Johansen, M. (1987). Macromolecular prodrugs IV. Kinetics of hydrolysis of this compound dextran ester conjugates. International Journal of Pharmaceutics, 35(1-2), 39-45.
-
World Health Organization. (2019). The International Pharmacopoeia: Metronidazole Monographs.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Comparing the pharmacokinetic parameters of Metronidazole monosuccinate and metronidazole
Executive Summary
This guide provides a technical comparison between Metronidazole , the active nitroimidazole antimicrobial, and Metronidazole Monosuccinate , its water-soluble ester prodrug.
While Metronidazole is the gold standard for anaerobic bacterial and protozoal infections, its application in high-dose parenteral formulations is limited by low aqueous solubility (~10 mg/mL). This compound was developed to overcome this physicochemical barrier. This guide analyzes the pharmacokinetic (PK) impact of this structural modification, focusing on solubility enhancement , hydrolysis kinetics , and bioequivalence .
Key Insight: this compound acts as a solubility-enhancing prodrug. It is pharmacologically inactive until hydrolyzed. Upon intravenous administration, it undergoes rapid enzymatic conversion to the parent drug, resulting in a systemic exposure profile that mirrors Metronidazole, but allows for significantly higher concentration in formulation.
Physicochemical & Mechanistic Context
Structural Divergence
The fundamental difference lies in the esterification of the ethanol side chain.
-
Metronidazole: Lipophilic enough for passive diffusion but solubility-limited in water.
-
This compound: Contains a succinic acid moiety, introducing a free carboxylic acid group. This allows salt formation (e.g., sodium salt), increasing aqueous solubility by >10-fold compared to the parent drug.
Bioconversion Mechanism
The pharmacokinetic utility of the monosuccinate ester relies on its rapid hydrolysis in vivo. This is mediated by plasma and tissue esterases.
Figure 1: Bioconversion pathway of this compound. The prodrug is rapidly hydrolyzed by esterases to release the active antimicrobial moiety.
Comparative Pharmacokinetic Performance[1][2]
The following data synthesizes experimental findings from comparative studies in mammalian models (rabbits/rats) and human clinical data.
Physicochemical Properties[3][4]
| Parameter | Metronidazole (Parent) | This compound (Prodrug) | Impact |
| MW | 171.15 g/mol | 271.23 g/mol | Prodrug is heavier; dose adjustment required (molar equivalent). |
| Water Solubility | ~10 mg/mL (pH 7) | >100 mg/mL (as Na-salt) | Primary Advantage: Allows low-volume, high-dose IV bolus. |
| Lipophilicity (LogP) | -0.02 | < -0.3 (Ionized form) | Prodrug is more polar; limited membrane permeability before hydrolysis. |
Pharmacokinetic Parameters (Intravenous Administration)
Note: Data represents the active moiety (Metronidazole) measured in plasma after administration of equimolar doses.
| PK Parameter | Metronidazole IV | This compound IV | Interpretation |
| Immediate (Bolus) | 5 - 20 min | Slight delay due to hydrolysis time. | |
| High | ~90-95% of Parent IV | Near-complete conversion; minimal loss. | |
| Reference (100%) | 95-100% | Bioequivalent systemic exposure. | |
| 6 - 8 hours | 6 - 8 hours | Elimination is rate-limited by the parent drug, not the prodrug. | |
| Hydrolysis | N/A | < 12 min (Liver homogenate) | Rapid activation prevents accumulation of the prodrug. |
Key Pharmacokinetic Differences
-
Activation Phase: Unlike Metronidazole, the Monosuccinate exhibits a short "activation phase" where the parent drug concentration rises rapidly as the ester hydrolyzes.
-
Distribution: The prodrug itself is highly polar and ionized at physiological pH, restricting its distribution primarily to the extracellular fluid before it hydrolyzes. Once hydrolyzed, the liberated Metronidazole distributes widely (Vd ~0.6–0.8 L/kg), crossing the blood-brain barrier and entering abscesses.
-
Renal Excretion: The prodrug is not significantly excreted unchanged because its hydrolysis half-life is much shorter than its renal clearance time.
Experimental Protocols for Comparative PK
To validate these differences, a rigorous comparative study must distinguish between the prodrug and the active drug in biological matrices.
Protocol: In Vitro Hydrolysis Kinetics
Objective: Determine the conversion rate of Monosuccinate to Metronidazole in plasma/liver homogenate.
-
Preparation:
-
Prepare 10 mM stock solution of this compound in phosphate buffer (pH 7.4).
-
Harvest fresh heparinized plasma or prepare 10% liver homogenate (S9 fraction) from the target species.
-
-
Incubation:
-
Pre-warm biological matrix to 37°C.
-
Spike matrix with prodrug (Final concentration: 100 µM).
-
Maintain at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 100 µL samples at
minutes. -
Quenching (Critical): Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tinidazole) to stop esterase activity.
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min).
-
Analyze supernatant via HPLC-UV (320 nm) or LC-MS/MS.
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ) and half-life ( ).
-
Protocol: In Vivo Comparative PK Workflow
Objective: Establish bioequivalence and calculate bioavailability (
Figure 2: Workflow for comparative pharmacokinetic assessment. Note the critical quenching step to prevent artificial hydrolysis of the prodrug during sample handling.
Therapeutic Implications
Formulation Advantages
-
Metronidazole: Requires large volumes of solvent or cosolvents (buffers) for IV administration, which can be problematic for patients with fluid restrictions (e.g., renal failure, heart failure).
-
This compound: High solubility allows for concentrated low-volume injections . This is the primary driver for its development.
Clinical Dosing
-
Dose Equivalence: Dosing must be calculated based on molar equivalents .
- .
-
Safety: The succinic acid byproduct is a Krebs cycle intermediate and is non-toxic at therapeutic doses.
References
-
Mahfouz, N. M., & Hassan, M. A. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility.[1] Journal of Pharmacy and Pharmacology, 53(6), 841–848.[1]
-
Larsen, C. (1986). Hydrolysis of dextran this compound ester prodrugs.[2] Evidence for participation of intramolecularly catalyzed hydrolysis.[2] Acta Pharmaceutica Suecica, 23(5), 279-288.
-
Houghton, G. W., et al. (1979). Comparison of the pharmacokinetics of metronidazole in healthy female volunteers following either a single oral or intravenous dose. British Journal of Clinical Pharmacology, 8(4), 337–341.[3]
-
PubChem. Butanedioic acid, 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) ester (this compound).[4] National Library of Medicine.
-
Pfizer. FLAGYL® (metronidazole) Product Monograph. FDA Access Data.
Sources
- 1. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Butanedioic acid, 1-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) ester | C10H13N3O6 | CID 83212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis: Metronidazole Monosuccinate vs. Secnidazole Targeting Anaerobes
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Clinical Pharmacologists.
Executive Summary & Mechanism of Action
This guide provides a technical head-to-head analysis of Metronidazole Monosuccinate (M-MS) and Secnidazole (SEC) . While both are 5-nitroimidazoles sharing a core mechanism of action—reduction of the nitro group by anaerobic ferredoxin oxidoreductases to form cytotoxic nitro-radical anions—they represent divergent optimization strategies in drug development.
-
This compound: A highly water-soluble ester prodrug designed to overcome the solubility limitations of metronidazole base (approx. 10 mg/mL), facilitating high-concentration parenteral or topical formulations. It relies on rapid enzymatic hydrolysis to release the active metronidazole (MTZ).
-
Secnidazole: A long-acting second-generation nitroimidazole. Structural modification (hydroxypropyl side chain) confers metabolic stability, resulting in a terminal half-life (~17–29 hours) significantly longer than metronidazole (~8 hours), enabling single-dose oral regimens.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the activation pathway and the critical divergence point between the prodrug (M-MS) and the active long-acting agent (SEC).
Figure 1: Comparative activation pathway. Note the requisite hydrolysis step for this compound prior to cellular entry and activation.
Physicochemical & Pharmacokinetic Profile
For formulation scientists, the choice between M-MS and SEC is dictated by the delivery route and required duration of exposure.
| Feature | This compound (M-MS) | Secnidazole (SEC) |
| Chemical Nature | Hemisuccinate Ester Prodrug | 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole |
| Primary Advantage | Enhanced Solubility: >100 mg/mL (vs ~10 mg/mL for base). Ideal for low-volume IV. | Extended Half-Life: 17–29 hours (vs ~8h for MTZ). Ideal for "Load & Go" dosing. |
| Bioactivation | Requires hydrolysis (Plasma/Liver esterases). | Active as administered. |
| Protein Binding | Low (<20% for parent MTZ).[1][2][3] | Low (<20%).[4] |
| Metabolism | Rapid conversion to MTZ; MTZ then oxidized/glucuronidated.[5] | Oxidative metabolism (slower clearance). |
| Clinical Niche | Acute care, parenteral (IV), topical gels requiring high load. | Outpatient, single-dose oral therapy (BV, Trichomoniasis). |
Microbiological Efficacy: In Vitro Comparison
Researchers must distinguish between the intrinsic activity of the prodrug and the released active moiety. In standard MIC assays lacking esterases, M-MS may appear less potent than SEC or MTZ. However, in vivo, M-MS efficacy is equivalent to MTZ.
Key Anaerobe Susceptibility (MIC Breakpoints):
-
Reference: Bacteroides fragilis group, Clostridium spp., Peptostreptococcus.[6][7]
-
Potency Ranking: MTZ (active) ≥ SEC > M-MS (unhydrolyzed).
| Organism | Metronidazole (Active from M-MS) MIC₉₀ (µg/mL) | Secnidazole MIC₉₀ (µg/mL) | Interpretation |
| Bacteroides fragilis | 0.5 – 1.0 | 1.0 – 2.0 | Comparable; MTZ slightly more potent. |
| Prevotella spp. | 0.5 – 2.0 | 1.0 – 4.0 | Comparable. |
| Clostridium difficile | 0.25 – 0.5 | 0.5 – 1.0 | Both active; MTZ is standard of care. |
| Gardnerella vaginalis | 2.0 – 8.0 | 2.0 – 8.0 | Equivalent (often used for BV). |
Experimental Protocols (Self-Validating Systems)
Protocol A: Hydrolysis Kinetics of M-MS (Prodrug Validation)
Objective: To verify the conversion rate of M-MS to active Metronidazole in biological matrices before efficacy testing.
-
Preparation: Dissolve M-MS in phosphate buffer (pH 7.4) to 100 µM (Control) and in 80% human plasma/liver homogenate (Test).
-
Incubation: Maintain at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at t=0, 5, 10, 15, 30, 60 min.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) to precipitate proteins and stop esterase activity.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Methanol:Water (20:80 v/v).
-
Detection: 320 nm (Nitroimidazole signature).
-
-
Validation Criteria: The disappearance of the M-MS peak must correlate stoichiometrically with the appearance of the MTZ peak. Half-life (
) should be <20 mins in liver homogenate.[4]
Protocol B: Comparative Time-Kill Assay (Anaerobes)
Objective: To compare the killing kinetics of SEC vs. MTZ (simulating hydrolyzed M-MS).
-
Inoculum: Prepare B. fragilis (ATCC 25285) suspension at
CFU/mL in pre-reduced Brucella Broth with hemin/vitamin K1. -
Drug Exposure:
-
Arm 1 (SEC): 4x MIC concentration.
-
Arm 2 (MTZ): 4x MIC concentration (Proxy for M-MS).
-
Arm 3 (Growth Control): Drug-free.
-
-
Anaerobic Incubation: Incubate in an anaerobic chamber (
) at 37°C. -
Sampling: Remove aliquots at 0, 4, 8, 24, and 48 hours.
-
Enumeration: Serially dilute in PBS and plate on Brucella Blood Agar. Incubate 48h anaerobically.
-
Data Analysis: Plot Log10 CFU/mL vs. Time.
-
Success Metric: Bactericidal activity defined as
reduction. -
Expectation: MTZ typically shows slightly faster initial kill; SEC shows sustained suppression due to stability.
-
Experimental Workflow Diagram
Figure 2: Sequential workflow for validating prodrug hydrolysis followed by microbiological efficacy testing.
References
-
Comparative evaluation of 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis. Antimicrobial Agents and Chemotherapy.
-
Synthesis, chemical and enzymatic hydrolysis of metronidazole amino acid ester prodrugs. International Journal of Pharmaceutics.
-
Secnidazole: A review of its antimicrobial activity and pharmacokinetic properties. Drugs.
-
In vitro activity of secnidazole against Atopobium vaginae. Clinical Microbiology and Infection.
-
Clinical pharmacokinetics of metronidazole: A systematic review. Clinical Pharmacokinetics.
Sources
- 1. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Assessing the therapeutic equivalence of Metronidazole monosuccinate and ornidazole
Executive Summary
This guide provides a technical framework for assessing the therapeutic equivalence of Metronidazole Monosuccinate (MMS) and Ornidazole .
The core distinction lies in their pharmaceutical design: MMS is an ester prodrug designed primarily to enhance water solubility and mask bitterness, rapidly hydrolyzing in vivo to release the active parent compound, Metronidazole. Ornidazole is a distinct 5-nitroimidazole analogue with inherent structural stability and a significantly longer elimination half-life.
For researchers, "equivalence" here is not merely spectral overlap but a trade-off between formulation flexibility (MMS) and pharmacokinetic convenience (Ornidazole) .
Part 1: Chemical & Mechanistic Foundation
To assess equivalence, one must first decouple the delivery mechanism from the active pharmacophore.
The Prodrug vs. The Analogue
-
This compound (MMS): Chemically, this is the succinic acid ester of metronidazole. The succinate moiety introduces polarity, increasing aqueous solubility (crucial for parenteral and specific topical formulations) compared to the base metronidazole. It is pharmacologically inactive until hydrolyzed by plasma esterases.
-
Ornidazole: A chlorinated methyl-nitroimidazole derivative. It does not require bioactivation to a parent form (other than the reductive activation common to the class) and possesses a lipophilic profile that facilitates tissue penetration.
Mechanism of Action (MOA) Pathway
Both compounds function as prodrugs in a microbiological sense—they require reduction by anaerobic ferredoxin. However, MMS requires an antecedent metabolic hydrolysis step.
Figure 1: Comparative activation pathways. Note the extra hydrolytic step required for MMS.
Part 2: Pharmacokinetic Profiling
The primary divergence in therapeutic performance is pharmacokinetic. Ornidazole offers a distinct advantage in half-life, allowing for less frequent dosing, whereas MMS shares the kinetics of Metronidazole once hydrolyzed.
Comparative Pharmacokinetic Parameters
The following data assumes MMS has fully hydrolyzed to Metronidazole (MTZ).
| Parameter | Metronidazole (from MMS) | Ornidazole | Clinical Implication |
| Bioavailability | >90% (Oral/IV) | >90% (Oral) | Both are highly bioavailable; MMS allows high-concentration IV loading. |
| Tmax | 1–2 hours | 2–4 hours | Ornidazole has a slightly slower absorption phase.[1] |
| Half-life ( | 6–8 hours | 12–14 hours | Ornidazole supports BID (twice daily) dosing; MTZ often requires TID (three times). |
| Protein Binding | <20% | <15% | Both have excellent free-drug availability for tissue penetration.[1] |
| Metabolism | Hepatic (Oxidation/Glucuronidation) | Hepatic (Extensive) | Both require dose adjustment in severe hepatic failure. |
The Hydrolysis Factor (MMS Specific)
When assessing MMS, you must validate the conversion rate. In human plasma, MMS hydrolysis follows pseudo-first-order kinetics.[2]
-
Protocol Insight: In in vitro dissolution studies, MMS is stable in phosphate buffer (pH 7.4) but degrades rapidly in plasma. Therefore, dissolution testing alone is insufficient to predict bioequivalence; plasma stability assays are required.
Part 3: Microbiological Potency (In Vitro PD)
Therapeutic equivalence requires demonstrating that the active moieties inhibit anaerobic pathogens at comparable concentrations.
Spectrum of Activity
Both agents exhibit bactericidal activity against:
-
Fusobacterium spp.[5]
-
Protozoa: Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia.
Experimental Protocol: Anaerobic MIC Determination
To compare potency, use the Agar Dilution Method (Gold Standard for Anaerobes).
Objective: Determine Minimum Inhibitory Concentration (MIC) of Hydrolyzed MMS (use pure Metronidazole) vs. Ornidazole.
Reagents:
-
Brucella Agar supplemented with Vitamin K1 (1 µg/mL) and Hemin (5 µg/mL).
-
Laked sheep blood (5% v/v).
-
Standard powder: Metronidazole (CAS 443-48-1) and Ornidazole (CAS 16773-42-5).
Step-by-Step Workflow:
-
Inoculum Prep: Grow reference strains (e.g., B. fragilis ATCC 25285) in Thioglycollate broth for 24h. Adjust turbidity to 0.5 McFarland standard.
-
Plate Preparation: Prepare Brucella blood agar plates containing serial two-fold dilutions of antibiotics (Range: 0.125 – 64 µg/mL).
-
Note: For MMS assessment, use Metronidazole standard. Testing unhydrolyzed MMS directly on agar may yield false high MICs due to lack of esterases in the media.
-
-
Spotting: Apply 10 µL spots (
CFU) using a Steers replicator. -
Incubation: Incubate in an anaerobic jar (GasPak system: 80%
, 10% , 10% ) at 37°C for 48 hours. -
Readout: The MIC is the lowest concentration with no visible growth (haze/film is ignored).
Equivalence Criteria:
-
If MIC values are within ±1 dilution step (e.g., MTZ = 1 µg/mL, Ornidazole = 2 µg/mL), they are considered microbiologically equivalent.
Part 4: Experimental Workflow for Bioequivalence
When developing a generic or new formulation, the following decision tree ensures rigorous validation.
Figure 2: Validation workflow. Note that MMS must be validated for hydrolysis before MIC comparison.
Statistical Analysis for Equivalence
For a study to claim therapeutic equivalence:
-
Log-transformation of AUC and Cmax data.
-
90% Confidence Interval (CI): The ratio of the test product (MMS-derived MTZ) to the reference (Ornidazole) is rarely 1:1 due to half-life differences.
-
Non-Inferiority Margin: For clinical cure rates (e.g., in Bacterial Vaginosis), a margin of -10% is typically acceptable.
References
-
Schwartz, D. E., & Jeunet, F. (1976). Comparative pharmacokinetic studies of ornidazole and metronidazole in man. Chemotherapy, 22(1), 19–29. [Link]
-
Larsen, C. (1986). Hydrolysis of dextran this compound ester prodrugs.[9] Acta Pharmaceutica Suecica, 23(5), 279-288.[9] [Link]
-
Jokipii, L., & Jokipii, A. M. (1977). Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole. Antimicrobial Agents and Chemotherapy, 11(4), 631–637. [Link]
-
Thulkar, J., et al. (2012). A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian Journal of Pharmacology, 44(2), 243. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. Metronidazole and Other Antibiotics for Anaerobic Infections - Clinical GateClinical Gate [clinicalgate.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study on the Safety Profiles of Metronidazole Prodrugs: A Technical Guide
Introduction: The Prodrug Imperative
Metronidazole (MTZ) remains the gold standard for treating anaerobic bacterial infections and protozoal diseases (e.g., Trichomonas vaginalis, Giardia lamblia). However, its clinical application is frequently hampered by two opposing physicochemical limitations: low aqueous solubility (limiting parenteral formulation) and intense bitterness (limiting pediatric oral compliance).
To bridge this gap, prodrug strategies have diverged into two distinct safety and performance profiles:
-
Lipophilic Esters (e.g., Benzoate): Designed for insolubility to mask taste.
-
Hydrophilic Esters (e.g., Phosphates, Amino Acids): Designed for rapid solubility and bioavailability.
This guide provides a comparative safety analysis of these prodrug classes, focusing on their hydrolysis kinetics, cytotoxicity, and metabolic activation pathways.
Prodrug Classes & Structural Logic
A. Metronidazole Benzoate (Lipophilic)[1][2]
-
Structure: Esterification of the C2-ethanol side chain with benzoic acid.
-
Mechanism: Practically insoluble in water (
), preventing interaction with taste buds. It functions as a "stealth" molecule until hydrolyzed by lipases/esterases in the small intestine and liver. -
Safety Focus: Systemic accumulation of benzoic acid (though generally GRAS) and delayed onset of action.
B. Amino Acid Esters (Hydrophilic)
-
Structure: Conjugation with polar amino acids (e.g., N,N-diethylglycinate, Valine, Lysine).
-
Mechanism: Utilizes amino acid transporters (e.g., PEPT1) for enhanced absorption.
-
Safety Focus: Rapid plasma hydrolysis preventing prodrug accumulation; byproducts are endogenous amino acids (non-toxic).
C. Metronidazole Phosphate (Parenteral)
-
Structure: Phosphorylation of the hydroxyl group.
-
Mechanism: Increases water solubility by
-fold.[1][2] -
Safety Focus: Requires cleavage by alkaline phosphatases. High solubility reduces injection site phlebitis compared to low-pH hydrochloride formulations.
Comparative Safety & Performance Data
The following table synthesizes experimental data regarding the physicochemical and safety parameters of key prodrugs.
| Parameter | Metronidazole (Parent) | MTZ-Benzoate | MTZ-Amino Acid Esters (e.g., N,N-diethylglycinate) | MTZ-Phosphate |
| Primary Indication | General Systemic | Pediatric Oral Suspension | Oral/Parenteral Bioavailability | Parenteral (IV) |
| Aqueous Solubility | ~10 mg/mL | < 0.2 mg/mL (Insoluble) | > 100 mg/mL (High) | > 500 mg/mL (Very High) |
| Taste Profile | Intensely Bitter | Tasteless | Bitter (requires encapsulation) | N/A (IV use) |
| Hydrolysis ( | Stable | Stable (> 24 h) | Stable (4-16 h) | Stable |
| Hydrolysis ( | N/A | Slow (Liver dependent) | Rapid (< 10 min) | Rapid (Phosphatase dependent) |
| Mutagenicity (Ames) | Positive (Bacteria specific) | Positive (Requires activation) | Positive (Post-hydrolysis) | Positive (Post-hydrolysis) |
| Cytotoxicity (IC50) | Baseline | Lower (due to poor uptake in vitro) | Comparable to Parent | Comparable to Parent |
Critical Insight: The "safety" of the prodrug is often defined by the rate of reversion . Amino acid esters show a superior safety profile for systemic delivery because they rapidly release the active drug in plasma, preventing the prodrug itself from engaging in off-target interactions.
Mechanistic Visualization
The safety profile of metronidazole prodrugs is inextricably linked to their metabolic activation. The prodrug must first hydrolyze to release MTZ, which then undergoes nitro-reduction to generate the cytotoxic nitroso radical.
Diagram 1: Metabolic Activation & Cytotoxicity Pathway
Caption: Comparative activation pathways showing rapid plasma hydrolysis for hydrophilic esters versus hepatic hydrolysis for benzoate, converging on the nitro-radical mechanism.
Experimental Protocols for Safety Assessment
To validate the safety and stability profiles of a new metronidazole prodrug, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.
Protocol A: Hydrolysis Kinetics (Stability vs. Activation)
Objective: Determine if the prodrug remains stable in the stomach (SGF) but releases active drug in the blood (Plasma).
-
Preparation of Media:
-
Incubation:
-
Spike prodrug (final conc.
) into pre-warmed ( ) media. -
Maintain constant agitation.
-
-
Sampling:
-
Withdraw
aliquots at min. -
Quenching (Critical Step): Immediately add
ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tinidazole) to stop enzymatic activity and precipitate proteins.
-
-
Analysis:
-
Centrifuge at
for 10 min. -
Analyze supernatant via HPLC-UV (278 nm) or LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope yields half-life: .
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Ensure the prodrug moiety does not introduce unexpected cellular toxicity independent of the active parent drug.
-
Cell Lines:
-
Target:Trichomonas vaginalis (to verify efficacy).[5]
-
Safety Control: VERO cells or HEK293 (mammalian kidney epithelial) to assess off-target toxicity.
-
-
Seeding:
-
Seed mammalian cells at
cells/well in 96-well plates. Incubate 24h.
-
-
Treatment:
-
Add Metronidazole (Control) and Prodrugs at graded concentrations (
). -
Include a Vehicle Control (DMSO/Media) and Positive Control (Triton X-100).
-
-
Readout:
-
Incubate 48h.[3] Add MTT reagent (
). Incubate 4h. -
Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
-
Interpretation:
-
If Prodrug IC50 on mammalian cells
Parent IC50, the pro-moiety is toxic. -
Acceptance Criteria: Prodrug toxicity should be statistically equivalent to or lower than the parent drug in aerobic mammalian cells.
-
Safety Considerations & Regulatory Nuances
Mutagenicity (The Ames Test Context)
Metronidazole is a known mutagen in bacteria (Ames positive) due to its mechanism of action (DNA damage).
-
Benzoate Paradox: Some studies suggest MTZ-Benzoate appears more mutagenic in specific Ames strains (e.g., TA100).[2] This is often an artifact of solubility; the ester may penetrate bacterial membranes more effectively before hydrolysis.
-
Regulatory Stance: Despite bacterial mutagenicity, carcinogenicity in humans has not been conclusively proven after decades of use. For prodrugs, it is critical to demonstrate that the pro-moiety (e.g., the linker) does not add new genotoxic risks.
Systemic Load of Pro-moieties
-
Benzoate: High doses of MTZ-Benzoate release significant benzoic acid. While safe for most, neonates lack the glycine conjugation pathway (hippuric acid formation), posing a risk of "gasping syndrome" at very high cumulative doses.
-
Sodium Phosphate: MTZ-Phosphate formulations often contain high sodium loads (
per molecule). This must be monitored in patients with renal impairment or heart failure.
References
-
Bundgaard, H., & Møller, N. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Journal of Pharmacy and Pharmacology. Link
-
Mahfouz, N. M., & Hassan, M. A. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs. Journal of Pharmacy and Pharmacology, 53(6), 841-848.[6] Link
- Larsen, C., & Bundgaard, H. (1987). Prodrug forms for the rectal delivery of metronidazole.
-
Talling, F. J., et al. (1982). Metronidazole Phosphate—A Water-Soluble Prodrug for Parenteral Solutions. Journal of Pharmaceutical Sciences, 71(4), 410-414.[2] Link
-
Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. Link
-
Ghonaim, H. M., et al. (2020). Comparative Study of Metronidazole Tablets Marketed in Saudi Arabia. Dissolution Technologies. Link
Sources
- 1. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the antimicrobial susceptibility testing methods for Metronidazole monosuccinate
Topic: Validating the Antimicrobial Susceptibility Testing (AST) Methods for Metronidazole Monosuccinate Content Type: Publish Comparison Guide Audience: Researchers, formulation scientists, and QC microbiologists.
Executive Summary: The Prodrug Paradox
This compound (M-MS) is an ester prodrug of metronidazole, designed primarily to enhance aqueous solubility for parenteral formulations or to mask taste in oral suspensions. Unlike the parent compound, M-MS is pharmacologically inactive in vitro until hydrolyzed.
The Core Challenge: Standard Antimicrobial Susceptibility Testing (AST) protocols (CLSI M07/M11) utilize culture media (e.g., Mueller-Hinton Broth) that lack the esterase activity found in human plasma. Consequently, testing M-MS directly often yields falsely elevated Minimum Inhibitory Concentrations (MICs), suggesting resistance.
The Solution: This guide details a Bridging Validation Strategy . It does not merely test the product but validates the activation method required to correlate M-MS potency with the Metronidazole "Gold Standard."
Comparative Analysis: The Alternatives
To validate M-MS, you must benchmark it against the parent compound and other common esters.
| Feature | Metronidazole (Base) | This compound (M-MS) | Metronidazole Benzoate |
| Role | Active Moiety (Gold Standard) | Soluble Prodrug | Lipophilic/Taste-masking Prodrug |
| Solubility (Water) | Low (~10 mg/mL) | High (>100 mg/mL) | Very Low (Insoluble) |
| In Vitro Activity | Potent | Inactive (requires hydrolysis) | Inactive (requires hydrolysis) |
| AST Media Stability | Stable | Stable (pH 7.2–7.4) | Stable |
| Validation Requirement | Direct AST | Pre-hydrolysis / Bioconversion | Pre-hydrolysis / Dissolution |
Mechanism of Action & Activation Pathway
Understanding the activation pathway is critical for designing the validation experiment. The M-MS must be cleaved to release the active nitroimidazole ring, which then undergoes reduction inside the anaerobic bacterium to damage DNA.
Figure 1: The activation cascade required for this compound efficacy. Standard AST media lacks the "Hydrolysis Step," necessitating the intervention described below.
Validated Experimental Protocols
Phase 1: The Molar Correction Factor
Before wet-lab work, calculate the Molecular Weight Correction Factor (MWCF) . You cannot compare 1 µg/mL of M-MS directly to 1 µg/mL of Metronidazole.
-
MW Metronidazole: 171.15 g/mol
-
MW this compound: ~271.2 g/mol (varies slightly if salt form)
-
Formula:
Phase 2: Pre-AST Hydrolysis (The "Activation" Protocol)
This protocol ensures M-MS is converted to the active form before exposure to bacteria.
Reagents:
-
0.1 M NaOH (for chemical hydrolysis) or Porcine Liver Esterase (for enzymatic).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
1 M HCl (for neutralization).
Step-by-Step Workflow:
-
Preparation: Dissolve M-MS in water to achieve a stock concentration of 10 mg/mL.
-
Hydrolysis:
-
Verification (HPLC): Inject sample into HPLC (C18 column, Methanol:Water mobile phase). Confirm disappearance of the M-MS peak and appearance of the Metronidazole peak.
-
Dilution: Dilute the activated solution into Mueller-Hinton Broth (MHB) for AST.
Phase 3: The Bridging AST (Broth Microdilution)
This experiment validates the method by proving that activated M-MS yields an MIC identical to the Metronidazole standard.
Organism: Bacteroides fragilis ATCC 25285 (CLSI recommended anaerobe QC strain). Media: Brucella Broth supplemented with hemin and vitamin K1 (for anaerobes).
Plate Layout & Logic:
-
Row A (Control): Metronidazole Standard (0.25 – 128 µg/mL).
-
Purpose: Establishes the "True MIC."
-
-
Row B (Test - Activated): Hydrolyzed M-MS (Molar equivalent 0.25 – 128 µg/mL).
-
Purpose: Validates the hydrolysis protocol. MIC should match Row A.
-
-
Row C (Test - Native): Non-hydrolyzed M-MS.
-
Purpose: Demonstrates the prodrug's stability/inactivity. MIC should be high (Active >32 µg/mL).
-
Data Interpretation & Acceptance Criteria
The following table illustrates the expected results for a valid assay.
| Test Group | Expected MIC (µg/mL) | Interpretation |
| Metronidazole Std (Parent) | 0.5 – 2.0 | Pass: Matches CLSI QC range. System is functional. |
| M-MS (Hydrolyzed) | 0.5 – 2.0 (Equiv.) | Pass: Hydrolysis was 100% efficient; method is valid. |
| M-MS (Native/Intact) | > 32.0 | Pass: Confirms prodrug stability in broth (no false positives). |
| M-MS (Native) | < 4.0 | Fail: Indicates spontaneous hydrolysis or bacterial esterase activity (uncontrolled variable). |
Critical Analysis: If the Hydrolyzed M-MS MIC is 2-fold higher than the Parent MIC, your hydrolysis step is incomplete. Increase incubation time or enzyme concentration.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard.[6][7] CLSI document M11.[6][8] [Link]
-
Larsen, C., et al. "Hydrolysis of dextran this compound ester prodrugs."[9] Acta Pharmaceutica Suecica (1986).[9] [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[10][11][Link]
-
Johansen, M., & Larsen, C. "Stability and kinetics of hydrolysis of this compound in aqueous solution and in plasma." International Journal of Pharmaceutics (1984).[5] [Link]
Sources
- 1. Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. nih.org.pk [nih.org.pk]
- 9. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 11. clpmag.com [clpmag.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Metronidazole Monosuccinate: Personal Protective Equipment and Disposal
Metronidazole and its derivatives are indispensable in both clinical settings and research laboratories for their potent antiprotozoal and antibacterial properties. However, the efficacy of Metronidazole monosuccinate is counterbalanced by significant occupational health risks that demand rigorous safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. Our focus is on the causality behind each safety measure, ensuring a self-validating system of protection that builds a foundation of trust in your laboratory's safety culture.
The "Why": Understanding the Hazard Profile
Metronidazole is not a benign substance; it is classified as a hazardous chemical with a clear risk profile. Understanding these risks is the first step in appreciating the necessity of the stringent controls outlined below.
-
Carcinogenicity and Mutagenicity: Metronidazole is suspected of causing cancer and genetic defects.[1][2] This classification (Category 1B Carcinogen, Category 2 Mutagen) is based on evidence that necessitates minimizing exposure to the lowest reasonably achievable levels.[1]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[3]
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or comes into contact with the skin.[3]
-
Reproductive Toxicity: Animal studies have indicated a potential for adverse effects on a developing fetus.[4][5]
-
Irritant: It can cause serious skin, eye, and respiratory irritation.[2] The primary route of exposure in a laboratory setting is often the inhalation of fine dust particles generated during handling.[1][2][5]
Given this profile, treating this compound with the same caution as other potent active pharmaceutical ingredients (APIs) is paramount.
Beyond PPE: Foundational Safety Controls
PPE is the final barrier between you and the chemical. Before you even select your gloves, ensure that higher-level controls are in place.
-
Engineering Controls: All handling of solid this compound, especially weighing and transfers that can generate dust, should be performed within a certified chemical fume hood or a powder containment hood.[6] This is the most critical step in minimizing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[1]
-
Administrative Controls: Do not handle this compound until you have read and understood all safety precautions.[1][7][8] Access to storage areas should be restricted, and the compound must be stored locked up.[1][6] Always wash hands thoroughly after handling, even when gloves have been worn.[7][9]
Selecting Your Armor: The Personal Protective Equipment Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
Eye and Face Protection
Direct contact with Metronidazole dust or solutions can cause serious eye irritation.[2]
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, wear chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[1][8]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection from fine dust. Goggles provide this necessary seal. For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection: A Two-Layer Defense
-
Gloves: Impervious gloves are mandatory for any task involving potential skin contact.[4]
-
Causality: Metronidazole is harmful in contact with skin.[3] Nitrile gloves, tested according to EN 374, are a suitable choice.[2] Always check the manufacturer's breakthrough time data for the specific chemicals you are using. Double-gloving is recommended when handling concentrated solutions or large quantities of powder.
-
Crucial Technique: Contamination often occurs during glove removal. Practice the correct doffing technique: peel one glove off by pinching the cuff and pulling it down, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
-
Protective Clothing: A buttoned, long-sleeved lab coat is the minimum requirement.
-
Rationale: This prevents contamination of personal clothing. For bulk processing operations or situations with a high risk of spills, impervious protective clothing is recommended.[7] This may include a disposable gown or apron made of a material resistant to chemical permeation.
-
Respiratory Protection: Guarding Against the Invisible Threat
Respiratory protection is essential when engineering controls cannot guarantee exposure levels are below occupational limits, particularly when handling the powder form.
-
When is it Required? Any procedure that can generate dust, such as weighing, mixing powders, or cleaning spills, requires respiratory protection.[1][2][9]
-
What Type? A NIOSH/MSHA-approved respirator is necessary.[1][9] For dusts, a particulate filter respirator, such as a P2 (or N95 in the US), is appropriate.[2] Ensure you are properly fit-tested for the respirator you use to guarantee a protective seal.
Operational Plan: Donning and Doffing PPE
A disciplined sequence prevents cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Position securely.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if used): Remove and discard in the appropriate waste container.
-
Lab Coat/Gown: Unfasten and peel off from the shoulders, turning it inside out as you remove it. This contains the contamination on the inside.
-
Goggles/Face Shield: Remove from the back of the head forward.
-
Respirator: Remove from the back of the head forward.
-
Inner Gloves: Remove using the technique described above.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Summary of PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves, Lab Coat/Gown | Mandatory: N95/P2 Particulate Respirator (within a fume hood) |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Recommended if not in a fume hood |
| Cell Culture/Animal Dosing | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required if using solutions |
| Cleaning a Spill | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves, Impervious Gown | Mandatory: N95/P2 Particulate Respirator |
Emergency Protocol: Spills and Exposure Management
Spill Response:
-
Evacuate and Alert: Alert others in the area and evacuate non-essential personnel.[4][7]
-
Don PPE: Wear all PPE outlined for spill cleaning in the table above.
-
Contain: Cover the spill with an absorbent material from a chemical spill kit.
-
Clean: Gently scoop the material into a labeled, sealed waste container.[9] Avoid any actions that could generate dust.[5][7]
-
Decontaminate: Wipe the area with soapy water.[9] A final wipe with a sodium hypochlorite solution can also be used for decontamination.[6]
-
Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.[9]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, get medical attention.[9]
-
Inhalation: Move to fresh air. If you experience breathing difficulties or discomfort, seek medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
Disposal Plan: A Critical Final Step
Improper disposal can harm the environment and pose a risk to others.[10]
-
Chemical Waste: All unused this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour it down the drain or place it in the regular trash.[1]
-
Decontaminated Waste: For trace amounts, such as on empty containers, follow local guidelines. Often, this involves mixing the material with an unpalatable substance like kitty litter or coffee grounds, placing it in a sealed bag or container, and disposing of it in the household trash.[11][12]
-
Take-Back Programs: The preferred method for disposing of unused medications is through a medication take-back program, often available at local pharmacies or law enforcement agencies.[10][11] Disposing of unused antibiotics properly is crucial to prevent antimicrobial resistance.[13]
-
Empty Containers: Before disposing of the original container, ensure all personal or prescription information is scratched out or completely obscured.[11][12]
Visual Workflow: PPE Selection Logic
Caption: PPE selection workflow for handling this compound.
References
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2014, May 2). Pfizer.
- SAFETY DATA SHEET - Metronidazole. (2025, December 19). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - Metronidazole Injection. (2009, September 4). Pfizer.
- Material Safety Data Sheet - Metronidazole Tablets. (2006, December 15). Pfizer.
- Metronidazole Capsules - SAFETY DATA SHEET. (2018, April 13). Pfizer.
- Safety data sheet - Metronidazole. (2023, November 8). CPAChem.
- Safety Data Sheet: Metronidazole. (n.d.). Carl ROTH.
- Metronidazole Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
- Safe methods of medication disposal. (2021, March 22). Mayo Clinic Health System.
- SIDP - Antibiotic Disposal. (n.d.). Society of Infectious Diseases Pharmacists.
- How To: Dispose of Unwanted Medications. (2024, January 23). YouTube.
- FLAGYL® (metronidazole oral formulation) How Supplied/Storage and Handling. (n.d.). Pfizer Medical - US.
- Safe disposal of unwanted medicines. (2025, February 26). Therapeutic Goods Administration (TGA).
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. cpachem.com [cpachem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. vionausa.com [vionausa.com]
- 10. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 12. youtube.com [youtube.com]
- 13. SIDP - Antibiotic Disposal [sidp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
